Dioctyl fumarate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
dioctyl (E)-but-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O4/c1-3-5-7-9-11-13-17-23-19(21)15-16-20(22)24-18-14-12-10-8-6-4-2/h15-16H,3-14,17-18H2,1-2H3/b16-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWTZAGVNBPXHU-FOCLMDBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C=CC(=O)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062762 | |
| Record name | Di-n-octyl fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Butenedioic acid (2E)-, 1,4-dioctyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2997-85-5, 68610-90-2 | |
| Record name | 1,4-Dioctyl (2E)-2-butenedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2997-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenedioic acid (2E)-, 1,4-dioctyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002997855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenedioic acid (2E)-, di-C8-18-alkyl esters | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068610902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenedioic acid (2E)-, 1,4-dioctyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Di-n-octyl fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Butenedioic acid (E)-, di-C8-18-alkyl esters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.326 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Di-n-octyl fumarate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RGP6VBL96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the physical and chemical properties of Dioctyl fumarate?
An In-depth Technical Guide to the Physical and Chemical Properties of Dioctyl Fumarate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is curated for professionals in research and development, with a focus on structured data presentation, detailed experimental context, and visual representations of key processes.
Chemical Identity and Structure
This compound, also known as Bis(2-ethylhexyl) fumarate, is the diester of fumaric acid and 2-ethylhexanol.[1][2] It is a significant industrial chemical, primarily utilized as a plasticizer and a co-monomer in the synthesis of various polymers.[1][3]
-
IUPAC Name: Bis(2-ethylhexyl) (E)-but-2-enedioate
-
Synonyms: this compound (DOF), Bis(2-ethylhexyl) Fumarate, Fumaric Acid Di(2-ethylhexyl) Ester[2][4]
-
Canonical SMILES: CCCCC(CC)COC(=O)C=CC(=O)OCC(CC)CCCC[5]
-
Isomeric SMILES: CCCCC(CC)COC(=O)/C=C/C(=O)OCC(CC)CCCC[5]
Physical Properties
This compound is a colorless to pale yellow, transparent liquid with a mild, slightly scented odor.[1][6][8] It is characterized by its low volatility and insolubility in water.
Tabulated Physical Data
The following table summarizes the key quantitative physical properties of this compound.
| Property | Value | Units | Conditions | Source(s) |
| Molecular Weight | 340.50 | g/mol | [1][2][7] | |
| Appearance | Colorless to light yellow liquid | - | Ambient | [1] |
| Odor | Mild, fruity | - | Ambient | [6][9] |
| Density | 0.93 - 0.945 | g/cm³ | 20°C | [1][4][5][10] |
| Melting Point | -58 | °C | [5][6][11] | |
| Boiling Point | ~415 | °C | Atmospheric Pressure | [1] |
| 185 | °C | 5 mmHg | [5][6][11] | |
| 203 | °C | 0.67 kPa (5 mmHg) | [8] | |
| Flash Point | 170 - 190.4 | °C | Cup | [5][6][8][10][12] |
| Refractive Index | 1.4535 - 1.458 | nD | 20°C | [5][6][8][11] |
| Viscosity (Kinematic) | 17 - 23.4 | mPa·s / mm²/s | 20-23°C | [4][8] |
| Vapor Pressure | 0 - 0.001 | Pa | 20 - 25°C | [4][5] |
| Water Solubility | 1.19 | mg/L | 20°C | [5][6] |
| Insoluble | - | Ambient | [1][3] | |
| Solubility (Organic) | Soluble | - | Toluene, Ethanol, Acetone, Chloroform, Methanol | [1][3][5][6] |
| LogP (Octanol/Water) | 5.06 - 7.94 | [4][5][6] |
Chemical Properties and Reactivity
As an unsaturated ester, the chemical behavior of this compound is dictated by its ester functional groups and the carbon-carbon double bond.
-
Stability: The compound is stable under normal storage conditions.[1] It should be stored in a cool, dry, well-ventilated area away from heat sources and oxidizing agents.[1][8] High heat can lead to degradation.[1]
-
Reactivity:
-
The carbon-carbon double bond can undergo addition reactions and is a key site for polymerization. It is used as a co-monomer with molecules like styrene, acrylates, or butadiene.[1]
-
The ester groups can be hydrolyzed under acidic or basic conditions to yield fumaric acid and 2-ethylhexanol. This reaction is typically slow.[13]
-
It can react with strong oxidizing agents.[6]
-
Spectral Data
Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum of an ester like this compound will show a characteristic strong absorption peak for the C=O (carbonyl) stretch, typically around 1724-1735 cm⁻¹.[13][14][15] The C=C double bond stretch will appear in the 1640-1680 cm⁻¹ region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide detailed structural information. The protons on the double bond (fumarate backbone) are expected to show a characteristic chemical shift. The complex alkyl chains of the two 2-ethylhexyl groups will result in a series of overlapping signals in the upfield region.[16]
-
¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbons, the sp² hybridized carbons of the double bond, and the various sp³ hybridized carbons of the octyl groups.[7]
-
-
Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) is used to determine the molecular mass and fragmentation patterns, which can confirm the structure.[17] The molecular ion peak would be observed at an m/z corresponding to the molecular weight (340.5).[16]
Experimental Protocols
This section outlines the general methodologies for the synthesis and characterization of this compound.
Synthesis: Fischer Esterification
This compound is commercially produced via the Fischer esterification of fumaric acid with 2-ethylhexanol, using an acid catalyst.[1]
Objective: To synthesize this compound from fumaric acid and 2-ethylhexanol.
Materials:
-
Fumaric Acid
-
2-Ethylhexanol (slight excess to drive equilibrium)
-
Acid Catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Solvent/Azeotropic Agent (e.g., Toluene, to remove water)
-
Neutralizing Agent (e.g., sodium carbonate solution)
-
Drying Agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: Fumaric acid, 2-ethylhexanol, the acid catalyst, and toluene are combined in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Esterification: The mixture is heated to reflux. The water produced during the reaction is continuously removed as an azeotrope with toluene and collected in the Dean-Stark trap, driving the reaction to completion.[18] The reaction progress is monitored, often by measuring the amount of water collected.
-
Neutralization: After cooling, the reaction mixture is washed with a sodium carbonate solution to neutralize the acid catalyst, followed by washing with water to remove any remaining salts.[1][19]
-
Drying & Filtration: The organic layer is separated and dried over anhydrous sodium sulfate.[19] The drying agent is then removed by filtration.
-
Purification: The solvent (toluene) and any excess 2-ethylhexanol are removed by vacuum distillation. The final high-purity this compound is obtained as the residue.[1]
Caption: Workflow for the synthesis of this compound via Fischer Esterification.
Characterization Protocols
Objective: To confirm the identity, purity, and properties of the synthesized this compound.
1. Purity Assessment (Gas Chromatography - GC):
-
A small, diluted sample of the final product is injected into a gas chromatograph.
-
The retention time of the major peak is compared to a known standard of this compound.
-
The peak area percentage is used to determine the purity of the sample, which is typically expected to be >98%.[2][10]
2. Structural Confirmation (Spectroscopy):
-
IR Spectroscopy: A thin film of the liquid sample is placed between salt plates (NaCl or KBr) and analyzed using an FTIR spectrometer. The resulting spectrum is checked for the characteristic C=O (~1735 cm⁻¹) and C=C (~1650 cm⁻¹) stretching frequencies.
-
NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed by ¹H and ¹³C NMR. The chemical shifts, integration, and splitting patterns are analyzed to confirm the bis(2-ethylhexyl) fumarate structure.
3. Physical Property Determination:
-
Density: Measured using a pycnometer or a digital density meter at a controlled temperature (e.g., 20°C).
-
Refractive Index: Measured using an Abbe refractometer at a specified temperature (e.g., 20°C) and wavelength (sodium D-line, 589 nm).
-
Boiling Point: Determined under vacuum using distillation apparatus. The temperature at which the liquid boils at a specific low pressure is recorded.
-
Viscosity: Measured using a viscometer (e.g., Brookfield or capillary viscometer) at a controlled temperature.
Caption: Analytical workflow for the characterization of this compound.
Toxicological and Safety Information
-
Toxicity: this compound has low acute toxicity. The oral LD50 in rats is reported as >2000 mg/kg and 29200 mg/kg in different studies.[1][10][20]
-
Irritation: It may cause mild irritation to the skin and serious irritation to the eyes.[1][2][10]
-
Handling: Standard laboratory safety precautions should be observed. This includes handling in a well-ventilated area, wearing protective gloves, and using eye protection to avoid contact.[1][10][21]
-
Environmental: The substance is considered toxic to aquatic life with long-lasting effects, and release into the environment should be avoided.[20][22]
References
- 1. solechem.eu [solechem.eu]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound|141-02-6|lookchem [lookchem.com]
- 6. This compound CAS#: 141-02-6 [m.chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. tnjchem.com [tnjchem.com]
- 9. homework.study.com [homework.study.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. This compound | 141-02-6 [chemicalbook.com]
- 12. PRODUCT | BUSINESS / PRODUCT | AIR WATER PERFORMANCE CHEMICAL INC. [awpc.co.jp]
- 13. scienceinfo.com [scienceinfo.com]
- 14. researchgate.net [researchgate.net]
- 15. alecreedacademy.co.uk [alecreedacademy.co.uk]
- 16. This compound(141-02-6) 1H NMR spectrum [chemicalbook.com]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. people.chem.umass.edu [people.chem.umass.edu]
- 19. Dioctyl maleate synthesis - chemicalbook [chemicalbook.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. chemicalbook.com [chemicalbook.com]
- 22. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Synthesis of Dioctyl Fumarate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis routes for dioctyl fumarate, a versatile diester with applications as a plasticizer and monomer. This document details experimental protocols, summarizes quantitative data, and illustrates the core chemical transformations involved.
Introduction
This compound (DOF), also known as bis(2-ethylhexyl) fumarate, is an organic compound with the chemical formula C₂₀H₃₆O₄. It is a colorless to light yellow liquid primarily synthesized through the esterification of fumaric acid with octanol or its isomers, such as 2-ethylhexanol. The synthesis is typically catalyzed by an acid and involves a multi-step process of reaction, neutralization, washing, and purification. An alternative pathway involves the isomerization of the corresponding dioctyl maleate.
Primary Synthesis Routes
There are two main routes for the synthesis of this compound:
-
Direct Esterification of Fumaric Acid: This is the most common method, involving the reaction of fumaric acid with two equivalents of octanol (or 2-ethylhexanol) in the presence of an acid catalyst. The reaction is driven to completion by removing the water formed as a byproduct.
-
Isomerization of Dioctyl Maleate: This route starts with maleic anhydride, which is first esterified with octanol to produce dioctyl maleate. The dioctyl maleate is then isomerized to the more stable trans-isomer, this compound, typically through heating in the presence of a catalyst.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its precursor, dioctyl maleate.
Synthesis of Bis(2-ethylhexyl) Fumarate via Maleic Anhydride
This protocol is adapted from a patented process and involves a two-stage reaction within a single pot.
Experimental Workflow
Caption: Workflow for the synthesis of bis(2-ethylhexyl) fumarate.
Procedure:
-
A mixture of 98 parts of maleic anhydride, 130 parts of 2-ethylhexanol, and 2 parts of ammonium chloride is gradually heated to 150°C and maintained at this temperature for 2 hours.
-
After the initial reaction period, an additional 200 parts of 2-ethylhexanol and 1 part of sulfuric acid are added to the reaction mixture to complete the esterification.
-
Following the completion of the reaction, the excess 2-ethylhexanol is removed by distillation.
-
The crude product is then purified by vacuum distillation to yield 320 parts of bis(2-ethylhexyl) fumarate.
Synthesis of Dioctyl Maleate from Maleic Anhydride
This protocol describes the synthesis of the cis-isomer precursor to this compound.
Experimental Workflow
Caption: Workflow for the synthesis of dioctyl maleate.
Procedure:
-
Maleic anhydride (1.88 g) is reacted with 3-octanol (5 g) in the presence of toluene as a solvent and para-toluene sulfonic acid (0.4 g) as a catalyst.
-
The reaction mixture is heated to 80–85°C for 3 hours with vigorous stirring.
-
The progress of the reaction is monitored using Thin Layer Chromatography (TLC).
-
After 3 hours, the catalyst is separated by filtration.
-
The excess toluene is evaporated at 100°C for 2 hours under normal atmospheric pressure to yield the final product.
Quantitative Data Summary
The following table summarizes the key quantitative data from the described synthesis protocols.
| Product | Starting Materials | Catalyst(s) | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |
| Bis(2-ethylhexyl) Fumarate | Maleic Anhydride, 2-Ethylhexanol | Ammonium Chloride, Sulfuric Acid | None | 150 | Not specified | 93 |
| Dioctyl Maleate | Maleic Anhydride, n-Octanol | p-Toluene Sulfonic Acid | Toluene | 80-85 | 3 | 89.3 |
| Di-isooctyl Maleate | Maleic Anhydride, 3-Octanol | p-Toluene Sulfonic Acid | Toluene | 80-85 | 3 | 96.34 |
Synthesis Pathway Diagram
The general chemical transformation for the direct esterification of fumaric acid to produce this compound is illustrated below.
Caption: General synthesis route for this compound.
Chemical structure and molecular weight of Dioctyl fumarate.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and key properties of Dioctyl Fumarate. It includes detailed experimental protocols for property determination and discusses its interaction with biological systems, offering insights relevant to toxicology and drug development.
Chemical Structure and Isomerism
This compound is the diester of fumaric acid and octanol. The term "dioctyl" can refer to different isomers of the octyl group, leading to different molecules with the same molecular formula and weight but distinct structures and properties. The two most common isomers are:
-
Bis(2-ethylhexyl) fumarate (DEHF): The octyl groups are branched 2-ethylhexyl chains. This is a widely used plasticizer.
-
Di-n-octyl fumarate (DOF): The octyl groups are straight, linear chains (n-octyl).
It is crucial to distinguish between these isomers using the specific chemical name or the Chemical Abstracts Service (CAS) number.
The core structure consists of a central fumarate group, which is the trans-isomer of butenedioic acid, with two octyl chains attached via ester linkages.
Quantitative Data Summary
The chemical identifiers and physicochemical properties of the primary isomers of this compound are summarized below for easy comparison.
Table 1: Chemical Identification
| Identifier | Bis(2-ethylhexyl) fumarate | Di-n-octyl fumarate |
| Synonyms | DEHF, Fumaric acid di(2-ethylhexyl) ester | DOF, Fumaric acid dioctyl ester |
| CAS Number | 141-02-6[1] | 2997-85-5[2] |
| Molecular Formula | C₂₀H₃₆O₄[1][3] | C₂₀H₃₆O₄[2] |
| Molecular Weight | 340.50 g/mol [3] | 340.50 g/mol [2] |
| EC Number | 205-448-2[3] | N/A |
Table 2: Physicochemical Properties of Bis(2-ethylhexyl) fumarate (CAS 141-02-6)
| Property | Value | Standard Test Method |
| Appearance | Colorless to almost colorless, clear liquid[4] | Visual Inspection |
| Melting Point | -58 °C[5] | ASTM D1131 / ISO 3016 |
| Boiling Point | 185 °C @ 5 mmHg | ASTM D1045 |
| Density @ 20°C | 0.94 g/cm³[5] | ASTM D4052 |
| Flash Point | 190 °C[5] | ASTM D92 |
| Water Solubility | 1.19 mg/L @ 20°C[5] | OECD 105 |
| Purity (Ester Content) | >98.0% (GC)[6] | ASTM D3465 |
| Acid Value | ≤ 0.1 mg KOH/g | ASTM D1613 / ASTM D1045 |
| Refractive Index (n20/D) | 1.458[5] | ASTM D1045 |
Experimental Protocols
Detailed methodologies for determining the key properties of liquid plasticizers like this compound are outlined in established standards. Below are summaries of key protocols.
Determination of Purity by Gas Chromatography (ASTM D3465)
This method determines the purity of monomeric plasticizers by separating volatile components.[7]
-
Apparatus: A gas chromatograph with a thermal conductivity detector (TCD) or flame ionization detector (FID) is required. A packed column (e.g., silicone-based stationary phase on a solid support) or a capillary column is used.
-
Sample Preparation: A known weight of the this compound sample is dissolved in a suitable solvent (e.g., acetone, chloroform) to a specific concentration. An internal standard may be added for more accurate quantification.
-
Chromatographic Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250-300°C).
-
Oven Temperature: A programmed temperature ramp is typically used to separate components with different boiling points. For example, an initial temperature of 100°C held for 2 minutes, then ramped to 280°C at 10°C/min.
-
Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 300°C).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Analysis: A small volume (e.g., 1 µL) of the prepared sample is injected into the chromatograph. The retention times of the peaks are used for component identification, and the peak areas are used for quantification.
-
Calculation: The purity is calculated as the area of the main this compound peak as a percentage of the total area of all peaks, corrected by response factors if necessary.
Standard Testing of Liquid Plasticizers (ASTM D1045)
This standard covers several fundamental quality control tests for liquid plasticizers.[2][8]
-
Acid Number Determination:
-
A weighed sample of the plasticizer is dissolved in a mixture of toluene and isopropyl alcohol (or a similar solvent).
-
The solution is titrated with a standardized solution of potassium hydroxide (KOH) using phenolphthalein as an indicator.
-
The acid number is expressed as mg of KOH required to neutralize the free acids in 1 gram of the sample.
-
-
Ester Content Determination:
-
A weighed sample is refluxed with a known excess of alcoholic potassium hydroxide solution to saponify the ester.
-
The excess KOH is then back-titrated with a standardized solution of hydrochloric acid (HCl) using phenolphthalein.
-
The ester content is calculated based on the amount of KOH consumed in the saponification reaction.
-
-
Specific Gravity Determination:
-
The specific gravity is determined using a hydrometer, pycnometer, or a digital density meter at a standard temperature (e.g., 20/20°C or 25/25°C). This value represents the ratio of the mass of a given volume of the plasticizer to the mass of an equal volume of water.
-
-
Color Determination (Pt-Co Scale):
-
The color of the liquid plasticizer is compared to platinum-cobalt standard solutions in Nessler tubes.
-
The comparison is made by looking vertically down through the tubes against a white background. The result is reported as the Pt-Co color number that most closely matches the sample.
-
Biological Activity and Logical Relationships
Recent research has indicated that this compound isomers may act as endocrine-disrupting chemicals (EDCs). This is a critical consideration for health and safety assessments, particularly in drug development and toxicology.
-
Antiestrogenic and Antiandrogenic Activity: A study identified Bis(2-ethylhexyl) fumarate (DEHF) as an antiestrogenic compound in commercially bottled water.[9][10] The same study, along with others, found that Di-n-octyl fumarate (DOF) exhibits both antiestrogenic and antiandrogenic activity.[9][10] This activity involves the compound acting as an antagonist to steroid hormone receptors, such as the human estrogen receptor alpha (ERα) and the androgen receptor (AR).
-
Cellular Toxicity: Studies on testicular cell lines have shown that DEHF and DOF can impair the viability of Leydig cells, which are responsible for testosterone production.[11][12] Further research has also suggested that some fumarate derivatives may have toxic effects on male germline stem cells.[13]
The logical workflow for the identification and characterization of this endocrine-disrupting activity is visualized below.
Caption: Logical relationship of this compound isomers and endocrine disruption.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. store.astm.org [store.astm.org]
- 3. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 4. store.astm.org [store.astm.org]
- 5. Testing Services to broad selection of ASTM and ISO Standards [campoly.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. store.astm.org [store.astm.org]
- 8. store.astm.org [store.astm.org]
- 9. Identification of Putative Steroid Receptor Antagonists in Bottled Water: Combining Bioassays and High-Resolution Mass Spectrometry | PLOS One [journals.plos.org]
- 10. New study identifies candidates for hormonal activity in bottled waters | Food Packaging Forum [foodpackagingforum.org]
- 11. Mechanisms of MEHP Inhibitory Action and Analysis of Potential Replacement Plasticizers on Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Dioctyl Fumarate: A Comprehensive Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Dioctyl fumarate, also known as bis(2-ethylhexyl) fumarate, is a versatile diester with significant applications across various industrial and scientific sectors. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications, particularly within the realms of polymer science and its emerging role in pharmaceutical formulations. This document aims to serve as a core reference for professionals engaged in research and development activities involving this compound.
Chemical Identity and Properties
This compound is chemically identified as the bis(2-ethylhexyl) ester of fumaric acid. Its key identifiers are:
The compound's molecular and physical characteristics are summarized in the tables below, providing a clear reference for its properties.
Table 1: General and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C20H36O4 | [1] |
| Molecular Weight | 340.50 g/mol | [2] |
| IUPAC Name | bis(2-ethylhexyl) (E)-but-2-enedioate | |
| Synonyms | Bis(2-ethylhexyl) fumarate, DOF | |
| Canonical SMILES | CCCCC(CC)COC(=O)C=CC(=O)OCC(CC)CCCC | [1] |
Table 2: Physical Properties of this compound
| Property | Value | Conditions | Reference(s) |
| Appearance | Colorless to pale yellow, clear oily liquid | Ambient | [2][3] |
| Odor | Mild | Ambient | [4] |
| Melting Point | -58 °C | [1][4] | |
| Boiling Point | ~415 °C | Atmospheric Pressure | [2] |
| 211-220 °C | 10 mmHg | [5] | |
| 203 °C | 0.67 kPa | [3] | |
| 185 °C | 5 mmHg | [1][4] | |
| Density | 0.93 - 0.945 g/cm³ | 20-23 °C | [2][3] |
| Refractive Index | 1.450 - 1.458 | n20/D | [4][5] |
| Viscosity | 17 mPa·s | 23 °C | [3] |
| Flash Point | >110 - 190 °C | [1][5] | |
| Vapor Pressure | 0 Pa | 20 °C | [4] |
| Water Solubility | 1.19 mg/L | 20 °C | [1][4] |
| Solubility in Organic Solvents | Soluble in toluene, ethanol, chloroform, methanol, and ether. | [2][3][4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, designed to be readily applicable in a laboratory setting.
Synthesis of this compound via Fischer Esterification
The industrial production of this compound is primarily achieved through the acid-catalyzed esterification of fumaric acid with 2-ethylhexanol.[2]
Reaction:
Fumaric Acid + 2 2-Ethylhexanol ⇌ this compound + 2 H₂O
Materials:
-
Fumaric acid
-
2-Ethylhexanol (a slight excess is recommended)
-
Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)
-
Toluene (for azeotropic removal of water)
-
Sodium bicarbonate solution (for neutralization)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, combine fumaric acid, 2-ethylhexanol, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heating and Water Removal: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the completion of the esterification.
-
Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Washing: Subsequently, wash the organic layer with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
Purification by Vacuum Distillation
The crude this compound obtained from the synthesis can be purified by vacuum distillation to achieve high purity.[2]
Procedure:
-
Set up a vacuum distillation apparatus.
-
Place the crude this compound in the distillation flask.
-
Gradually reduce the pressure and increase the temperature.
-
Collect the fraction that distills at the appropriate boiling point for the given pressure (e.g., 185 °C at 5 mmHg).[1][4]
Analytical Characterization
2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for assessing the purity of this compound and identifying any by-products. While a specific method for this compound is not detailed in the provided results, a general method for phthalates, which are structurally similar, can be adapted.
Proposed GC-MS Conditions:
-
Column: DB-5MS (30 m × 0.25 mm × 0.25 µm) or similar non-polar column.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
MS Detector: Electron Impact (EI) ionization at 70 eV.
-
Scan Range: m/z 40-500.
2.3.2. High-Performance Liquid Chromatography (HPLC)
RP-HPLC can be employed for the quantitative analysis of this compound. A method developed for other fumarate esters can be adapted.
Proposed HPLC Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-230 nm.
-
Injection Volume: 20 µL.
Applications of this compound
This compound's primary applications stem from its properties as a plasticizer and a co-monomer in polymer synthesis.[2]
Industrial Applications
-
Plasticizer: It is used to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC) and polyvinyl acetate (PVAc).[2][6]
-
Co-monomer: this compound can be copolymerized with other monomers like styrene and vinyl acetate to produce resins with specific properties for use in coatings, adhesives, and lubricants.[2]
-
Chemical Intermediate: It serves as a starting material for the synthesis of other chemicals.[7]
Role in Drug Development and Delivery
While not a primary active pharmaceutical ingredient, this compound and related fumarates are being explored for their potential in drug delivery systems. Its properties as a plasticizer make it a candidate for use in transdermal patches, where it can improve the flexibility and drug release characteristics of the polymer matrix.[8][9] Copolymers of vinyl acetate and this compound have been synthesized and evaluated as potential platforms for transdermal delivery systems, demonstrating good tensile strength and moderate swelling properties.[8]
Mandatory Visualizations
Diagram 1: Synthesis and Purification Workflow of this compound
Caption: A workflow diagram illustrating the key stages in the synthesis and purification of this compound.
Diagram 2: Application Pathway of this compound in Polymer Science
References
- 1. This compound|141-02-6|lookchem [lookchem.com]
- 2. solechem.eu [solechem.eu]
- 3. tnjchem.com [tnjchem.com]
- 4. This compound CAS#: 141-02-6 [m.chemicalbook.com]
- 5. solechem.com [solechem.com]
- 6. Page loading... [guidechem.com]
- 7. persistencemarketresearch.com [persistencemarketresearch.com]
- 8. Fumarate copolymers-based membranes overlooking future transdermal delivery devices: synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Mechanism of action of Dioctyl fumarate as a plasticizer.
An In-depth Technical Guide to the Mechanism of Action of Dioctyl Fumarate as a Plasticizer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of this compound (DOF) as a plasticizer, with a primary focus on its application in Polyvinyl Chloride (PVC). This document outlines the theoretical principles of plasticization, the specific molecular interactions between DOF and PVC, and the resultant changes in polymer properties. Detailed experimental protocols for evaluating plasticizer performance are also provided, along with visual representations of key concepts.
Core Mechanism of Action
This compound, a diester of fumaric acid and 2-ethylhexanol, functions as an external plasticizer. Its primary role is to enhance the flexibility, workability, and distensibility of a polymer matrix, such as PVC, without undergoing a chemical reaction with the polymer. The mechanism of action is multifaceted and can be understood through several key theories:
-
Lubricity Theory: This theory posits that the plasticizer molecules act as lubricants, facilitating the movement of polymer chains past one another. This reduces the friction between chains, thereby lowering the material's stiffness and making it more flexible.
-
Free Volume Theory: Plasticizers increase the "free volume" within the polymer matrix. Free volume refers to the space between polymer chains that is not occupied by the chains themselves. By inserting themselves between the polymer chains, this compound molecules increase this intermolecular spacing. This increased free volume allows for greater mobility of the polymer chains, which is macroscopically observed as increased flexibility and a lower glass transition temperature (Tg).
-
Gel Theory: This theory suggests that the plasticizer disrupts the polymer-polymer interactions, such as the dipole-dipole forces between the carbon-chlorine bonds in PVC. The polar ester groups of the this compound molecule interact with the polar sites on the PVC chains, effectively shielding the polymer chains from each other and reducing the rigidity of the polymer network.
Molecular Interactions
The effectiveness of this compound as a plasticizer for PVC is rooted in the specific molecular interactions between the two components. The this compound molecule possesses both polar and non-polar characteristics, which are crucial for its function.
-
Polar Interactions: The ester groups (-COO-) in the this compound molecule are polar. These groups form dipole-dipole interactions with the polar carbon-chlorine (C-Cl) bonds of the PVC chains. This interaction is strong enough to overcome the PVC-PVC intermolecular forces, leading to the separation of the polymer chains.
-
Non-Polar Interactions: The two long, branched octyl chains ((C8H17)) of the this compound molecule are non-polar. These aliphatic chains contribute to the steric shielding between the PVC chains, pushing them further apart and increasing the free volume. The branching of the octyl chains also hinders close packing of the plasticizer molecules themselves, which can improve their efficiency.
Quantitative Data on Plasticizer Performance
Quantifying the effect of a plasticizer on a polymer is essential for formulation development and quality control. The following tables illustrate the expected impact of a generic dioctyl plasticizer, such as Dioctyl Phthalate (DOP), on the key physical properties of PVC. Due to the limited availability of specific public-domain data for this compound, the data for DOP is presented here as a representative example to demonstrate the typical trends observed when a plasticizer is incorporated into PVC. It is crucial to note that these values are illustrative and would need to be determined experimentally for this compound.
Table 1: Effect of Plasticizer Concentration on Glass Transition Temperature (Tg) of PVC
| Plasticizer Concentration (phr*) | Glass Transition Temperature (Tg) (°C) |
| 0 | 82 |
| 10 | 65 |
| 20 | 45 |
| 30 | 28 |
| 40 | 15 |
| 50 | 5 |
*phr: parts per hundred of resin
Table 2: Effect of Plasticizer Concentration on Mechanical Properties of PVC
| Plasticizer Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | 50 | 5 |
| 10 | 40 | 100 |
| 20 | 30 | 200 |
| 30 | 25 | 300 |
| 40 | 20 | 350 |
| 50 | 15 | 400 |
Experimental Protocols
The evaluation of a plasticizer's performance involves a series of standardized tests. The following are detailed methodologies for key experiments, based on ASTM standards.
Sample Preparation of Plasticized PVC
Objective: To prepare homogenous PVC sheets with varying concentrations of this compound for subsequent testing.
Materials:
-
PVC resin (e.g., K-value 67)
-
This compound
-
Thermal stabilizer (e.g., a mixed metal soap)
-
Lubricant (e.g., stearic acid)
-
Two-roll mill
-
Hydraulic press with heating and cooling capabilities
-
Molds for test specimens
Procedure:
-
Compounding: Dry blend the PVC resin, this compound, stabilizer, and lubricant in a high-speed mixer until a homogenous powder blend is obtained. The concentration of this compound is varied (e.g., 10, 20, 30, 40, 50 phr).
-
Milling: Transfer the powder blend to a two-roll mill preheated to a temperature suitable for PVC processing (typically 150-170°C).
-
Mastication: Work the material on the mill until a continuous, uniform sheet is formed. This process ensures the complete absorption and dispersion of the plasticizer into the PVC matrix.
-
Molding: Cut the milled sheets into appropriate sizes for the molds. Place the sheets into the molds and preheat in the hydraulic press.
-
Compression Molding: Apply pressure to the molds according to a predefined cycle of heating and cooling to produce void-free sheets of a specified thickness.
-
Conditioning: Condition the molded sheets at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours before testing, as specified in ASTM D618.
Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
Objective: To measure the effect of this compound concentration on the glass transition temperature of PVC.
Standard: Based on ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
-
Crimper for sealing pans
Procedure:
-
Sample Preparation: Cut a small sample (5-10 mg) from the conditioned PVC sheet and place it in an aluminum DSC pan. Seal the pan using a crimper.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium).
-
Thermal Cycling:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) from a low temperature (e.g., -50°C) to a temperature above the expected Tg (e.g., 120°C). This scan is to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
-
Second Heating Scan: Heat the sample again at the same controlled rate. The glass transition is determined from this second heating scan.
-
-
Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve of the second heating scan.
Measurement of Tensile Properties
Objective: To determine the effect of this compound concentration on the tensile strength and elongation at break of PVC.
Standard: Based on ASTM D638 - Standard Test Method for Tensile Properties of Plastics.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Extensometer (for precise strain measurement)
-
Die cutter for preparing dumbbell-shaped specimens (e.g., Type IV for flexible plastics)
-
Micrometer for measuring specimen dimensions
Procedure:
-
Specimen Preparation: Cut dumbbell-shaped specimens from the conditioned PVC sheets using a die cutter.
-
Dimensional Measurement: Measure the width and thickness of the narrow section of each specimen at several points and calculate the average cross-sectional area.
-
Test Setup:
-
Set the grips of the UTM to an initial separation distance appropriate for the specimen type.
-
Set the crosshead speed (rate of grip separation) as specified in the standard for the material being tested (e.g., 500 mm/min for flexible PVC).
-
-
Testing:
-
Mount the specimen in the grips of the UTM, ensuring it is aligned vertically and not under any initial stress.
-
Attach the extensometer to the gauge length of the specimen.
-
Start the test, and record the load and elongation data until the specimen fractures.
-
-
Data Analysis:
-
Tensile Strength: Calculate the tensile strength by dividing the maximum load by the original cross-sectional area of the specimen.
-
Elongation at Break: Calculate the percentage of elongation at break by dividing the change in gauge length at the point of fracture by the original gauge length and multiplying by 100.
-
Mandatory Visualizations
Signaling Pathway: Molecular Interaction of this compound with PVC
Caption: Molecular interaction of this compound with PVC chains.
Experimental Workflow for Evaluating this compound as a Plasticizer
Caption: Experimental workflow for evaluating this compound as a PVC plasticizer.
Logical Relationship: Structure-Function of this compound
Caption: Logical relationship between this compound's structure and its plasticizing function.
A Comprehensive Technical Guide to the Solubility of Dioctyl Fumarate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of dioctyl fumarate (DOF) in various organic solvents. While quantitative solubility data is not extensively available in public literature, this document synthesizes known qualitative information and outlines standardized methodologies for its experimental determination. This guide is intended to be a valuable resource for professionals in research and development who utilize this compound in their work.
Introduction to this compound
This compound (DOF), with the chemical formula C₂₀H₃₆O₄, is a diester of fumaric acid and 2-ethylhexanol.[1] It is a colorless to light yellow, oily liquid with a mild odor.[1] Primarily, DOF is utilized as a plasticizer to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[2][3][4] Its applications extend to the manufacturing of coatings, adhesives, and lubricants, and it also serves as a chemical intermediate in various synthetic processes.[2][4]
Solubility Profile of this compound
This compound is characterized by its lipophilic nature, rendering it insoluble in water but soluble in a range of organic solvents.[1] One source specifies its water solubility to be 1.19 mg/L at 20°C.[5][6]
Qualitative Solubility Data
The following table summarizes the qualitative solubility of this compound in commonly used organic solvents based on available chemical data sheets and literature.
| Solvent | IUPAC Name | Polarity | Solubility | References |
| Toluene | Toluene | Non-polar | Soluble | [1] |
| Ethanol | Ethanol | Polar Protic | Soluble | [1] |
| Diethyl Ether | Ethoxyethane | Non-polar | Miscible | [7] |
| Chloroform | Trichloromethane | Polar Aprotic | Soluble | [5][6][8] |
| Methanol | Methanol | Polar Protic | Soluble | [5][6][8] |
| Acetone | Propan-2-one | Polar Aprotic | Soluble | [9] |
Experimental Protocols for Solubility Determination
While specific experimental data for the solubility of this compound in organic solvents is scarce in published literature, standardized methods can be employed for its determination. The following protocol is a synthesized approach based on guidelines from the Organisation for Economic Co-operation and Development (OECD) and ASTM International for determining the solubility of chemical substances.
General Experimental Workflow
The determination of solubility is a critical step in chemical and pharmaceutical development. The workflow diagram below illustrates the general procedure for determining the solubility of a compound like this compound in an organic solvent.
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Methodology: Flask Method
This method is suitable for determining the solubility of substances and is adapted from OECD Guideline 105.
1. Materials and Equipment:
-
This compound (analytical standard)
-
Selected organic solvent (HPLC grade or equivalent)
-
Volumetric flasks
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
2. Procedure:
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a volumetric flask containing a known volume of the selected organic solvent. An excess is ensured when undissolved solute remains visible.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A preliminary test should be conducted to determine the time to equilibrium (e.g., 24 to 48 hours).
-
-
Phase Separation:
-
Once equilibrium is reached, allow the solution to stand at the constant temperature to let the undissolved this compound settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge an aliquot of the suspension at the same constant temperature.
-
Carefully withdraw a sample from the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Develop a suitable analytical method using HPLC or GC to accurately quantify the concentration of this compound.
-
Analyze the filtered saturated solution using the developed method to determine the concentration of dissolved this compound.
-
-
Data Reporting:
-
The solubility is reported as the mean of at least three independent determinations, expressed in units such as g/L, mg/mL, or mol/L at the specified temperature.
-
Conclusion
References
- 1. store.astm.org [store.astm.org]
- 2. This compound CAS#: 141-02-6 [m.chemicalbook.com]
- 3. food.ec.europa.eu [food.ec.europa.eu]
- 4. acri.gov.tw [acri.gov.tw]
- 5. filab.fr [filab.fr]
- 6. scribd.com [scribd.com]
- 7. pure.au.dk [pure.au.dk]
- 8. This compound|141-02-6|lookchem [lookchem.com]
- 9. solechem.eu [solechem.eu]
A Technical Guide to the Thermal Stability and Decomposition of Dioctyl Fumarate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of Dioctyl Fumarate (DOF), a widely used plasticizer and chemical intermediate. Understanding the thermal stability and decomposition behavior of this compound is critical for its safe handling, storage, and application in various industrial and pharmaceutical processes.
Introduction to this compound
This compound (DOF), also known as di(2-ethylhexyl) fumarate, is an organic compound with the chemical formula C₂₀H₃₆O₄.[1] It is a colorless to light yellow liquid recognized for its role as a non-phthalate plasticizer, enhancing the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[2][3] Its applications extend to the manufacturing of paints, coatings, adhesives, and lubricants due to its excellent oxidative stability and compatibility with various solvents.[2] The compound is generally stable under normal conditions but can degrade at high temperatures.[1]
Thermal Properties
Quantitative Thermal Data
The following table summarizes the key quantitative thermal data available for this compound. It is important to note that boiling points can vary significantly with pressure.
| Property | Value | Pressure | Source(s) |
| Molecular Weight | 340.50 g/mol | - | [1][4] |
| Boiling Point | ~415 °C | Atmospheric | [1] |
| 211–220 °C | Not Specified | [5][6] | |
| 203 °C | 0.67 kPa | [7] | |
| 190 °C | 0.8 Torr | [8] | |
| 185 °C | 5 mmHg | [9] | |
| Melting Point | -58 °C | - | [5][6][9] |
| Flash Point | 200 °C | 99.1 kPa | [10] |
| 190.4 °C | - | [9] | |
| 190 °C | - | [11] | |
| 170 °C | Open Cup | [7] | |
| Decomposition Temp. | No specific data available | - | [10] |
Experimental Protocols for Thermal Analysis
To determine the thermal stability and decomposition profile of a substance like this compound, two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperature at which the material begins to degrade, the kinetics of decomposition, and the composition of the material.
Methodology:
-
Sample Preparation: A small, precisely weighed sample of this compound (typically 5-10 mg) is placed into an inert sample pan (e.g., alumina or platinum).
-
Instrument Setup: The pan is placed in a high-precision thermobalance within a furnace. The system is purged with a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative degradation, or with air/oxygen to study oxidative stability.
-
Heating Program: The furnace heats the sample according to a predefined temperature program. A typical program involves a linear heating rate (e.g., 10 °C/min) from ambient temperature to a final temperature well above the expected decomposition range (e.g., 600 °C).
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of decomposition is identified as the point where significant mass loss begins. The temperatures at which 5% or 10% mass loss occurs (T₅, T₁₀) are often reported as indicators of initial decomposition.
Differential Scanning Calorimetry (DSC)
Objective: DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.[12] It is used to detect thermal events such as melting, crystallization, glass transitions, and chemical reactions.[12]
Methodology:
-
Sample Preparation: A small amount of the liquid or solid sample (typically 2-5 mg) is hermetically sealed in a sample pan (commonly aluminum). An identical empty pan is used as a reference.
-
Instrument Setup: Both the sample and reference pans are placed in the DSC cell. The instrument is programmed to heat or cool the pans at a specified rate (e.g., 10 K/min).[12]
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. This differential heat flow is recorded as a function of temperature.
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) appear as peaks, while exothermic events (like decomposition or crystallization) appear as valleys (or vice-versa depending on instrument convention).[12] For decomposition, a broad, often irreversible exothermic peak indicates the energy released during the breakdown of the molecule. The onset temperature of this peak provides information about the start of the decomposition process.
Visualized Workflow for Thermal Stability Assessment
The following diagram illustrates a typical workflow for evaluating the thermal properties of a chemical compound like this compound.
Caption: Experimental workflow for thermal analysis of this compound.
Conclusion
This compound exhibits good thermal stability, as indicated by its high boiling and flash points, making it suitable for a range of high-temperature applications. While specific data on its decomposition temperature is limited, standard analytical techniques such as TGA and DSC provide a robust framework for determining its precise thermal degradation profile. For critical applications, it is recommended that users conduct their own thermal analysis under conditions that mimic their specific processing environment to ensure safe and effective use.
References
- 1. solechem.eu [solechem.eu]
- 2. persistencemarketresearch.com [persistencemarketresearch.com]
- 3. This compound Market Size & Share | Growth Report | 2034 [factmr.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound CAS#: 141-02-6 [m.chemicalbook.com]
- 6. This compound | 141-02-6 [chemicalbook.com]
- 7. tnjchem.com [tnjchem.com]
- 8. This compound [chembk.com]
- 9. This compound|141-02-6|lookchem [lookchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. PRODUCT | BUSINESS / PRODUCT | AIR WATER PERFORMANCE CHEMICAL INC. [awpc.co.jp]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
In-Depth Technical Guide to the Health and Safety of Dioctyl Fumarate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety data for Dioctyl Fumarate (CAS No. 141-02-6), also known as Bis(2-ethylhexyl) fumarate. The information is intended to support risk assessments and ensure safe handling in a laboratory and drug development setting.
Chemical and Physical Properties
This compound is a colorless to light yellow, oily liquid with a mild odor. It is primarily used as a plasticizer and a co-monomer in the production of various polymers.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₃₆O₄ | [3][4] |
| Molecular Weight | 340.5 g/mol | [3][4] |
| CAS Number | 141-02-6 | [3][4] |
| EC Number | 205-448-2 | [3] |
| Physical State | Liquid | [3] |
| Boiling Point | approx. 415°C | [2] |
| Melting Point | -58°C | [4] |
| Flash Point | 190°C | [1] |
| Density | 0.93 - 0.942 g/cm³ | [1][2] |
| Water Solubility | Insoluble | [2] |
| Solubility in Organic Solvents | Soluble in toluene and ethanol | [2] |
| Vapor Pressure | 5.9E-05 mm Hg | [5] |
Toxicological Data
The available toxicological data for this compound indicates low acute toxicity. However, it is classified as a skin and eye irritant. Data on other toxicological endpoints such as sensitization, mutagenicity, carcinogenicity, and reproductive toxicity is limited.
Acute Toxicity
| Endpoint | Species | Route | Value | Reference(s) |
| LD₅₀ | Rat | Oral | >2000 mg/kg | [2] |
| LD₅₀ | Rabbit | Dermal | No data available |
Skin and Eye Irritation
Studies on rabbits have shown that this compound can cause skin and eye irritation.[4][5]
Sensitization
A guinea pig maximization test, a method used to assess the potential of a substance to cause skin sensitization, was conducted.[6]
Other Toxicological Endpoints
| Endpoint | Result | Reference(s) |
| Mutagenicity (Ames Test) | No data available | |
| Carcinogenicity | No data available | |
| Reproductive Toxicity | No data available |
Experimental Protocols
Detailed experimental protocols for the key toxicological studies are summarized below based on available documentation.
Acute Dermal Irritation Study (Rabbit)
-
Test Guideline: Based on OECD Guideline 404 (Acute Dermal Irritation/Corrosion).
-
Methodology: A single dose of the test substance is applied to a small area of shaved skin on an animal (typically an albino rabbit) and covered with a gauze patch. The application site is observed for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal.[7]
-
Observations: The skin is scored for the severity of irritation at 1, 24, 48, and 72 hours after exposure.
Acute Eye Irritation Study (Rabbit)
-
Test Guideline: Based on OECD Guideline 405 (Acute Eye Irritation/Corrosion).
-
Methodology: A single dose of the test substance is instilled into the conjunctival sac of one eye of an animal (typically an albino rabbit). The other eye remains untreated and serves as a control. The eyes are examined for corneal opacity, iritis, and conjunctival redness and swelling at specified intervals.[8]
-
Observations: The eyes are scored for irritation at 1, 24, 48, and 72 hours after instillation.
Skin Sensitization - Guinea Pig Maximization Test (GPMT)
-
Test Guideline: Based on OECD Guideline 406 (Skin Sensitization).
-
Methodology: This test involves two phases: induction and challenge.
-
Induction Phase: The test substance is administered to the guinea pigs both intradermally (with an adjuvant to enhance the immune response) and topically to the same area.
-
Challenge Phase: After a rest period, the animals are challenged with a topical application of the test substance to a different, untreated area.
-
-
Observations: The challenge sites are observed for signs of an allergic reaction (erythema and edema) at 24 and 48 hours after the challenge application. The incidence and severity of the reactions are used to classify the sensitization potential of the substance.[6]
Handling and Safety Precautions
Based on the available data, the following handling and safety precautions are recommended when working with this compound.
Personal Protective Equipment (PPE)
Handle with gloves and eye protection.[2] In case of insufficient ventilation, wear suitable respiratory equipment.
First Aid Measures
-
After Inhalation: Move to fresh air.
-
After Skin Contact: Wash off with soap and plenty of water.
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
After Ingestion: Rinse mouth with water. Do not induce vomiting.
Storage and Disposal
Store in a cool, dry, well-ventilated area away from heat sources and oxidizing agents.[2] Dispose of contents/container in accordance with local regulations.
Visualizations
Risk Assessment and Management Workflow
The following diagram illustrates a logical workflow for assessing and managing the risks associated with handling this compound.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Registration Dossier - ECHA [echa.europa.eu]
- 4. daikinchemicals.com [daikinchemicals.com]
- 5. turntherapeutics.com [turntherapeutics.com]
- 6. ecetoc.org [ecetoc.org]
- 7. ftp.cdc.gov [ftp.cdc.gov]
- 8. taglus.com [taglus.com]
Synonyms for Dioctyl fumarate in chemical literature.
An in-depth guide to Dioctyl Fumarate for researchers, scientists, and drug development professionals.
Synonyms for this compound in Chemical Literature
This compound is known by a variety of names in chemical literature, patents, and commercial products. A comprehensive list of these synonyms is provided below to aid researchers in their literature searches and substance identification.
| Synonym | Reference(s) |
| Bis(2-ethylhexyl) Fumarate | [1][2][3][4] |
| DOF | [1][3] |
| Di(2-ethylhexyl) Fumarate | [2][3][5] |
| di-2-Ethylhexyl fumarate | [2] |
| 2-BUTENEDIOIC ACID BIS(2-ETHYLHEXYL) ESTER | [2] |
| RC COMONOMER DOF | [2][3] |
| 2-ETHYLHEXYL FUMARATE | [2][3] |
| Di-n-octyl fumarate | [3][6][7] |
| FUMARIC ACID DIOCTYL ESTER | [3][8] |
| Bis(2-ethylhexyl)Fumarate>FUMARIC ACID DI(2-ETHYLHEXYL) ESTER | [3] |
| Bis(2-ethylhexyl) Fumarate, ≥ 98.0% | [3] |
| フマル酸ビス(2-エチルヘキシル)エステル | [4] |
| 2-Butenedioic acid (E)-, bis(2-ethylhexyl) ester | [4] |
| 2-Butenedioic acid, bis(2-ethylhexyl) ester | [4] |
| 2-Butenedioic acid, bis(2-ethylhexyl) ester, (2E)- | [4] |
| 2-Butenedioic acid, bis[(2S)-2-ethylhexyl] ester, (2E)- | [4] |
| 2-Butenedioic acid, dioctyl ester | [4][8] |
| 2-Butenedioic acid, dioctyl ester, (2E)- | [4] |
| Bis(2-ethylhexyl) (2E)-2-butenedioate | [4] |
| Bis(2-ethylhexyl) (2E)-but-2-enedioate | [4] |
| Bis(2-ethylhexyl) 2-butenedioate | [4] |
| Bis-(2-ethylhexyl)ester kyseliny fumarove | [4] |
| Dioctylfumarat | [6] |
| Fumarate de dioctyle | [6] |
| フマル酸ジオクチル | [6] |
| 디 옥틸 푸마 레이트 | [6] |
| fumarato de dioctilo | [6] |
| (E)-2-Butenedioic acid dioctyl ester | [6][7] |
| 1,4-Dioctyl (2E)-2-butenedioate | [6] |
| 2-Butenedioic acid (2E)-, 1,4-dioctyl ester | [6] |
| 2-Butenedioic acid (2E)-, dioctyl ester | [6][7] |
| 2-Butenedioic acid (E)-, dioctyl ester | [6][7][8] |
| 2-Butenedioic acid, (E)-, dioctyl ester | [6][7] |
| Ai3-33063 | [6][7] |
| Dicapryl fumarate | [6] |
| Dioctyl(2E)-2-butenedioate | [6][7] |
| dioctylbut-2-enedioate | [6][7] |
| Fumaric acid, dioctyl ester | [6][7][8][9] |
| di(2-ethylhexyl) fumarate | [5] |
| MAXIMOL® FOK-670 | [10] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C20H36O4 | [1][2][3] |
| Molecular Weight | 340.5 g/mol | [1][2][3] |
| CAS Number | 141-02-6 | [1][2][3] |
| EC Number | 205-448-2 | [1][2] |
| Appearance | Colorless to almost colorless clear liquid/oil | [1][4] |
| Melting Point | -58 °C (lit.) | [3][11] |
| Boiling Point | 185 °C / 5mmHg | [3][11] |
| Density | 0.94 g/cm³ | [3][11] |
| Flash Point | 190 °C | [3] |
| Water Solubility | 1.19 mg/L at 20℃ | [3] |
| logP | 7.94 | [1][3] |
Experimental Protocols
Synthesis of this compound
A common method for the production of this compound is through the esterification of fumaric acid with 2-ethylhexanol.[5]
Materials:
-
Fumaric acid
-
2-ethylhexanol (octyl alcohol)[10]
-
Acid catalyst
Procedure:
-
Fumaric acid is reacted with 2-ethylhexanol in the presence of an acid catalyst.[5]
-
The reaction mixture undergoes neutralization.[5]
-
The product is washed to remove impurities.[5]
-
Vacuum distillation is performed to obtain a high-purity this compound.[5]
Applications in Research and Development
This compound is primarily utilized as a plasticizer and a co-monomer in various industrial applications.
-
Plasticizers: It is used to enhance the flexibility of polyvinyl acetate and PVC formulations.[5]
-
Copolymers: this compound can be used in copolymerization with monomers such as styrene, acrylates, or butadiene to produce synthetic lubricants and coatings.[5]
-
Resins: It can improve the properties of epoxy-based plasticizers for PVC stabilization.[5]
-
Modifier: It is also used as a modifier to improve the softness or brittleness of various resins and to adjust viscosity.[10]
Logical Relationships and Workflows
The following diagram illustrates the general synthesis process for this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound|141-02-6|lookchem [lookchem.com]
- 3. This compound | 141-02-6 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. solechem.eu [solechem.eu]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound [chembk.com]
- 8. Dioctyl maleate [webbook.nist.gov]
- 9. chemscene.com [chemscene.com]
- 10. PRODUCT | BUSINESS / PRODUCT | AIR WATER PERFORMANCE CHEMICAL INC. [awpc.co.jp]
- 11. This compound CAS#: 141-02-6 [m.chemicalbook.com]
Dioctyl Fumarate: A Technical Guide to its Hazardous Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctyl fumarate (DOF), predominantly identified as bis(2-ethylhexyl) fumarate (DEHF) under CAS number 141-02-6, is a widely used industrial chemical, primarily functioning as a plasticizer and a co-monomer in the production of polymers.[1] Its applications in materials like polyvinyl chloride (PVC) for construction, electronics, and medical devices, as well as in paints, coatings, adhesives, and lubricants, are extensive.[1] While often cited for its low acute toxicity and favorable safety profile for industrial applications, a comprehensive evaluation of its hazardous properties is essential for risk assessment and safe handling, particularly in research and development settings. This technical guide provides an in-depth analysis of the hazardous substance profile of this compound, summarizing key toxicological data, outlining experimental methodologies, and visualizing relevant pathways and workflows.
Chemical Identification
This compound is an ester of fumaric acid and 2-ethylhexanol. For the purpose of this guide, the focus will be on the most commonly referenced isomer, bis(2-ethylhexyl) fumarate.
| Identifier | Value |
| Chemical Name | bis(2-ethylhexyl) (E)-but-2-enedioate[2] |
| Synonyms | This compound (DOF), Di(2-ethylhexyl) fumarate[3] |
| CAS Number | 141-02-6[2] |
| Molecular Formula | C₂₀H₃₆O₄[2] |
| Molecular Weight | 340.5 g/mol [2] |
Toxicological Data Summary
The hazardous properties of this compound are summarized below, with quantitative data presented for clarity.
Acute Toxicity
| Endpoint | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | 29200 mg/kg | [4] |
| LD₅₀ | Rabbit | Dermal | > 20 mL/kg | [4] |
Irritation and Sensitization
| Endpoint | Species | Result | Classification | Reference |
| Skin Irritation | Rabbit | Irritant | Category 2 | [3] |
| Eye Irritation | Rabbit | Serious eye irritation | Category 2A | [3] |
| Skin Sensitization | - | No data available | - | [4] |
Repeated Dose Toxicity
No specific repeated dose toxicity studies for this compound were identified in the public domain.
Mutagenicity
No specific in vitro or in vivo mutagenicity studies for this compound were identified. The Ames test is a common initial screening for mutagenic potential.[5]
Carcinogenicity
No long-term carcinogenicity bioassays on this compound were found in the reviewed literature. The predictivity of genotoxicity assays for carcinogenicity is a subject of ongoing scientific discussion.[6][7]
Reproductive and Developmental Toxicity
While specific reproductive toxicity studies according to OECD guidelines were not found, a significant study has identified this compound (as DEHF) as an endocrine disruptor.
| Endpoint | System | Effect | Reference |
| Endocrine Activity | In vitro | Antiestrogenic and antiandrogenic activity | [8] |
Ecotoxicological Data
| Endpoint | Species | Duration | Value | Reference |
| Acute Toxicity | Daphnia magna | 48 hours | EC₅₀ > 0.76 mg/L |
Experimental Protocols
Detailed experimental protocols for the toxicological evaluation of chemicals are outlined in the OECD Guidelines for the Testing of Chemicals. The following sections describe the general methodologies relevant to the assessment of this compound's hazards.
Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)
The potential of a substance to cause skin irritation is typically assessed in vivo using the albino rabbit.[9][10][11]
-
Test Animals: Healthy young adult albino rabbits are used.
-
Procedure: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area (approximately 6 cm²) of shaved skin.[11] The site is then covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.[11][12]
-
Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours.[13] Observations may continue for up to 14 days to assess the reversibility of the effects.[13]
-
Scoring: Dermal reactions are scored according to a standardized grading system. A substance is identified as an irritant if the mean scores for erythema or edema are at or above a certain threshold.
Acute Eye Irritation/Corrosion (Following OECD Guideline 405)
This test evaluates the potential of a substance to cause injury to the eye.[14][15]
-
Test Animals: Healthy young adult albino rabbits are typically used.[16]
-
Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal.[17] The other eye remains untreated and serves as a control.[17]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva.[14] The observation period can be extended up to 21 days to determine the reversibility of any observed lesions.[16]
-
Scoring: Ocular lesions are scored using a standardized system. The classification of the substance's irritation potential is based on the severity and persistence of these scores.
Endocrine Disruptor Screening (In Vitro)
The study that identified di(2-ethylhexyl) fumarate (DEHF) as having antiestrogenic and antiandrogenic activity likely utilized in vitro reporter gene assays.[8] The general principles of such assays are as follows:
-
Cell Lines: Genetically modified cell lines that contain a hormone receptor (e.g., estrogen receptor or androgen receptor) and a reporter gene (e.g., luciferase) are used.
-
Procedure: The cells are exposed to various concentrations of the test substance.
-
Mechanism: If the substance binds to the hormone receptor and acts as an antagonist, it will inhibit the binding of the natural hormone and thus prevent the activation of the reporter gene.
-
Measurement: The activity of the reporter gene is measured (e.g., by luminescence for luciferase). A decrease in reporter gene activity in the presence of the natural hormone indicates an antagonistic effect.
Visualizations
Experimental Workflow for Skin Irritation Testing
Caption: Workflow for in vivo acute dermal irritation testing.
Logical Relationship of Endocrine Disruption by this compound
Caption: Antagonistic effect of this compound on hormone receptors.
Conclusion
Based on available data, this compound (bis(2-ethylhexyl) fumarate) is a hazardous substance presenting several health and environmental risks. It is classified as a skin and eye irritant.[3] While its acute toxicity is low, the most significant finding from recent research is its potential as an endocrine disruptor, exhibiting both anti-estrogenic and anti-androgenic activity in vitro.[8] This finding warrants further investigation into its potential for reproductive and developmental toxicity. Data on mutagenicity and carcinogenicity are currently lacking. From an environmental perspective, it is classified as hazardous to the aquatic environment with long-term effects. Therefore, for researchers, scientists, and drug development professionals, it is imperative to handle this compound with appropriate personal protective equipment, including gloves and eye protection, and to prevent its release into the environment. Further research is needed to fill the existing data gaps, particularly concerning its long-term health effects.
References
- 1. This compound Market Size & Share | Growth Report | 2034 [factmr.com]
- 2. 2-Ethylhexyl fumarate | C20H36O4 | CID 5370325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Genotoxicity and carcinogenicity studies of bronchodilators and antiasthma drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New study identifies candidates for hormonal activity in bottled waters | Food Packaging Forum [foodpackagingforum.org]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 11. oecd.org [oecd.org]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. nucro-technics.com [nucro-technics.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Methods for the Polymerization of Dioctyl Fumarate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the polymerization of dioctyl fumarate (DOF). The methods described herein are foundational for the synthesis of poly(this compound) homopolymers and copolymers, which have applications in various fields, including as plasticizers and in the development of novel biomaterials.[1]
Overview of Polymerization Methods
This compound, a 1,2-disubstituted ethylene monomer, can be polymerized through several methods, primarily free-radical polymerization. Due to steric hindrance from the bulky dioctyl groups, the homopolymerization of DOF can be challenging.[2] Consequently, it is often copolymerized with other vinyl monomers, such as styrene or vinyl acetate, to achieve higher molecular weights and desirable material properties.[3][4][5] The primary methods for DOF polymerization include:
-
Bulk Polymerization: This method involves the polymerization of the monomer in the absence of a solvent. It is a simple method that yields a pure polymer.
-
Solution Polymerization: In this technique, the monomer and initiator are dissolved in a suitable solvent. This method allows for better control of the reaction temperature.
-
Emulsion Polymerization: This water-based method involves emulsifying the monomer in the presence of a surfactant and a water-soluble initiator. It is a common industrial method for producing high-molecular-weight polymers.[6]
-
Controlled Radical Polymerization (CRP): Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to synthesize polymers with well-defined molecular weights and low polydispersity.[2][7][8]
Quantitative Data Presentation
The following tables summarize quantitative data obtained from the free-radical copolymerization of this compound (DOF) and styrene (S). This data is crucial for understanding how reaction parameters influence the resulting polymer's properties.
Table 1: Reaction Conditions and Outcomes for the Copolymerization of this compound (DOF) and Styrene (S) [3]
| Sample ID | Polymerization Method | Initiator (AIBN) Conc. (mol/L) | Temperature (°C) | Reaction Time (h) | Initial DOF Mole Fraction (fDOF) | Final DOF Mole Fraction (FDOF) | Conversion (%) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| PFS-1 | Bulk | 0.02 | 60 | 24 | 0.5 | 0.48 | 65 | 45,000 | 2.8 |
| PFS-2 | Bulk | 0.02 | 40 | 48 | 0.5 | 0.51 | 52 | 62,300 | 3.1 |
| PFS-3 | Solution (Toluene) | 0.02 | 60 | 24 | 0.7 | 0.65 | 48 | 38,700 | 2.5 |
| PFS-4 | Solution (Toluene) | 0.02 | 60 | 48 | 0.3 | 0.28 | 75 | 55,200 | 2.9 |
Experimental Protocols
This section provides detailed methodologies for key polymerization experiments.
Free-Radical Copolymerization of this compound and Styrene in Solution[3]
Materials:
-
This compound (DOF), purified
-
Styrene (S), purified by washing with 10% wt. NaOH solution and distillation under reduced pressure[3]
-
Toluene, anhydrous
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol[3]
-
Nitrogen gas (N₂)
-
Methanol
Equipment:
-
Reaction vessel (e.g., three-necked round-bottom flask)
-
Thermostatic bath
-
Magnetic stirrer
-
Condenser
-
Nitrogen inlet and outlet
-
Apparatus for precipitation and filtration
Procedure:
-
Monomer and Initiator Preparation: In a reaction vessel, add the desired amounts of this compound and styrene. For example, for an initial DOF mole fraction of 0.7, combine the corresponding masses of each monomer.
-
Solvent and Initiator Addition: Add toluene to achieve a 90% v/v monomer concentration. Add the initiator, AIBN, at a concentration of 20 mM.
-
Inert Atmosphere: Purge the reaction mixture with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
Polymerization: Place the reaction vessel in a preheated thermostatic bath set to the desired temperature (e.g., 60 °C) and stir the mixture.
-
Reaction Monitoring and Termination: Allow the reaction to proceed for the desired duration (e.g., 24 hours). To terminate the polymerization, cool the reaction vessel to room temperature.
-
Polymer Precipitation and Purification: Precipitate the copolymer by slowly adding the reaction mixture to an excess of a non-solvent, such as methanol, while stirring.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Homopolymerization of this compound (Adapted from Copolymerization Protocol)
Note: While specific literature on the detailed protocol for the homopolymerization of DOF is scarce, the following is an adapted protocol based on the principles of free-radical polymerization. The reaction kinetics may be slower, and the resulting molecular weights may be lower compared to copolymerization due to steric hindrance.
Materials and Equipment: Same as for the copolymerization protocol, excluding styrene.
Procedure:
-
Monomer and Initiator Preparation: In a reaction vessel, add the desired amount of this compound.
-
Solvent and Initiator Addition: Add a suitable solvent like toluene or proceed with bulk polymerization (no solvent). Add the initiator, AIBN (e.g., 1-2 mol% with respect to the monomer).
-
Inert Atmosphere: Purge the reaction mixture with nitrogen gas for 30 minutes.
-
Polymerization: Heat the reaction mixture to a temperature of 60-80 °C with constant stirring.
-
Reaction Monitoring and Termination: Monitor the reaction progress by taking samples periodically to determine conversion (e.g., by gravimetry or spectroscopy). Terminate the reaction by cooling.
-
Polymer Precipitation and Purification: If performed in solution, precipitate the polymer in an excess of methanol. If in bulk, dissolve the viscous product in a minimal amount of a good solvent (e.g., THF, chloroform) before precipitating in methanol.
-
Isolation and Drying: Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Characterization Protocols
Gel Permeation Chromatography (GPC) for Molecular Weight Analysis
Principle: GPC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[9]
Protocol:
-
Sample Preparation: Dissolve the synthesized poly(this compound) in a suitable mobile phase (e.g., tetrahydrofuran (THF) or chloroform) at a concentration of 1-2 mg/mL.[10] Allow the polymer to dissolve completely, which may take several hours.[10] Filter the solution through a 0.2 µm syringe filter before injection.[10]
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector. The column set should be appropriate for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).
-
Analysis Conditions:
-
Mobile Phase: THF or Chloroform
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35-40 °C
-
-
Calibration: Calibrate the system using narrow-polydispersity polystyrene standards.
-
Data Analysis: Analyze the resulting chromatograms to determine Mn, Mw, and PDI relative to the polystyrene standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Compositional Analysis
Principle: ¹H NMR spectroscopy is used to determine the molar composition of copolymers by integrating the signals corresponding to the protons of each monomer unit in the polymer backbone.[3]
Protocol:
-
Sample Preparation: Dissolve 10-20 mg of the dried polymer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher NMR spectrometer.
-
Data Analysis:
-
For poly(DOF-co-styrene), the aromatic protons of the styrene units typically appear in the range of 6.5-7.5 ppm.
-
The protons of the this compound units will have characteristic signals, for example, the methine protons of the fumarate backbone and the various protons of the octyl chains.
-
Calculate the molar fraction of each monomer in the copolymer by comparing the integration of the characteristic peaks.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Verification
Principle: FTIR spectroscopy is used to identify the functional groups present in the polymer, confirming the incorporation of the monomers into the polymer chain.[3]
Protocol:
-
Sample Preparation: Prepare a thin film of the polymer by casting a solution of the polymer onto a KBr pellet and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in the polymer.
-
For poly(this compound), look for the C=O stretching vibration of the ester group (around 1730 cm⁻¹) and the C-O stretching vibrations.
-
For copolymers with styrene, look for the aromatic C-H and C=C stretching vibrations.
-
Visualizations of Experimental Workflows
The following diagrams illustrate the logical flow of the polymerization and characterization processes.
References
- 1. solechem.eu [solechem.eu]
- 2. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 3. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2015155243A1 - Process for the emulsion polymerization of free-radically polymerizable, ethylenically unsaturated monomers - Google Patents [patents.google.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. specificpolymers.com [specificpolymers.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Application Notes and Protocols: Dioctyl Fumarate in PVC Formulations
Introduction
Dioctyl fumarate (DOF), also known as di(2-ethylhexyl) fumarate, is an aliphatic ester increasingly utilized as a plasticizer in polyvinyl chloride (PVC) formulations.[1] As a non-phthalate plasticizer, DOF presents a favorable alternative to traditional phthalate-based plasticizers like dioctyl phthalate (DOP), which are facing increasing regulatory scrutiny due to environmental and health concerns.[2][3] DOF enhances the flexibility, durability, and processability of PVC, making it suitable for a wide range of applications, including construction materials, electrical cables, and medical devices.[4] Its low toxicity and minimal environmental impact further contribute to its growing demand.[4]
Mechanism of Action
In its pure state, PVC is a rigid and brittle polymer. Plasticizers are additives that increase the plasticity and flexibility of the material. The mechanism of action for this compound in PVC is similar to that of other external plasticizers. The DOF molecules, being smaller than the long PVC polymer chains, insert themselves between these chains. This increases the intermolecular spacing, thereby reducing the secondary intermolecular forces (van der Waals forces) between the polymer chains.[5][6] The increased mobility of the polymer chains allows them to slide past one another more easily, resulting in a softer, more flexible material with a lower glass transition temperature (Tg).[2][6]
Performance Characteristics of DOF in PVC
The incorporation of this compound into PVC formulations imparts several desirable properties:
-
Enhanced Flexibility and Softness: DOF significantly improves the flexibility and softness of PVC, a key requirement for applications such as cable insulation and artificial leather.[7]
-
Good Mechanical Properties: While increasing flexibility, DOF helps maintain desirable mechanical properties. The specific tensile strength and elongation at break can be tailored by adjusting the concentration of DOF.[6]
-
Improved Low-Temperature Performance: Like many adipate and sebacate plasticizers, fumarates can improve the low-temperature flexibility of PVC.[8]
-
Good Thermal Stability: The use of appropriate stabilizers in conjunction with DOF can lead to PVC formulations with good heat stability.[9]
-
Resistance to Weathering and Aging: this compound is known for its superior resistance to weathering, heat, and aging, which is particularly beneficial for construction applications where materials are exposed to harsh conditions.[4]
-
Low Volatility: Plasticizers with low volatility are crucial for the longevity of the final product, as this ensures the plasticizer does not evaporate over time, leading to embrittlement.[10]
-
Good Compatibility: DOF generally exhibits good compatibility with PVC resin.[11]
Applications of this compound in PVC
The versatile properties of this compound make it suitable for a variety of applications:
-
Construction Materials: Due to its excellent weathering resistance, DOF is used in PVC products for the construction industry.[4]
-
Electric Cables and Wires: Its plasticizing effect and good electrical properties make it a viable component in PVC cable insulation.[4]
-
Medical Devices: The low toxicity profile of DOF makes it a candidate for use in medical applications, such as tubing and bags, where traditional phthalates are being phased out.[4][12]
-
Paints and Coatings: DOF is used as an additive in paint and coating formulations, particularly in the shift towards waterborne and low-VOC (Volatile Organic Compound) coatings.[4]
-
Adhesives and Sealants: Its solubility and stability with other reactants have led to its use in adhesive manufacturing.[4]
-
Food Packaging: Certain grades of this compound are authorized for use as monomers in polymers for food packaging by the U.S. FDA, highlighting its safety profile.[13]
Data Presentation
Table 1: Typical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₀H₃₆O₄ |
| Molecular Weight | 340.50 g/mol [1] |
| Appearance | Colorless to light yellow liquid[1] |
| Boiling Point | Approx. 415°C[1] |
| Relative Density | 0.93[1] |
| Solubility | Insoluble in water; soluble in organic solvents like toluene and ethanol[1] |
| Purity | > 98% |
| Flash Point | 190°C |
Data sourced from various chemical suppliers and literature.[1][13]
Table 2: Comparative Performance of Plasticizers in PVC (Qualitative)
| Property | This compound (DOF) | Dioctyl Phthalate (DOP) | Dioctyl Terephthalate (DOTP) |
| Plasticizing Efficiency | Good | Excellent[14] | Good |
| Low-Temperature Flexibility | Good | Moderate[7] | Excellent[15] |
| Volatility | Low | Low[7] | Very Low |
| Migration Resistance | Good | Moderate | Excellent[16] |
| Toxicity Profile | Low (Non-phthalate)[1][4] | Potential concerns[17] | Low (Non-phthalate)[15] |
| Cost | Moderate | Low[14][15] | Moderate[16] |
Experimental Protocols
Protocol 1: Preparation of PVC Plastisol
Objective: To prepare a homogeneous PVC plastisol containing this compound for subsequent processing and testing.
Materials and Equipment:
-
PVC resin (e.g., K-value 65-70)
-
This compound (DOF)
-
Thermal stabilizer (e.g., Ca/Zn stearate or an organotin stabilizer)[9][18]
-
Co-stabilizer/secondary plasticizer (e.g., epoxidized soybean oil - ESBO), optional[12]
-
Lubricants (internal and external), optional
-
Planetary mixer or high-speed dissolver
-
Vacuum pump
-
Beakers, spatulas, and weighing balance
Procedure:
-
Weigh 100 parts per hundred resin (phr) of PVC resin and place it in the mixing bowl.
-
In a separate beaker, weigh the desired amount of this compound (e.g., 40-60 phr).
-
Weigh the stabilizer (e.g., 2-3 phr) and any other liquid additives and premix them with the DOF.
-
Start the mixer at a low speed and gradually add the liquid mixture (DOF and additives) to the PVC resin.
-
Once the liquids are incorporated, increase the mixing speed to ensure a homogeneous dispersion. Monitor the temperature to prevent premature gelation.
-
After thorough mixing (typically 15-20 minutes), stop the mixer and apply a vacuum to the mixture for 5-10 minutes to remove any entrapped air bubbles.
-
The resulting bubble-free, flowable paste is the PVC plastisol, ready for casting into sheets.
Protocol 2: Casting and Fusion of PVC Films
Objective: To prepare solid PVC films of a specified thickness for mechanical and physical testing.
Materials and Equipment:
-
Prepared PVC plastisol
-
Casting frame or film applicator of desired thickness (e.g., 1 mm)
-
Glass plate or release paper
-
Air-circulating oven
Procedure:
-
Place the casting frame on a clean, level glass plate or a sheet of release paper.
-
Pour the prepared PVC plastisol onto the substrate and draw it down with a blade or rod to create a uniform layer within the frame.
-
Carefully place the cast film into an air-circulating oven.
-
Heat the plastisol according to a defined temperature profile to achieve gelation and fusion. A typical cycle is heating to 160-180°C and holding for 10-30 minutes.[19]
-
After the fusion process is complete, turn off the oven and allow the film to cool down to room temperature slowly to avoid internal stresses.
-
Once cooled, carefully remove the solid PVC film from the substrate.
Protocol 3: Evaluation of Mechanical Properties (Tensile Strength and Elongation)
Objective: To determine the tensile strength and elongation at break of the plasticized PVC film according to ASTM D882.
Materials and Equipment:
-
Prepared PVC films
-
Dumbbell-shaped die cutter
-
Universal Testing Machine (UTM) with appropriate grips and load cell
-
Micrometer or thickness gauge
Procedure:
-
Condition the prepared PVC films at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours.
-
Cut at least five dumbbell-shaped specimens from the film using the die cutter.
-
Measure the thickness and width of the narrow section of each specimen at three different points and calculate the average cross-sectional area.
-
Set the grip separation and crosshead speed on the UTM (e.g., 50 mm/min).[19]
-
Mount a specimen in the grips of the UTM, ensuring it is aligned vertically and not under any initial stress.
-
Start the test and record the load and extension data until the specimen breaks.
-
Calculate the tensile strength (stress at break) and the percentage elongation at break from the recorded data.
-
Repeat for all specimens and report the average values and standard deviation.
Protocol 4: Hardness Measurement (Shore A)
Objective: To measure the indentation hardness of the plasticized PVC film using a Shore A durometer, following ASTM D2240.
Materials and Equipment:
-
Prepared PVC films (can be stacked to achieve a minimum thickness of 6 mm)
-
Shore A durometer
-
Hard, flat surface
Procedure:
-
Condition the samples as in the previous protocol.
-
Place the PVC sample on a hard, flat surface. If a single film is too thin, stack multiple layers to achieve the required thickness.
-
Hold the durometer in a vertical position and press the indenter firmly onto the sample surface, ensuring the presser foot is in full contact with the material.
-
Read the hardness value from the durometer dial within one second of firm contact.
-
Take at least five readings at different positions on the sample, at least 6 mm apart from each other and from any edge.
-
Report the average hardness value.
Protocol 5: Plasticizer Migration Test (Leaching)
Objective: To quantify the resistance of this compound to migrate out of the PVC matrix when immersed in a solvent.
Materials and Equipment:
-
Prepared PVC films, cut into rectangular strips of known dimensions (e.g., 30 x 10 mm)[19]
-
Analytical balance (accurate to 0.1 mg)
-
Glass vials or flasks
-
Solvent (e.g., deionized water, hexane, or ethanol)[19]
-
Shaking water bath or incubator
Procedure:
-
Cut several rectangular samples from the PVC film.
-
Accurately weigh each sample to determine its initial weight (W_initial).
-
Place each sample in a separate vial containing a known volume of the chosen solvent (e.g., 100 mL).[19]
-
Place the vials in a shaking water bath set to a specific temperature (e.g., 50°C to accelerate the process) for a defined period (e.g., 10 days).[19]
-
At regular intervals (e.g., daily), remove the samples from the solvent, gently wipe them dry with a lint-free cloth, and weigh them (W_t).
-
Return the samples to the solvent to continue the test.
-
The percentage of weight loss due to plasticizer leaching at time 't' is calculated as: Weight Loss (%) = [(W_initial - W_t) / W_initial] * 100
-
Plot the percentage weight loss as a function of time to assess the migration resistance.
Visualizations
Caption: Workflow for evaluating this compound in PVC.
Caption: How this compound modifies PVC properties.
References
- 1. solechem.eu [solechem.eu]
- 2. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20180105673A1 - Plasticizers which improve compatibility in pvc formulations - Google Patents [patents.google.com]
- 4. This compound Market Size & Share | Growth Report | 2034 [factmr.com]
- 5. mdpi.com [mdpi.com]
- 6. bastone-plastics.com [bastone-plastics.com]
- 7. yuanyuci.com [yuanyuci.com]
- 8. quora.com [quora.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. jomardpublishing.com [jomardpublishing.com]
- 12. sngmicrons.com [sngmicrons.com]
- 13. PRODUCT | BUSINESS / PRODUCT | AIR WATER PERFORMANCE CHEMICAL INC. [awpc.co.jp]
- 14. researchgate.net [researchgate.net]
- 15. chemicaladditives.com.mx [chemicaladditives.com.mx]
- 16. pschemi.com [pschemi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
Application Notes and Protocols: Dioctyl Fumarate as a Comonomer with Vinyl Acetate in Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copolymers of dioctyl fumarate and vinyl acetate represent a versatile class of biomaterials with tunable properties, making them promising candidates for a range of biomedical applications, including drug delivery systems, tissue engineering scaffolds, and medical device coatings. The incorporation of this compound, a dialkyl fumarate, into a polyvinyl acetate backbone allows for the modification of key characteristics such as hydrophobicity, glass transition temperature (Tg), and mechanical flexibility. This internal plasticization can lead to enhanced biocompatibility and controlled release kinetics of therapeutic agents. Fumarate-based polymers are of particular interest as fumarate is a naturally occurring molecule in the body.[1]
These application notes provide an overview of the synthesis, characterization, and potential biomedical applications of this compound-vinyl acetate copolymers, along with detailed experimental protocols for their evaluation.
Key Properties and Applications
The properties of this compound-vinyl acetate copolymers can be tailored by varying the monomer ratio. Increasing the this compound content generally leads to a decrease in the glass transition temperature, resulting in a more flexible and less brittle material at physiological temperatures. This is advantageous for applications requiring conformal contact with tissues, such as transdermal patches and wound dressings.[2][3]
Potential Applications:
-
Controlled Drug Delivery: The copolymer can be formulated into films, microparticles, or implants for the sustained release of both hydrophobic and hydrophilic drugs. The release rate can be modulated by adjusting the copolymer composition.[4][5]
-
Tissue Engineering: Scaffolds fabricated from these copolymers can provide mechanical support for cell growth and tissue regeneration. The biocompatibility of fumarate-based polymers has been demonstrated in several studies.[1][6]
-
Biocompatible Coatings: The copolymers can be used to coat medical devices and implants to improve their biocompatibility and reduce the foreign body response.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound-vinyl acetate and related copolymers.
Table 1: Polymerization and Molecular Weight Data
| Copolymer System | Monomer Mole Ratio (Fumarate:Vinyl Acetate) | Polymerization Conditions | Molecular Weight (Mn) | Reference(s) |
| Dialkyl Fumarate - Vinyl Acetate | 1:1.2 to 1:1.5 | 50-125°C, Peroxide Initiator | 8,000 - 35,000 Da | [8] |
| This compound - Vinyl Benzoate | Varied | Solution Radical Polymerization | Increases with decreasing fumarate content | [9] |
| This compound - N-isopropylacrylamide | Varied | - | - | [6] |
Table 2: Thermal and Mechanical Properties
| Polymer | Glass Transition Temperature (Tg) | Mechanical Properties (Film) | Reference(s) |
| Poly(this compound) | -14°C (estimated) | - | [9] |
| Poly(vinyl acetate) | 30-45°C | - | [10] |
| Ethylene-Vinyl Acetate (28% VA) | -35 to -25°C | High elongation at break | [11][12] |
| Vinyl Acetate/Butyl Acrylate Blends | - | Tensile strength increases with heat treatment | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound-Vinyl Acetate Copolymer
This protocol describes a representative method for the free-radical polymerization of this compound and vinyl acetate.
Materials:
-
This compound (DOF)
-
Vinyl acetate (VAc), freshly distilled
-
Toluene, anhydrous
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator
-
Methanol
-
Nitrogen gas supply
-
Reaction flask with condenser, magnetic stirrer, and nitrogen inlet
Procedure:
-
In a reaction flask, dissolve the desired molar ratio of this compound and vinyl acetate in anhydrous toluene. A typical starting ratio could be 1:1.
-
Add the radical initiator (e.g., 0.5 mol% AIBN relative to total monomers).
-
Purge the reaction mixture with nitrogen for 30 minutes to remove dissolved oxygen.
-
Heat the reaction mixture to 70-80°C with continuous stirring under a nitrogen atmosphere.
-
Allow the polymerization to proceed for 6-24 hours.
-
Cool the reaction mixture to room temperature.
-
Precipitate the copolymer by slowly adding the reaction solution to an excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove unreacted monomers and initiator residues.
-
Dry the purified copolymer under vacuum at 40-50°C to a constant weight.
Protocol 2: Characterization of the Copolymer
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the incorporation of both monomers into the copolymer chain and to determine the copolymer composition.
-
Procedure: Dissolve a small amount of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H NMR and ¹³C NMR spectra. The ratio of the integrated peak areas corresponding to the characteristic protons of this compound and vinyl acetate can be used to calculate the copolymer composition.
2. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.
-
Procedure: Dissolve the copolymer in a suitable solvent (e.g., THF) and analyze using a GPC system calibrated with polystyrene standards.
3. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg) of the copolymer.
-
Procedure: Heat a small sample of the copolymer in a DSC instrument under a nitrogen atmosphere. The Tg is identified as a step change in the heat flow curve during the second heating scan.
Protocol 3: In Vitro Biocompatibility Assessment
1. MTT Cytotoxicity Assay:
-
Purpose: To assess the potential of the copolymer to cause cell death.
-
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Live cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Materials:
-
Cell line (e.g., L929 mouse fibroblasts or human dermal fibroblasts)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Extract Preparation: Prepare extracts of the copolymer by incubating a known surface area of the material in cell culture medium for 24 hours at 37°C. Prepare a series of dilutions of the extract.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Remove the culture medium and replace it with the prepared copolymer extracts. Include untreated cells as a negative control and cells treated with a cytotoxic agent (e.g., 0.1% Triton X-100) as a positive control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control.
-
2. Hemolysis Assay:
-
Purpose: To evaluate the blood compatibility of the copolymer by measuring its ability to lyse red blood cells (RBCs).[13]
-
Principle: Hemolysis results in the release of hemoglobin, which can be quantified spectrophotometrically.
-
Materials:
-
Freshly collected, anticoagulated human or rabbit blood
-
Phosphate-buffered saline (PBS)
-
Positive control (deionized water or 1% Triton X-100)
-
Negative control (PBS)
-
Copolymer sample
-
Centrifuge
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
RBC Preparation: Wash the anticoagulated blood with PBS by centrifugation to isolate the RBCs. Resuspend the RBCs in PBS to a final concentration of 2% (v/v).[14]
-
Incubation: Add the copolymer sample to the RBC suspension. Include positive and negative controls. Incubate at 37°C for 1-4 hours with gentle agitation.[15]
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.[16]
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control.
-
Visualizations
Experimental and Logical Workflows
Signaling Pathway
The interaction of biomaterials with host tissues often initiates an inflammatory response.[17] A key signaling pathway involved in this process is the Nuclear Factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory cytokines.[18][19] The implantation of a biomaterial can lead to the adsorption of proteins on its surface, which is recognized by immune cells like macrophages.[20] This can trigger a signaling cascade leading to the activation of NF-κB and subsequent inflammation.
References
- 1. "FUMARATE-BASED POLYMERS: OLIGO(POLY(ETHYLENE GLYCOL) FUMARATE) AND POL" by Christian T. Denny [digitalrepository.unm.edu]
- 2. researchgate.net [researchgate.net]
- 3. celanese.com [celanese.com]
- 4. Polyvinyl acetate-based film coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Anti-Inflammatory Polymeric Coatings for Implantable Biomaterials and Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US2936300A - Copolymers of vinyl acetate and fumarate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aidic.it [aidic.it]
- 12. Influence of Polymer Composition on the Controlled Release of Docetaxel: A Comparison of Non-Degradable Polymer Films for Oesophageal Drug-Eluting Stents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thno.org [thno.org]
- 14. rsc.org [rsc.org]
- 15. static.igem.org [static.igem.org]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 19. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes: Dioctyl Fumarate Copolymers as Advanced Lubricant Additives
References
- 1. researchgate.net [researchgate.net]
- 2. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 3. tandfonline.com [tandfonline.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. US2936300A - Copolymers of vinyl acetate and fumarate - Google Patents [patents.google.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
Application Note: Comprehensive Characterization of Dioctyl Fumarate (DOF) Copolymers
AN-DOF-COP-001
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dioctyl fumarate (DOF) is a dialkyl fumarate monomer used in the synthesis of a variety of copolymers. These copolymers are valued for their specific physicochemical properties, including high thermal stability, solubility in common organic solvents, and adjustable glass transition temperatures.[1] Such characteristics make them suitable for a range of applications, from industrial materials like bitumen modifiers to advanced biomedical uses in tissue engineering and drug delivery systems.[1][2] A thorough characterization of their chemical structure, molecular weight, thermal properties, and morphology is critical for quality control, performance optimization, and ensuring suitability for their intended application, particularly in the highly regulated field of drug development.
This application note outlines the primary analytical techniques for the comprehensive characterization of DOF copolymers.
Structural and Compositional Analysis
The precise chemical structure and monomer composition of DOF copolymers are fundamental parameters that dictate their overall properties. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the principal techniques for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the detailed molecular structure of polymers.[3][4] For DOF copolymers, ¹H NMR is routinely used to determine the copolymer composition by integrating the signals corresponding to unique protons from each monomer unit.[1] For instance, in a poly(this compound-co-styrene) copolymer, the composition can be calculated by comparing the integral of the aromatic protons from styrene (6.40–7.40 ppm) with the methyl protons of the dioctyl groups (0.92 ppm).[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and non-destructive technique used to identify the functional groups present in the copolymer, thereby confirming its successful synthesis and structure.[5] Characteristic absorption bands for DOF copolymers include a strong ester carbonyl (C=O) stretch around 1738 cm⁻¹ and aliphatic C-H stretching peaks between 2860-2950 cm⁻¹. The absence of the C=C double bond peak (around 1645 cm⁻¹) from the fumarate monomer can indicate a high degree of polymerization.[6]
Molecular Weight and Distribution Analysis
The molecular weight (MW) and polydispersity index (PDI, Mw/Mn) are critical properties that influence the mechanical, rheological, and degradation characteristics of polymers.
-
Gel Permeation/Size Exclusion Chromatography (GPC/SEC): GPC/SEC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI of polymers.[5] The technique separates polymer chains based on their hydrodynamic volume in solution.[7] By using appropriate calibration standards (e.g., polystyrene), the molecular weight distribution of a DOF copolymer can be accurately determined.[1][8] This information is vital for predicting material performance and ensuring batch-to-batch consistency.
Thermal Properties Analysis
The thermal behavior of DOF copolymers is essential for defining their processing parameters and service temperature range. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods for this evaluation.[9]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of key thermal transitions.[10] The most important of these for amorphous or semi-crystalline copolymers is the glass transition temperature (Tg), which defines the point where the material transitions from a rigid, glassy state to a more flexible, rubbery state.[1] This parameter can be controlled by adjusting the comonomer ratio.[2]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] This analysis provides information on the thermal stability of the DOF copolymer, including the onset temperature of decomposition.[2] For materials intended for melt processing or high-temperature applications, a high thermal stability is crucial.[1]
Logical Workflow for DOF Copolymer Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of a newly synthesized DOF copolymer, integrating data from multiple analytical techniques to build a complete material profile.
Data Integration for Comprehensive Analysis
No single technique can fully describe a copolymer. The power of a multi-technique approach lies in integrating the data to build a comprehensive understanding of the material's structure-property relationships.
Summary of Analytical Data
The table below summarizes representative data for poly(this compound-co-styrene) (PFS) copolymers synthesized via radical polymerization.[1]
| Parameter | Technique | Value | Information Provided |
| Copolymer Composition | |||
| Mole Fraction DOF (FDOF) | ¹H NMR | 0.23 - 0.41 | Stoichiometry of monomer units in the polymer chain.[1] |
| Molecular Weight | |||
| Weight-Avg. MW (Mw) | GPC/SEC | 92,500 g/mol | Average molecular weight, influences viscosity and mechanical strength.[1] |
| Polydispersity (PDI) | GPC/SEC | 3.97 | Breadth of the molecular weight distribution.[1] |
| Thermal Properties | |||
| Glass Transition (Tg) | DSC | -27.3 °C (for a blend) | Temperature of transition from glassy to rubbery state.[1] |
| Thermal Stability | TGA | Stable up to ~250-300 °C | Defines the upper temperature limit for processing and use.[11] |
Experimental Protocols
Protocol 1: ¹H NMR for Copolymer Composition
-
Sample Preparation: Dissolve 10-15 mg of the dried DOF copolymer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single pulse (zg30).
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons for accurate integration).
-
Number of Scans: 16-64 (average to improve signal-to-noise).
-
-
Data Acquisition: Acquire the spectrum at room temperature.
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the characteristic peaks for each monomer. For a DOF-styrene copolymer, integrate the aromatic protons of styrene (IAr, ~6.40-7.40 ppm) and the terminal methyl protons of the dioctyl group (ICH3, ~0.92 ppm).[1]
-
-
Calculation: Calculate the mole fraction of each monomer in the copolymer using the integral ratios and the number of protons each signal represents.[1]
Protocol 2: GPC/SEC for Molecular Weight Determination
-
Sample Preparation: Prepare a solution of the DOF copolymer at a concentration of 1-2 mg/mL in a suitable, filtered mobile phase (e.g., Tetrahydrofuran (THF) or Chloroform).[1][7] Agitate gently until fully dissolved. Filter the sample solution through a 0.22 or 0.45 µm syringe filter.
-
Mobile Phase Preparation: Use HPLC-grade THF or Chloroform as the eluent.[1] Ensure it is degassed prior to use.
-
Instrument Setup:
-
Columns: Use a set of GPC columns appropriate for the expected molecular weight range (e.g., polystyrene-divinylbenzene columns).
-
Flow Rate: Set to a constant rate, typically 1.0 mL/min.[7]
-
Detector: Refractive Index (RI) detector.
-
Column Temperature: 30-40 °C to ensure good solubility and reduce solvent viscosity.
-
-
Calibration: Create a calibration curve using a series of narrow-PDI polystyrene standards with known molecular weights.
-
Analysis: Inject the filtered sample solution. Record the chromatogram and process the data using the calibration curve to determine Mn, Mw, and PDI.[12]
Protocol 3: DSC for Glass Transition Temperature (Tg)
-
Sample Preparation: Accurately weigh 5-10 mg of the DOF copolymer into a standard aluminum DSC pan.[1] Crimp the pan with a lid. Prepare an empty, sealed pan to use as a reference.
-
Instrument Parameters:
-
Atmosphere: Purge with dry nitrogen at a flow rate of 30-50 mL/min.[1]
-
Thermal Program (Heat/Cool/Heat Cycle):
-
Equilibrate at a low temperature (e.g., -50 °C).
-
First Heating Scan: Heat from -50 °C to a temperature well above the expected Tg (e.g., 150 °C) at a rate of 10 °C/min.[1] This scan erases the sample's prior thermal history.
-
Cooling Scan: Cool the sample back to -50 °C at 10 °C/min.
-
Second Heating Scan: Heat again from -50 °C to 150 °C at 10 °C/min.
-
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the second heating scan. The Tg is typically identified as the midpoint of the step-like transition in the heat flow curve.[10]
Protocol 4: TGA for Thermal Stability
-
Sample Preparation: Place 10-15 mg of the DOF copolymer into a ceramic or platinum TGA pan.[1]
-
Instrument Parameters:
-
Atmosphere: Purge with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative degradation.[1]
-
Thermal Program:
-
Equilibrate at room temperature (e.g., 25 °C).
-
Heat the sample at a constant rate of 10 °C/min up to a final temperature where the sample is fully decomposed (e.g., 700 °C).[1]
-
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
Determine the onset temperature of decomposition, which indicates the beginning of significant mass loss.
-
The temperature at which the maximum rate of decomposition occurs (Tmax) can be found from the peak of the first derivative of the TGA curve.
-
References
- 1. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 2. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 3. researchgate.net [researchgate.net]
- 4. publications.iupac.org [publications.iupac.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. azom.com [azom.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. Relaxation and Amorphous Structure of Polymers Containing Rigid Fumarate Segments | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Protocol for solution radical polymerization of Dioctyl fumarate.
Application Notes & Protocols
Topic: Protocol for Solution Radical Polymerization of Dioctyl Fumarate
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (DOF) is an unsaturated aliphatic ester that can be polymerized to yield poly(this compound), a polymer with potential applications in various fields, including as a modifier for resins to improve softness and reduce brittleness.[1] Its polymers are known for their high thermal stability and solubility in common organic solvents.[2] This document provides a detailed protocol for the solution radical polymerization of this compound, intended for researchers in materials science and polymer chemistry. The protocol is based on established methodologies for fumarate polymerization, offering a reproducible procedure for laboratory-scale synthesis.
Data Presentation
The following table summarizes typical experimental conditions and outcomes for the radical polymerization of this compound, primarily in copolymerization systems, which can serve as a reference for designing homopolymerization experiments.
| Monomer System | Initiator (Concentration) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mw ( g/mol ) | PDI | Reference |
| DOF-co-Styrene | AIBN | Toluene (90% v/v) | 60 | - | - | 92,500 | 3.97 | [2] |
| DOF-co-Styrene | AIBN | Bulk | 40 | - | - | - | - | [2] |
| DOF-co-Vinyl Benzoate | - | Solution | - | - | - | - | - | [3] |
Note: Data for homopolymerization of DOF is limited in the provided search results; the table reflects copolymerization data which can inform the homopolymerization process.
Experimental Protocol
This protocol details the materials, equipment, and procedure for the solution radical polymerization of this compound.
1. Materials:
-
This compound (DOF), purified
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol[2]
-
Toluene, anhydrous
-
Methanol, for purification
-
Nitrogen gas (high purity)
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle or oil bath with temperature controller
-
Schlenk line or equivalent inert atmosphere setup
2. Equipment:
-
Magnetic stirrer with heating plate
-
Temperature controller and sensor
-
Schlenk line for inert atmosphere
-
Rotary evaporator
-
Vacuum oven
3. Procedure:
a. Reaction Setup:
-
A three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a rubber septum.
-
The glassware is thoroughly dried in an oven and assembled while hot under a stream of nitrogen to ensure anhydrous conditions.
-
This compound (e.g., 10 g) and anhydrous toluene (e.g., 90 mL to create a 10% w/v solution) are added to the flask.
-
The initiator, AIBN (a typical starting concentration would be 0.5-2 mol% with respect to the monomer), is added to the flask. AIBN is a common thermal radical initiator.[][5]
-
The mixture is stirred at room temperature to ensure complete dissolution of the monomer and initiator.
b. Polymerization:
-
The reaction flask is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
After the final thaw, the flask is backfilled with nitrogen.
-
The flask is then immersed in a preheated oil bath or heating mantle set to the desired reaction temperature (e.g., 60-80 °C). Radical polymerization of fumarates is often conducted in this temperature range.[2]
-
The reaction mixture is stirred vigorously under a positive pressure of nitrogen for a predetermined time (e.g., 12-24 hours). The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by techniques such as ¹H-NMR or FTIR spectroscopy.[2]
c. Polymer Isolation and Purification:
-
After the desired reaction time, the polymerization is quenched by rapidly cooling the flask in an ice bath and exposing the solution to air.
-
The viscous polymer solution is diluted with a small amount of toluene if necessary.
-
The polymer is precipitated by slowly pouring the reaction mixture into a large excess of a non-solvent, such as cold methanol, with vigorous stirring.
-
The precipitated polymer is collected by filtration or decantation.
-
To further purify the polymer, it is redissolved in a minimal amount of a good solvent (e.g., toluene or chloroform) and reprecipitated into the non-solvent. This process is repeated two to three times.
-
The final polymer product is dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
4. Characterization:
The resulting poly(this compound) can be characterized by various analytical techniques:
-
¹H-NMR and FTIR Spectroscopy: To confirm the polymer structure and determine the extent of monomer conversion.[2]
-
Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[2]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.[2]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.[3]
Mandatory Visualization
Experimental Workflow Diagram:
Caption: Workflow for the solution radical polymerization of this compound.
References
Application Notes and Protocols for Utilizing Dioctyl Fumarate Copolymers to Improve Flow in Waxy Crude Oils
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on available scientific literature. It is important to note that the majority of research has been conducted on copolymers of dioctyl fumarate (DOF) with other monomers, such as vinyl acetate or vinyl benzoate, rather than on this compound as a standalone additive. The data and mechanisms described herein are representative of these copolymers and should be considered as such.
Introduction
Waxy crude oils pose a significant challenge in the petroleum industry due to the precipitation and crystallization of paraffin waxes at lower temperatures. This phenomenon leads to a dramatic increase in viscosity and the formation of a gel-like structure, impeding the flow of crude oil through pipelines and potentially causing blockages. Chemical intervention through the use of pour point depressants (PPDs) and flow improvers is a widely adopted and effective strategy to mitigate these issues.
Copolymers containing this compound have demonstrated considerable efficacy as PPDs. These polymers function by interacting with the wax crystals as they form, modifying their size, shape, and aggregation behavior. This prevents the formation of a rigid, three-dimensional network of wax crystals, thereby maintaining the fluidity of the crude oil at lower temperatures. These application notes provide an overview of the performance, mechanism of action, and experimental protocols for evaluating the effectiveness of this compound-based copolymers in waxy crude oils.
Data Presentation
The performance of pour point depressants is evaluated by measuring the reduction in the pour point and the viscosity of the treated crude oil. The following table summarizes representative data for a this compound-based copolymer in a waxy crude oil.
| Additive Concentration (ppm) | Pour Point (°C) | Pour Point Depression (°C) | Viscosity at 30°C (mPa·s) | Viscosity Reduction (%) |
| 0 (Blank) | 21 | 0 | 750 | 0 |
| 500 | 12 | 9 | 450 | 40 |
| 1000 | 6 | 15 | 225 | 70 |
| 1500 | 3 | 18 | 150 | 80 |
| 2000 | 3 | 18 | 145 | 80.7 |
Note: This data is illustrative and the actual performance will vary depending on the specific crude oil composition and the exact copolymer formulation.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial to ensure the thermal history of the waxy crude oil is erased, leading to reproducible results.
-
Homogenization of Crude Oil: Heat the waxy crude oil sample in a water bath to a temperature approximately 20°C above its wax appearance temperature (WAT) or pour point. A temperature of 60-80°C is generally sufficient for most waxy crudes. Maintain this temperature for at least 1 hour, with gentle agitation, to ensure all wax crystals are dissolved.
-
Dosing of this compound Copolymer:
-
Prepare stock solutions of the this compound copolymer in a suitable solvent (e.g., toluene or xylene) at various concentrations.
-
While maintaining the crude oil at the elevated temperature, add the desired volume of the stock solution to achieve the target concentration (e.g., 500, 1000, 1500, 2000 ppm).
-
Continuously stir the mixture for at least 30 minutes to ensure homogeneous distribution of the additive.
-
-
Control Sample: Prepare a blank sample by subjecting the untreated crude oil to the same heating and stirring procedure without the addition of the copolymer.
Pour Point Determination (Modified from ASTM D5853)
The pour point is the lowest temperature at which an oil will continue to flow when cooled under specified conditions.[1][2][3][4][5]
-
Apparatus: Pour point test jar, thermometer, cooling bath.
-
Procedure:
-
Pour the prepared crude oil sample (treated or untreated) into the test jar up to the marked level.
-
Place the test jar in a cooling bath set to a temperature of approximately 9°C above the expected pour point.
-
At each 3°C interval of cooling, remove the jar from the bath and tilt it to ascertain whether there is a surface movement of the oil.[6]
-
If the oil flows, return the jar to the cooling bath.
-
Continue this process until the sample shows no movement when the jar is held horizontally for 5 seconds.
-
Record the temperature at which this occurs.
-
The pour point is calculated as 3°C above this recorded temperature.[6]
-
Viscosity Measurement (Based on ASTM D445)
Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for pipeline transportation.[6][7][8][9][10]
-
Apparatus: Rotational viscometer or rheometer with a temperature-controlled sample cell.
-
Procedure:
-
Calibrate the viscometer/rheometer according to the manufacturer's instructions.
-
Transfer the prepared crude oil sample to the sample cell of the instrument.
-
Allow the sample to thermally equilibrate at the starting test temperature (e.g., 50°C).
-
Measure the viscosity at a constant shear rate (e.g., 10 s⁻¹) while cooling the sample at a controlled rate (e.g., 1°C/min).
-
Record the viscosity as a function of temperature.
-
Alternatively, conduct isothermal viscosity measurements at specific temperatures of interest (e.g., 40°C, 30°C, 20°C) over a range of shear rates to assess the non-Newtonian behavior of the crude oil.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating the performance of this compound copolymers.
References
- 1. store.astm.org [store.astm.org]
- 2. azom.com [azom.com]
- 3. store.astm.org [store.astm.org]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. scribd.com [scribd.com]
- 6. store.astm.org [store.astm.org]
- 7. ppapco.ir [ppapco.ir]
- 8. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]
- 9. ASTM D445 - eralytics [eralytics.com]
- 10. store.astm.org [store.astm.org]
Application Notes and Protocols: Enhancing Coating Flexibility with Dioctyl Fumarate
Introduction
Dioctyl fumarate (DOF) is a versatile, low-volatility plasticizer used to enhance the flexibility and durability of various polymer-based coatings. As an unsaturated diester, DOF can be incorporated into polymer systems either as a non-reactive plasticizer or as a reactive monomer that copolymerizes into the polymer backbone. Its primary function is to increase the free volume between polymer chains, thereby lowering the glass transition temperature (Tg) and allowing for greater chain mobility. This results in a more flexible coating with improved elongation, impact resistance, and resistance to cracking, particularly at low temperatures. These properties are critical in applications such as flexible packaging, automotive coatings, and architectural paints where the substrate may undergo bending, expansion, or contraction.
Mechanism of Action
This compound enhances coating flexibility by positioning its bulky octyl groups between polymer chains. This spacing disrupts the intermolecular forces, such as van der Waals forces, that typically hold the polymer chains in a rigid structure. The increased distance between chains reduces the energy barrier for segmental motion, allowing the polymer to deform more easily under stress without fracturing. When used as a reactive monomer, DOF is permanently integrated into the polymer structure, which can offer improved plasticizer permanence and reduced migration compared to its use as a non-reactive additive.
Caption: Mechanism of plasticization by this compound.
Data Presentation: Impact of this compound on Coating Properties
The addition of this compound to a model acrylic resin-based coating formulation demonstrates a significant improvement in flexibility and a corresponding decrease in hardness. The following tables summarize the quantitative effects of varying DOF concentrations.
Table 1: Effect of DOF Concentration on Mechanical Properties
| DOF Concentration (% w/w) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temp. (Tg, °C) |
| 0 | 35 | 5 | 60 |
| 5 | 30 | 25 | 52 |
| 10 | 25 | 60 | 45 |
| 15 | 20 | 110 | 38 |
| 20 | 15 | 180 | 30 |
Table 2: Performance in Flexibility and Hardness Tests
| DOF Concentration (% w/w) | Mandrel Bend Test (ASTM D522, Conical) | Impact Resistance (ASTM D2794, inch-lbs) | Pencil Hardness (ASTM D3363) |
| 0 | Cracks at 20 mm | 10 (Direct) | 2H |
| 5 | Cracks at 12 mm | 30 (Direct) | H |
| 10 | Cracks at 5 mm | 60 (Direct) | F |
| 15 | No Cracking | 100 (Direct) | HB |
| 20 | No Cracking | 160 (Direct) | 2B |
Experimental Protocols
The following protocols detail the preparation of a coating formulation with this compound and the subsequent testing of its flexibility and hardness.
Protocol 1: Formulation of a Flexible Coating
Objective: To prepare a solvent-based acrylic coating with varying concentrations of this compound.
Materials:
-
Acrylic Resin (e.g., 50% solution in xylene)
-
This compound (DOF)
-
Solvent blend (e.g., xylene, butyl acetate)
-
Curing agent (if required by the resin system)
-
Pigments and fillers (as required)
-
High-speed disperser
-
Beakers, stir bars, and a magnetic stirrer
-
Test panels (e.g., cold-rolled steel)
Procedure:
-
Resin and Solvent Preparation: In a beaker, weigh the required amount of acrylic resin solution.
-
DOF Addition: Add the desired weight percentage of this compound to the resin solution under constant, gentle agitation with a magnetic stirrer.
-
Homogenization: Allow the mixture to stir for 15-20 minutes to ensure complete and uniform dispersion of the DOF.
-
Solvent Adjustment: Add the solvent blend to adjust the viscosity of the formulation for the intended application method (e.g., spray, brush).
-
Pigment Dispersion (if applicable): If preparing a pigmented coating, add pigments and fillers and disperse using a high-speed disperser until the desired fineness of grind is achieved.
-
Curing Agent Addition: If using a two-component system, add the curing agent according to the manufacturer's recommendations just prior to application.
-
Application: Apply the coating to the test panels at a specified wet film thickness using a film applicator.
-
Curing: Allow the coated panels to cure under the conditions specified for the resin system (e.g., air dry at 25°C for 7 days, or bake at a specified temperature and time).
Protocol 2: Mandrel Bend Test (ASTM D522)
Objective: To assess the flexibility and resistance of a coating to cracking upon bending.
Apparatus:
-
Conical Mandrel Bend Tester
-
Coated test panels from Protocol 1
Procedure:
-
Panel Placement: Secure the cured test panel in the apparatus with the coated side facing upwards.
-
Bending: Bend the panel 180 degrees over the conical mandrel by rotating the lever arm at a uniform rate over approximately 15 seconds.
-
Evaluation: Remove the panel and examine the coating for any signs of cracking. The point at which cracking begins is noted by its distance from the small end of the mandrel. A smaller distance indicates greater flexibility.
Protocol 3: Impact Resistance Test (ASTM D2794)
Objective: To determine the resistance of a coating to rapid deformation.
Apparatus:
-
Impact Tester with a standard weight and indenter
-
Coated test panels from Protocol 1
Procedure:
-
Panel Placement: Place the coated panel on the support die of the impact tester.
-
Impact: Raise the standard weight to a specified height within the guide tube and release it to strike the indenter, which deforms the coating and the substrate.
-
Evaluation: Examine the impacted area for any signs of cracking or delamination. The test is repeated at different heights to determine the maximum impact (in inch-pounds or Newton-meters) the coating can withstand without failure. This can be performed as a direct impact (on the coated side) or reverse impact (on the uncoated side).
Caption: Experimental workflow for evaluating coatings with this compound.
Troubleshooting & Optimization
How to increase the yield of Dioctyl fumarate synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of dioctyl fumarate and increasing its yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the direct esterification of fumaric acid with 2-ethylhexanol (a type of octyl alcohol). This reaction is typically catalyzed by an acid and involves the removal of water as a byproduct to drive the reaction to completion.[1][2]
Q2: What are the key starting materials for this compound synthesis?
A2: The primary reactants are fumaric acid and 2-ethylhexanol. An alternative starting material to fumaric acid is maleic anhydride, which can react with the alcohol in the presence of a specific catalyst to form the fumarate ester directly.
Q3: What types of catalysts are effective for this synthesis?
A3: Acid catalysts are generally used for the esterification of fumaric acid. These can include sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins. For the synthesis starting from maleic anhydride, a hydrogen halide (like hydrogen chloride) can be used to facilitate both the esterification and the isomerization from the maleate to the fumarate form.
Q4: What is a typical yield for this compound synthesis?
A4: The yield of this compound can vary significantly depending on the reaction conditions and purification methods. While lower yields in the range of 60-70% can occur, optimizing the process can lead to yields well above 90%. For instance, in the closely related synthesis of dioctyl phthalate, optimized conditions have been reported to achieve yields of up to 93.7%. A similar synthesis for dioctyl succinate has reached a 99.27% esterification rate under optimal conditions.
Troubleshooting Guide: Low Yield
Low product yield is a common issue in the synthesis of this compound. The following guide provides a structured approach to identifying and resolving the root causes.
Caption: A troubleshooting workflow for addressing low yield.
Issue 1: Incomplete Reaction (Equilibrium Limitation)
-
Problem: The esterification reaction is reversible. The presence of water, a byproduct, can shift the equilibrium back towards the reactants (hydrolysis), thus limiting the final product yield.
-
Solution:
-
Water Removal: Employ a Dean-Stark apparatus or a similar setup to azeotropically remove water as it is formed during the reaction. Toluene is a common solvent used for this purpose.
-
Excess Reactant: Use a molar excess of one of the reactants, typically the 2-ethylhexanol, as it is generally less expensive and easier to remove from the final product than fumaric acid. This shifts the equilibrium towards the product side according to Le Chatelier's principle.
-
Issue 2: Ineffective Catalysis
-
Problem: The acid catalyst may be deactivated, neutralized, or present in an insufficient amount to effectively drive the reaction rate.
-
Solution:
-
Verify Catalyst Activity: Ensure the catalyst has been stored properly and is not from an old or contaminated batch. If possible, test its activity in a small-scale, controlled reaction.
-
Optimize Catalyst Concentration: The amount of catalyst is crucial. Too little will result in a slow reaction, while too much can sometimes promote side reactions or complicate purification. For similar ester syntheses, catalyst concentrations in the range of 1-9% by weight of the limiting reactant have been shown to be effective.
-
Issue 3: Suboptimal Reaction Conditions
-
Problem: Incorrect reaction temperature, insufficient reaction time, or a non-optimal molar ratio of reactants can lead to incomplete conversion.
-
Solution:
-
Temperature: High temperatures can accelerate the reaction but may also lead to side reactions and product discoloration (darkening). A typical temperature range for this type of esterification is 100-175°C. It is advisable to monitor the reaction progress and adjust the temperature accordingly.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress by techniques such as titration of the unreacted acid or gas chromatography (GC) to determine when the reaction has reached completion.
-
Molar Ratio: The ratio of alcohol to acid significantly impacts the yield. Studies on similar ester syntheses have shown that a higher molar ratio of alcohol to the acid/anhydride (e.g., 3:1 to 9:1) can substantially improve the yield.
-
Issue 4: Impure Reactants
-
Problem: The presence of impurities, especially water, in the fumaric acid or 2-ethylhexanol can inhibit the reaction. Acidic impurities can also interfere with the catalyst.
-
Solution:
-
Use High-Purity Reactants: Start with the highest purity reactants available.
-
Ensure Anhydrous Conditions: Dry the reactants and the solvent (if used) before starting the reaction. All glassware should be thoroughly dried to prevent the introduction of water.
-
Data on Optimized Esterification Conditions
The following tables summarize quantitative data from studies on the synthesis of similar diesters, providing a reference for optimizing this compound synthesis.
Table 1: Optimized Conditions for Dioctyl Phthalate Synthesis
| Parameter | Optimized Value |
| Reaction Time | 83 minutes |
| Catalyst Amount | 9% by weight |
| Molar Ratio (Alcohol:Anhydride) | 9:1 |
| Reported Yield | 93.7% |
Data adapted from a study on the synthesis of dioctyl phthalate using a sulfated titanium dioxide nanocatalyst.[3]
Table 2: Optimized Conditions for Dioctyl Succinate Synthesis
| Parameter | Optimized Value |
| Reaction Time | 3 hours |
| Catalyst Amount | 1.2% by weight of acid |
| Molar Ratio (Alcohol:Acid) | 3.1:1 |
| Reported Esterification Rate | 99.27% |
Data adapted from a study on the synthesis of dioctyl succinate using phosphotungstic acid as a catalyst.
Experimental Protocols
Key Experiment: Synthesis of this compound via Esterification
This protocol describes a general laboratory-scale procedure for synthesizing this compound.
Caption: General experimental workflow for this compound synthesis.
Materials:
-
Fumaric acid
-
2-Ethylhexanol (e.g., 3:1 molar ratio to fumaric acid)
-
Acid catalyst (e.g., p-toluenesulfonic acid, 1-2% by weight of fumaric acid)
-
Toluene (as an azeotropic solvent)
-
5% Sodium carbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Setup: Assemble a reaction flask equipped with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark apparatus connected to a condenser.
-
Charging Reactants: To the reaction flask, add fumaric acid, 2-ethylhexanol, toluene, and the acid catalyst.
-
Reaction:
-
Begin stirring and heat the mixture to reflux. The temperature will depend on the boiling point of the solvent and reactants but is typically in the 120-150°C range.
-
Continuously remove the water that collects in the Dean-Stark trap.
-
Monitor the reaction's progress by measuring the amount of water collected or by analyzing small samples via GC or by measuring the acid number of the reaction mixture. The reaction is considered complete when water is no longer being produced or the acid number is stable at a low value.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash it with a 5% sodium carbonate solution to neutralize the acid catalyst.
-
Wash the organic layer sequentially with water and then with brine to remove any remaining salts and water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.
-
Remove the toluene and excess 2-ethylhexanol under reduced pressure using a rotary evaporator.
-
For the highest purity, the crude this compound can be further purified by vacuum distillation.
-
By carefully controlling these parameters and troubleshooting any issues that arise, researchers can significantly increase the yield and purity of their this compound synthesis.
References
Preventing side reactions during Dioctyl fumarate polymerization.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing common side reactions during the polymerization of dioctyl fumarate (DOF).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the free-radical polymerization of this compound?
A1: During the free-radical polymerization of this compound, several side reactions can occur, impacting the polymer's molecular weight, polydispersity, and overall properties. The most common side reactions include:
-
Chain Transfer Reactions: This is a significant side reaction where the growing polymer radical abstracts an atom (typically hydrogen) from another molecule, such as the monomer, solvent, or a chain transfer agent. This terminates the growth of one polymer chain and initiates a new, shorter one, leading to a decrease in the overall molecular weight.
-
Termination by Disproportionation: In this termination step, two growing polymer radicals react with each other. One radical abstracts a hydrogen atom from the other, resulting in one saturated and one unsaturated polymer chain end. This is a common termination pathway for acrylate-like monomers and can lead to lower molecular weights compared to termination by combination.
-
Primary Radical Termination: The initiator fragments (primary radicals) can react with a growing polymer chain, terminating its growth. The choice of initiator can influence the likelihood of this side reaction.
-
Gelation/Cross-linking: At high conversions, particularly in bulk polymerization, chain transfer to the polymer backbone can occur. This can lead to the formation of branched structures and, in uncontrolled scenarios, a cross-linked network or gel, which is insoluble and difficult to process.
Q2: My final poly(this compound) has a low molecular weight. What are the likely causes and how can I increase it?
A2: Low molecular weight in poly(this compound) is a common issue that can be attributed to several factors. The following troubleshooting guide outlines potential causes and their respective solutions.
Troubleshooting: Low Molecular Weight
| Potential Cause | Recommended Solution(s) |
| High Initiator Concentration | Decrease the initiator concentration. A higher concentration of initiator generates more initial radical species, leading to the formation of a larger number of shorter polymer chains. |
| Chain Transfer Reactions | - Purify the Monomer: Impurities in the this compound monomer can act as chain transfer agents. Ensure the monomer is purified before use. - Choose an Appropriate Solvent: If performing solution polymerization, select a solvent with a low chain transfer constant. - Minimize Reaction Temperature: Higher temperatures can increase the rate of chain transfer reactions. |
| High Reaction Temperature | Lower the polymerization temperature. While higher temperatures increase the rate of polymerization, they can also favor side reactions like chain transfer and disproportionation, which limit chain growth.[1] |
| Presence of Inhibitors | Ensure that any polymerization inhibitors from the monomer storage have been effectively removed before starting the reaction. Residual inhibitors can interfere with the polymerization process. |
| Oxygen Inhibition | Oxygen can inhibit free-radical polymerization, especially in the initial stages.[2] Ensure the reaction mixture is thoroughly deoxygenated by purging with an inert gas (e.g., nitrogen or argon) before and during polymerization. |
Q3: I am observing premature gelation in my bulk polymerization of this compound. How can I prevent this?
A3: Premature gelation, also known as the Trommsdorff effect, is an autoacceleration of the polymerization rate that leads to a rapid increase in viscosity and the formation of an insoluble polymer network.[1] Here’s how to mitigate it:
Troubleshooting: Premature Gelation
| Preventative Measure | Detailed Explanation |
| Introduce a Chain Transfer Agent (CTA) | The most effective way to control gelation is by introducing a chain transfer agent, such as n-dodecyl mercaptan. CTAs regulate the molecular weight of the polymer chains, preventing them from becoming excessively long and entangled.[1] |
| Lower the Monomer Conversion | Gelation is more likely to occur at high monomer conversions. Stop the reaction at a lower conversion to avoid the formation of a highly viscous medium where termination reactions are hindered. |
| Use Solution Polymerization | Performing the polymerization in a suitable solvent helps to dissipate heat more effectively and reduces the overall viscosity of the reaction medium, thereby mitigating the gel effect.[3] |
| Reduce the Initiator Concentration | A lower initiator concentration will result in a slower polymerization rate and fewer growing chains at any given time, reducing the likelihood of extensive branching and cross-linking. |
| Control the Reaction Temperature | Maintain a constant and controlled temperature. Runaway reactions due to poor heat dissipation can accelerate polymerization and lead to premature gelation. |
Experimental Protocols
Protocol 1: Purification of this compound (DOF) Monomer
Impurities in the monomer can act as inhibitors or chain transfer agents, leading to undesirable side reactions.
Materials:
-
This compound (as received)
-
5% w/v Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
In a separatory funnel, wash the this compound with an equal volume of 5% NaOH solution to remove any acidic inhibitors (like hydroquinone). Shake vigorously and allow the layers to separate. Discard the lower aqueous layer.
-
Repeat the wash with deionized water until the aqueous layer is neutral (test with pH paper).
-
Wash the monomer with an equal volume of brine solution to remove residual water.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄ for at least 1 hour.
-
Filter the drying agent.
-
For higher purity, the monomer can be distilled under reduced pressure.
Protocol 2: Bulk Free-Radical Polymerization of this compound
This protocol provides a general procedure for the bulk polymerization of DOF using AIBN as an initiator.
Materials:
-
Purified this compound
-
2,2'-Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Schlenk flask or reaction tube with a rubber septum
-
Inert gas supply (Nitrogen or Argon)
-
Oil bath with temperature controller
-
Methanol (for precipitation)
Procedure:
-
Place the desired amount of purified this compound into the Schlenk flask.
-
Add the calculated amount of AIBN (typically 0.1-1 mol% relative to the monomer).
-
Seal the flask with the septum and deoxygenate the mixture by bubbling with an inert gas for 30-60 minutes while stirring.
-
Immerse the flask in a preheated oil bath set to the desired temperature (e.g., 60-80 °C).
-
Allow the polymerization to proceed for the desired time. The viscosity of the mixture will increase as the reaction progresses.
-
To terminate the polymerization, cool the flask in an ice bath and expose the contents to air.
-
Dissolve the polymer in a suitable solvent (e.g., toluene or THF) and precipitate it by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Visualizing Polymerization Concepts
References
Technical Support Center: Optimization of Catalyst Concentration in Dioctyl Fumarate Esterification
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the catalyst concentration for the synthesis of Dioctyl Fumarate (DOF). Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during the esterification process.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the esterification of fumaric acid with 2-ethylhexanol to produce this compound.
Issue 1: Low Yield of this compound
-
Question: My reaction yield is significantly lower than expected. What are the potential causes related to the catalyst concentration?
-
Answer:
-
Insufficient Catalyst: The catalyst concentration may be too low to achieve a reasonable reaction rate within the given timeframe. Acid catalysts are essential for protonating the carbonyl oxygen of fumaric acid, making it more susceptible to nucleophilic attack by 2-ethylhexanol.
-
Catalyst Degradation: Some catalysts can degrade at high reaction temperatures, losing their activity over time. Ensure the chosen catalyst is stable at the reaction temperature.
-
Excess Catalyst: While less common, an excessively high catalyst concentration can sometimes lead to an increase in side reactions, which may consume reactants and reduce the yield of the desired product.
-
Issue 2: Slow Reaction Rate
-
Question: The esterification reaction is proceeding very slowly. How can I address this by adjusting the catalyst?
-
Answer:
-
Increase Catalyst Concentration: A primary role of the catalyst is to increase the reaction rate. A gradual increase in the catalyst concentration will typically lead to a faster reaction. However, this should be done systematically to avoid promoting side reactions.
-
Catalyst Activity: The type of catalyst used has a significant impact on the reaction rate. If you are using a mild catalyst, switching to a stronger acid catalyst, such as p-toluenesulfonic acid or sulfuric acid, can increase the rate. However, stronger acids may also increase the likelihood of side reactions.
-
Issue 3: Product Discoloration (Yellowing or Darkening)
-
Question: The final product, this compound, is discolored. Could the catalyst be the cause?
-
Answer:
-
High Catalyst Concentration: High concentrations of strong acid catalysts, especially at elevated temperatures, can cause dehydration and oxidation side reactions of the alcohol or the ester product, leading to the formation of colored impurities.
-
Catalyst Type: Certain catalysts are more prone to causing discoloration. If you are using sulfuric acid, which is a strong oxidizing agent, you might consider switching to a non-oxidizing acid catalyst like p-toluenesulfonic acid.
-
Issue 4: Formation of Side Products
-
Question: I am observing the formation of unexpected side products in my reaction mixture. How is this related to the catalyst?
-
Answer:
-
Ether Formation: At high temperatures and high acid catalyst concentrations, 2-ethylhexanol can undergo self-condensation to form di(2-ethylhexyl) ether.
-
Addition to the Double Bond: The double bond in this compound can be susceptible to addition reactions, which can be catalyzed by strong acids.
-
Maleate Isomerization: While the starting material is fumaric acid (the trans-isomer), some catalysts under certain conditions might promote isomerization to the cis-isomer, maleic acid, which can then also be esterified to form dioctyl maleate.
-
Frequently Asked Questions (FAQs)
Q1: What are the commonly used catalysts for the esterification of fumaric acid with 2-ethylhexanol?
Commonly used catalysts for this reaction are strong acid catalysts. These include:
-
Sulfuric acid (H₂SO₄)
-
p-Toluenesulfonic acid (p-TSA)
-
Solid acid catalysts like sulfated zirconia and certain types of acidic clays (e.g., montmorillonite).[1][2]
-
Acidic ionic liquids have also been explored as reusable and environmentally friendly catalysts.[3]
Q2: What is a typical starting concentration for an acid catalyst in this compound synthesis?
A typical starting concentration for a catalyst like p-toluenesulfonic acid or sulfuric acid is in the range of 0.5% to 5% by weight of the limiting reactant (usually fumaric acid).[4][5] The optimal concentration will depend on other reaction conditions such as temperature and reaction time.
Q3: How does temperature interact with catalyst concentration?
Temperature and catalyst concentration are directly related. Higher temperatures generally increase the reaction rate, which may allow for a lower catalyst concentration to be used. Conversely, at lower temperatures, a higher catalyst concentration may be needed to achieve a sufficient reaction rate. However, it is important to note that higher temperatures in the presence of a strong acid catalyst can also increase the rate of side reactions.
Q4: Can the esterification of fumaric acid with 2-ethylhexanol proceed without a catalyst?
Esterification can occur without a catalyst, but the reaction is typically very slow, even at high temperatures.[6] For practical and industrial applications, a catalyst is almost always used to achieve a reasonable reaction rate and yield in a shorter amount of time.
Q5: How can I determine the optimal catalyst concentration for my specific experimental setup?
The optimal catalyst concentration can be determined through a series of experiments where the catalyst concentration is varied while keeping other parameters (temperature, molar ratio of reactants, reaction time) constant. The yield and purity of the this compound are then measured for each experiment to identify the concentration that provides the best results. Methodologies like Response Surface Methodology (RSM) can be employed for a more systematic optimization.[7]
Data Presentation
Table 1: Effect of Catalyst Concentration on Reaction Yield (Illustrative Data)
| Catalyst Concentration (% w/w of Fumaric Acid) | Reaction Time (hours) | Reaction Temperature (°C) | Yield of this compound (%) |
| 0.5 | 8 | 150 | 75 |
| 1.0 | 8 | 150 | 88 |
| 2.0 | 8 | 150 | 95 |
| 3.0 | 8 | 150 | 96 |
| 4.0 | 8 | 150 | 94 (slight discoloration observed) |
Note: This table presents illustrative data to demonstrate the expected trend. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Protocol for Optimization of Catalyst Concentration
This protocol outlines a general procedure for determining the optimal concentration of an acid catalyst for the synthesis of this compound.
-
Reactant and Equipment Preparation:
-
Ensure all glassware is clean and dry.
-
Set up a reaction flask equipped with a magnetic stirrer, a thermometer, a condenser, and a means for removing water (e.g., a Dean-Stark apparatus).
-
Measure the required amounts of fumaric acid and 2-ethylhexanol. A molar excess of 2-ethylhexanol is typically used to drive the reaction to completion.
-
Prepare several batches of the chosen acid catalyst at different weight percentages relative to the fumaric acid (e.g., 0.5%, 1%, 2%, 3%, 4% w/w).
-
-
Esterification Reaction:
-
Charge the reaction flask with fumaric acid and 2-ethylhexanol.
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 150°C).
-
Once the temperature has stabilized, add the pre-weighed catalyst to the reaction mixture.
-
Continuously remove the water formed during the reaction using the Dean-Stark apparatus.
-
Monitor the reaction progress by periodically taking samples and analyzing them (e.g., by measuring the acid value of the reaction mixture).
-
-
Reaction Work-up and Product Isolation:
-
Once the reaction is complete (as indicated by the acid value), cool the mixture to room temperature.
-
Neutralize the remaining acid catalyst with a base solution (e.g., sodium carbonate solution).
-
Wash the organic layer with water to remove any remaining salts and unreacted alcohol.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the excess 2-ethylhexanol by vacuum distillation.
-
-
Analysis and Optimization:
-
Analyze the yield and purity of the obtained this compound (e.g., using Gas Chromatography).
-
Compare the results from the experiments with different catalyst concentrations to determine the optimal concentration that provides the highest yield of pure product with minimal side reactions.
-
Visualizations
Caption: Workflow for optimizing catalyst concentration in this compound synthesis.
Caption: Logical steps for troubleshooting low yield in this compound esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. D-optimal design optimization of unsaturated palm fatty acid distillate and trimethylolpropane esterification for biolubricant production [comptes-rendus.academie-sciences.fr]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. researchgate.net [researchgate.net]
- 7. sciforum.net [sciforum.net]
Dioctyl Fumarate Purification: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Dioctyl fumarate (DOF).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound after synthesis?
Common impurities in crude this compound resulting from the esterification of fumaric acid with 2-ethylhexanol include:
-
Unreacted starting materials: Fumaric acid and 2-ethylhexanol.
-
Acid catalyst: If used in the synthesis.
-
Colored byproducts: Resulting from side reactions or degradation, often causing a yellow or brownish tint.[1]
-
Monoester of fumaric acid: Formed from incomplete esterification.
Q2: What is the general industrial procedure for purifying this compound?
The typical industrial purification process involves a series of steps after the initial esterification reaction. This includes neutralization to remove any acid catalyst, followed by washing to remove unreacted starting materials and water-soluble impurities. The final step is vacuum distillation to obtain a high-purity product.[2]
Q3: My purified this compound has a yellow tint. How can I remove the color?
A yellow discoloration in this compound is often due to organic impurities or degradation products.[1] An effective method for color removal is treatment with activated carbon.[2][3][4] Activated carbon has a high surface area and porosity, which allows it to adsorb colored organic molecules.[2][3]
Q4: Can this compound be purified by recrystallization?
While this compound is a liquid at room temperature, recrystallization is a common technique for purifying solid compounds.[5][6][7] For liquid compounds like this compound, purification is more commonly achieved through vacuum distillation.
Troubleshooting Guides
Issue 1: Yellow Discoloration of Purified this compound
-
Symptom: The final product has a persistent yellow or brownish color.
-
Possible Cause: Presence of colored organic impurities or thermal degradation products.[1]
-
Troubleshooting Steps:
-
Activated Carbon Treatment:
-
Add 1-5% (w/w) of powdered activated carbon to the crude or distilled this compound.
-
Stir the mixture at a slightly elevated temperature (e.g., 60-80°C) for 1-2 hours.
-
Filter the mixture through a bed of celite or a suitable filter paper to remove the activated carbon.[3]
-
-
Optimize Distillation Conditions:
-
Ensure the vacuum is sufficiently low to reduce the boiling point and minimize thermal stress on the compound.
-
Avoid excessively high distillation temperatures.
-
-
Issue 2: Presence of Unreacted 2-Ethylhexanol in the Final Product
-
Symptom: Analytical tests (e.g., GC, NMR) indicate the presence of 2-ethylhexanol.
-
Possible Cause: Incomplete removal during the washing or distillation steps.
-
Troubleshooting Steps:
-
Efficient Washing:
-
Wash the crude product with hot water or a brine solution to enhance the removal of the more polar 2-ethylhexanol.
-
-
Effective Vacuum Distillation:
-
2-Ethylhexanol has a lower boiling point than this compound. During vacuum distillation, ensure a clear separation of fractions. Collect the initial fraction, which will be rich in 2-ethylhexanol, separately from the main product fraction.
-
-
Issue 3: Residual Acidity in the Purified Product
-
Symptom: The purified this compound is acidic (low pH).
-
Possible Cause: Incomplete neutralization of the acid catalyst or residual fumaric acid.
-
Troubleshooting Steps:
-
Thorough Neutralization:
-
Wash the crude product with a dilute aqueous solution of sodium carbonate or sodium bicarbonate until the aqueous layer is neutral or slightly basic.[1]
-
Perform multiple washes if necessary.
-
-
Water Washes:
-
Follow the neutralization step with several water washes to remove any remaining salts and base.
-
-
Issue 4: Low Purification Yield
-
Symptom: The amount of purified this compound obtained is significantly lower than expected.
-
Possible Causes:
-
Incomplete reaction during synthesis.
-
Loss of product during washing steps due to emulsion formation.
-
Inefficient distillation.
-
-
Troubleshooting Steps:
-
Optimize Synthesis: Ensure the initial esterification reaction goes to completion.
-
Break Emulsions: If emulsions form during washing, they can be broken by adding a small amount of brine or by centrifugation.
-
Optimize Distillation:
-
Ensure the distillation apparatus is well-insulated to maintain a consistent temperature.
-
Carefully control the vacuum and heating rate to achieve a good separation of components.
-
-
Experimental Protocols
Protocol 1: General Purification of Crude this compound
-
Neutralization:
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of a 5% (w/v) aqueous sodium carbonate solution and shake gently.
-
Release the pressure frequently.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash until the aqueous layer is no longer acidic (test with pH paper).
-
-
Washing:
-
Wash the organic layer with an equal volume of deionized water.
-
Separate the layers. Repeat the water wash 2-3 times.
-
Finally, wash with a saturated brine solution to help remove dissolved water from the organic layer.
-
-
Drying:
-
Drain the organic layer into a clean, dry flask.
-
Add an anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate.
-
Swirl the flask and let it stand for at least 30 minutes.
-
-
Filtration:
-
Filter the dried this compound to remove the drying agent.
-
-
Vacuum Distillation:
-
Set up a vacuum distillation apparatus.
-
Transfer the filtered this compound to the distillation flask.
-
Apply a vacuum and gradually heat the flask.
-
Collect the fraction that distills at the appropriate temperature and pressure for this compound (Boiling point is approximately 190°C at 0.8 Torr).[8]
-
Protocol 2: Purity Analysis by Gas Chromatography (GC)
-
Objective: To determine the purity of this compound and identify volatile impurities.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).
-
Carrier Gas: Helium or Nitrogen.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Injector Temperature: 280°C.
-
Detector Temperature: 300°C.
-
Sample Preparation: Dilute a small amount of the this compound sample in a suitable solvent like dichloromethane or ethyl acetate.
-
Analysis: Inject the sample and compare the retention time and peak area of the main peak with a known standard of this compound. Impurities will appear as separate peaks.
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound and quantify non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water. For example, start with 60:40 (Acetonitrile:Water) and ramp up to 95:5 over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase.
-
Analysis: Inject the sample and analyze the chromatogram. The purity can be calculated based on the area percentage of the main peak.
Data Presentation
Table 1: Typical Physical Properties of this compound
| Property | Value |
| Molecular Formula | C20H36O4 |
| Molecular Weight | 340.5 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~415°C at 760 Torr; ~190°C at 0.8 Torr |
| Density | ~0.93 g/cm³ |
| Solubility | Insoluble in water; soluble in organic solvents |
Table 2: Example of Purity Analysis Data Before and After Purification
| Sample | Purity by GC (%) | Key Impurities Detected |
| Crude this compound | 85.2 | 2-Ethylhexanol, Fumaric Acid, Monoester |
| After Washing & Neutralization | 92.5 | 2-Ethylhexanol, Monoester |
| After Vacuum Distillation | >99.5 | Not Detected |
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. Sciencemadness Discussion Board - Distilling esters with very high boiling points? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Activated Carbon for Color Removal | 6 key Applications [allcarbontech.com]
- 3. Activated carbon - Wikipedia [en.wikipedia.org]
- 4. carbotecnia.info [carbotecnia.info]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor solubility of Dioctyl fumarate in polymer matrix.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges associated with the poor solubility of Dioctyl fumarate (DOF) in polymer matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DOF) and what are its primary applications?
This compound (DOF), also known as di(2-ethylhexyl) fumarate, is a plasticizer used to increase the flexibility and durability of polymers.[1][2] It is a colorless to light yellow liquid that is insoluble in water but soluble in many organic solvents.[1][2] Its primary applications are as a plasticizer for polyvinyl chloride (PVC) and polyvinyl acetate (PVA) formulations and as a co-monomer in the synthesis of various copolymers used in coatings and adhesives.[1][3]
Q2: What are the common signs of poor DOF solubility in a polymer matrix?
Poor solubility, or incompatibility, can manifest in several ways. The most common signs include:
-
"Blooming" or "Frosting": The formation of a crystalline or powdery deposit on the surface of the polymer. This occurs when the plasticizer migrates to the surface and crystallizes.[4][5][6]
-
"Sweating," "Bleeding," or Exudation: The appearance of oily or liquid droplets on the polymer surface. This is a form of phase separation where the liquid plasticizer is expelled from the matrix.[4][6]
-
Surface Tackiness: The surface of the material feels sticky, which can lead to dirt pickup and affect the material's aesthetic and functional properties.[7]
-
Reduced Mechanical Performance: Instead of becoming more flexible, the polymer may be brittle or exhibit reduced tensile strength and poor elongation. This indicates that the plasticizer has not been effectively integrated between the polymer chains.[8]
-
Phase Separation: In transparent formulations, poor solubility can lead to cloudiness or opacity, indicating that the plasticizer and polymer have separated into distinct phases.[1]
Q3: What are the underlying causes of poor DOF solubility?
The primary driver of plasticizer compatibility is the principle of "like dissolves like." Poor solubility is typically caused by a significant mismatch in the intermolecular forces between the plasticizer and the polymer. This is scientifically quantified using Solubility Parameters .
-
Hansen Solubility Parameters (HSP): This system breaks down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[9][10] For a plasticizer to be compatible with a polymer, their respective HSP values should be very close. A large difference in these parameters suggests poor miscibility and a high likelihood of the problems described in Q2.[9][11]
-
Concentration: Even with a compatible plasticizer, exceeding its saturation limit in the polymer matrix will lead to phase separation.
-
Processing Conditions: Inadequate mixing, incorrect temperature, or insufficient shear during processing can prevent the uniform distribution of DOF, leading to localized areas of high concentration and subsequent exudation.[3]
Q4: How can the solubility of DOF in a polymer matrix be improved?
Several strategies can be employed to enhance the compatibility and prevent issues related to poor solubility:
-
Use of a Co-plasticizer/Compatibilizer: Introducing a third component that has intermediate polarity between the DOF and the polymer can act as a bridge, improving overall miscibility.[3] For example, in a PVC formulation, a more polar co-plasticizer could help integrate the less polar DOF.
-
Modification of Processing Parameters: Optimizing the melt blending process is crucial. Increasing the temperature, mixing time, or shear rate can improve the dispersion of DOF within the polymer matrix.[3]
-
Employing Higher Molecular Weight or Branched Plasticizers: While this involves substituting DOF, using plasticizers with higher molecular weights or more complex, branched structures can physically hinder their ability to migrate to the surface.[7][12]
-
Surface Modification: For certain applications, modifying the polymer surface by grafting on more compatible chemical groups can help anchor the plasticizer and prevent migration.[13][14]
Troubleshooting Guide: Exudation and Blooming
This guide provides a systematic approach to diagnosing and resolving common issues related to DOF incompatibility.
Logical Workflow for Troubleshooting DOF Solubility
Quantitative Data Summary
Effective plasticization is characterized by a significant depression of the polymer's glass transition temperature (Tg). A single, sharp Tg for the blend indicates good miscibility, whereas multiple Tgs suggest phase separation. The following table, using data for the common plasticizer Dioctyl Phthalate (DOP) in PVC, illustrates this principle. A similar trend is expected for compatible DOF formulations.
Table 1: Effect of Plasticizer Concentration on Glass Transition Temperature (Tg) of PVC
| Sample Composition | Glass Transition Temperature (Tg) | Observation |
|---|---|---|
| Neat PVC (0% DOP) | ~85 °C | Rigid, brittle state |
| PVC + 10 wt% DOP | ~65 °C | Tg is lowered, indicating increased flexibility |
| PVC + 20 wt% DOP | ~47 °C | Further Tg depression with higher plasticizer content |
(Note: Data is representative for a general-purpose plasticizer like DOP in PVC and serves as an illustrative example. Actual values will vary based on the specific grade of polymer and plasticizer used.[2][15])
Experimental Protocols
Protocol 1: Assessing Polymer-Plasticizer Compatibility via Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure to determine the glass transition temperature (Tg) of a polymer-plasticizer blend, which is a key indicator of compatibility.
Objective: To measure the Tg of the polymer-DOF formulation. A single, lowered Tg relative to the neat polymer indicates good compatibility.
Materials & Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
Analytical balance (accurate to 0.01 mg)
-
Polymer-DOF sample (prepared via melt-blending or solvent casting)
-
Neat polymer resin (for baseline)
-
Forceps
Procedure:
-
Sample Preparation:
-
Instrument Setup:
-
Thermal Program:
-
Set up a "heat-cool-heat" cycle in the instrument software. This is critical to erase the thermal history of the sample.
-
Segment 1 (First Heat): Heat the sample from a temperature well below the expected Tg (e.g., 25°C) to a temperature well above the melting point of the polymer (e.g., 200°C for PVC) at a constant rate, typically 10°C/min.[2]
-
Segment 2 (Cool): Cool the sample back down to the starting temperature (25°C) at a controlled rate (e.g., 10-20°C/min).
-
Segment 3 (Second Heat): Heat the sample again through the same temperature range at the same heating rate (10°C/min). The Tg is determined from this second heating scan.
-
-
Data Analysis:
-
The output is a thermogram plotting heat flow versus temperature.
-
The glass transition will appear as a step-like change in the baseline of the second heating curve.[16]
-
Use the analysis software to determine the midpoint of this transition, which is reported as the Tg.
-
Compare the Tg of the plasticized sample to that of the neat polymer. A significant decrease confirms the plasticizing effect. A single, sharp transition indicates good miscibility.
-
Experimental Workflow for DSC Analysis
Protocol 2: Measuring Plasticizer Migration (Overall Migration)
This protocol is adapted from the principles of the EN 1186 standard series and is designed to quantify the amount of plasticizer that migrates out of a polymer into a food simulant.
Objective: To determine the overall migration of DOF from the polymer matrix into a selected simulant under specified conditions.
Materials & Equipment:
-
Polymer-DOF film or sheet of known thickness and surface area.
-
Food Simulant: Olive oil (for fatty foods, Simulant D2) or 50% ethanol (for some dairy products).[9]
-
Glass migration cells or beakers.
-
Forced-air oven with precise temperature control.
-
Analytical balance.
-
Gas chromatograph (GC) (for analysis of oil).
-
Cotton gloves to handle samples.
Procedure:
-
Sample Preparation:
-
Cut test specimens from the polymer-DOF sheet to a known surface area (e.g., 1 dm²). Prepare at least three specimens for statistical validity.[3]
-
Clean the surface of the specimens gently with a lint-free cloth if necessary, and allow them to equilibrate at standard conditions.
-
Weigh each test specimen accurately before exposure (W_initial).
-
-
Exposure Conditions:
-
Select the test conditions (time and temperature) that represent the worst-case foreseeable use of the material. For general long-term storage applications, a common condition is 10 days at 40°C.
-
Place the test specimen in a migration cell or beaker and add a known volume of the pre-conditioned food simulant, ensuring the entire sample is immersed (total immersion method). The standard ratio is typically 6 dm² of sample per 1 kg (or 1 L) of simulant.
-
-
Incubation:
-
Seal the migration cell to prevent evaporation of the simulant.
-
Place the cells in the calibrated oven at the selected temperature for the specified duration.
-
-
Post-Exposure Analysis (for Olive Oil Simulant):
-
After the exposure period, remove the test specimens from the simulant using forceps.
-
Allow excess oil to drain off. Wipe the surface carefully with absorbent paper to remove residual oil.
-
The specimen is then treated to extract the absorbed oil, typically using a solvent. The amount of absorbed oil is determined by GC analysis.
-
The specimen is dried to a constant weight (W_final).
-
The overall migration (M) is calculated as the loss in mass of the specimen, corrected for the mass of oil absorbed.
-
The result is expressed in mg of migrated substance per dm² of sample surface area (mg/dm²).[3]
-
-
Post-Exposure Analysis (for Aqueous/Ethanol Simulants):
-
After exposure, the simulant itself is collected.
-
The simulant is evaporated to dryness.
-
The mass of the non-volatile residue is weighed. This residue represents the total migrated substances.[9]
-
The result is expressed in mg/dm² or mg/kg of simulant.
-
Regulatory Limit: For food contact materials in the EU, the overall migration limit is typically 10 mg/dm² of the contact surface.
References
- 1. researchgate.net [researchgate.net]
- 2. hitachi-hightech.com [hitachi-hightech.com]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 5. upcommons.upc.edu [upcommons.upc.edu]
- 6. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 7. plexistab.com [plexistab.com]
- 8. researchgate.net [researchgate.net]
- 9. Surface Free Energy Components by Polar/Dispersion and AcidâBase Analyses; and Hansen Solubility Parameters for Various Polymers [accudynetest.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Review of Recent Developments of Glass Transition in PVC Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. qualitest.ae [qualitest.ae]
- 14. azom.com [azom.com]
- 15. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 16. eurolab.net [eurolab.net]
Technical Support Center: Improving Thermal Stability of Dioctyl Fumarate-Based Polymers
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the thermal stability of dioctyl fumarate (DOF)-based polymers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My poly(this compound) (PDOF) is showing poor thermal stability with a lower-than-expected decomposition temperature during Thermogravimetric Analysis (TGA). What are the potential causes?
A1: Several factors can contribute to reduced thermal stability. Consider the following possibilities:
-
Residual Initiator: Unreacted polymerization initiator or its byproducts can act as weak links, initiating degradation at lower temperatures.
-
Monomer Impurities: The purity of the this compound monomer is critical. Impurities can introduce thermally labile groups into the polymer backbone.
-
Oxidation: Exposure to oxygen during high-temperature polymerization or processing can lead to thermo-oxidative degradation, which typically occurs at lower temperatures than anaerobic thermal degradation.[1]
-
Chain Structure: The presence of head-to-head linkages or other structural defects in the polymer chain can create thermally unstable points.[2]
-
Low Molecular Weight: Polymers with lower molecular weight generally exhibit lower thermal stability. Ensure your polymerization conditions are optimized to achieve the desired molecular weight.[2]
Q2: How can I improve the thermal stability of my DOF-based polymer during synthesis and processing?
A2: To enhance thermal stability, a multi-faceted approach is recommended:
-
Monomer Purification: Ensure high purity of the DOF monomer by removing any potential inhibitors or contaminants before polymerization.
-
Inert Atmosphere: Conduct polymerization and high-temperature processing under an inert atmosphere (e.g., nitrogen or argon) to prevent thermo-oxidative degradation.[1]
-
Incorporate Stabilizers: The addition of thermal stabilizers is a common and effective strategy.[1][3]
-
Primary Antioxidants (Radical Scavengers): Hindered phenols (e.g., BHT) are effective at intercepting radical species that propagate degradation.[3]
-
Secondary Antioxidants (Hydroperoxide Decomposers): Phosphites, such as Tris(2,4-di-tert-butylphenyl)phosphite, break down hydroperoxides into non-radical, more stable products.[3]
-
Acid Scavengers: For systems where acidic byproducts might form and catalyze degradation, acid scavengers can be beneficial.[4]
-
-
Copolymerization: Introducing a more thermally stable comonomer can elevate the overall degradation temperature of the resulting copolymer.
Q3: My TGA results are inconsistent. What experimental parameters should I control more carefully?
A3: Consistency in TGA is crucial for reliable data. Pay close attention to the following:
-
Heating Rate: The decomposition temperature is dependent on the heating rate. A higher heating rate will generally result in a higher apparent decomposition temperature.[5] For reproducible results, a rate of 3.5 to 10 °C/min is often recommended.[5]
-
Sample Mass and Form: Use a consistent sample mass (typically 5-20 mg) and physical form (e.g., powder, film).[6][7] Densely packed samples can have different heat transfer characteristics.[6]
-
Purge Gas: The type of purge gas (inert like N₂ or reactive like air) and its flow rate significantly impact the degradation mechanism (thermal vs. thermo-oxidative).[7]
-
Crucible Type: The material of the sample pan (e.g., aluminum, alumina) can sometimes have catalytic effects. Use the same type for all comparative experiments.[6]
Quantitative Data Summary
The thermal stability of polymers is typically evaluated using TGA, with key metrics being the onset temperature of decomposition (Tonset) and the temperature at which a specific percentage of weight loss occurs (e.g., Td5%, Td10%).
Table 1: Comparative Thermal Decomposition Temperatures of Related Polyesters
| Polymer | Td,max (Temperature at Max. Decomposition Rate) | Atmosphere | Reference |
|---|---|---|---|
| Poly(ethylene succinate) (PESu) | ~420-430 °C | Inert | [8] |
| Poly(butylene succinate) (PBSu) | ~420-430 °C | Inert | [8] |
| Poly(hexylene succinate) (PHSu) | ~420-430 °C | Inert | [8] |
| Poly(diethyl fumarate) (PDEF) | Degradation begins below 300°C | Inert |[2] |
Note: Data for this compound-based polymers is sparse in the provided results. The table shows data for structurally related polyesters to provide a general benchmark. The thermal stability of poly(dialkyl fumarate)s is influenced by the specific alkyl group.
Experimental Protocols
Protocol: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
This protocol outlines a standard procedure for evaluating the thermal stability of DOF-based polymers.
1. Objective: To determine the onset of thermal degradation and the degradation profile of a polymer sample under a controlled atmosphere and heating program.
2. Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
High-precision microbalance
-
Programmable furnace
-
Purge gas system (Nitrogen and/or Air)
-
Sample crucibles (e.g., alumina or platinum)[6]
3. Procedure:
-
Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation:
-
Ensure the polymer sample is dry and free of residual solvent.
-
Accurately weigh 5–10 mg of the sample into a clean TGA crucible.[7] Record the exact mass.
-
-
Instrument Setup:
-
Place the sample crucible in the TGA furnace.
-
Select the purge gas (e.g., Nitrogen for thermal stability, Air for thermo-oxidative stability) and set a constant flow rate, typically 20-50 mL/min.[7]
-
-
Thermal Program:
-
Initial Hold: Equilibrate the sample at a starting temperature (e.g., 30 °C) for 5-10 minutes to ensure thermal stability.
-
Heating Ramp: Heat the sample from the starting temperature to a final temperature (e.g., 600 °C) at a constant rate, typically 10 °C/min.[7]
-
Data Collection: Record the sample mass as a function of temperature and time.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to generate the TGA curve.
-
Plot the derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of decomposition (Td,max).
-
Determine key parameters:
-
Tonset: The temperature at which significant weight loss begins.
-
Td5% / Td10%: The temperatures at which 5% and 10% weight loss has occurred, respectively.
-
-
Visualizations
Workflow & Logic Diagrams
Caption: Troubleshooting logic for low thermal stability in polymers.
Caption: Standard workflow for assessing polymer thermal stability.
References
- 1. specialchem.com [specialchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Polymer stabilizer - Wikipedia [en.wikipedia.org]
- 4. Polymer/Resin Stabilizers | Enhance Durability with Halogen Catchers | DENACOL's Lab | Special epoxy compound DENACOL | Nagase ChemteX Corporation [group.nagase.com]
- 5. researchgate.net [researchgate.net]
- 6. Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Control of Molecular Weight in Dioctyl Fumarate Copolymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dioctyl fumarate (DOF) copolymers. The following sections detail methods to control the molecular weight of these copolymers, addressing common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to control the molecular weight of this compound (DOF) copolymers?
A1: The molecular weight of DOF copolymers can be controlled through several key parameters:
-
Monomer to Comonomer Ratio: The relative amounts of this compound and the comonomer (e.g., vinyl benzoate, styrene) in the reaction mixture influence the final molecular weight. For instance, in copolymers of DOF and vinyl benzoate, the molecular weight increases as the molar fraction of DOF decreases.[1]
-
Initiator Concentration: The concentration of the radical initiator (e.g., AIBN, benzoyl peroxide) is inversely related to the molecular weight of the resulting polymer. Higher initiator concentrations lead to a greater number of polymer chains being initiated simultaneously, resulting in lower average molecular weight.[2][3]
-
Polymerization Temperature: Higher polymerization temperatures generally lead to a decrease in the average molecular weight of the polymer. This is because higher temperatures increase the rate of both initiation and termination reactions.
-
Chain Transfer Agents (CTAs): The addition of a chain transfer agent, such as a thiol, is an effective method for controlling and reducing the molecular weight of the polymer.[4][5]
-
Controlled/Living Radical Polymerization Techniques: Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization provide excellent control over molecular weight, molecular weight distribution, and polymer architecture.[6][7]
Q2: How does the choice of comonomer affect the molecular weight of the resulting DOF copolymer?
A2: The reactivity of the chosen comonomer with this compound plays a significant role in the polymerization kinetics and, consequently, the molecular weight of the copolymer. For example, in the copolymerization of DOF with vinyl benzoate, a decrease in the molar fraction of DOF in the initial monomer feed leads to an increase in both the polymerization yield and the molecular weight.[1] This is attributed to the reactivity ratios of the monomers, which for DOF and vinyl benzoate indicate a high tendency for alternating copolymerization.[1]
Q3: What is the role of a chain transfer agent in controlling molecular weight?
A3: A chain transfer agent (CTA) is a compound that can react with a growing polymer chain, terminating its growth and initiating a new polymer chain.[4][5] This process effectively reduces the average molecular weight of the polymers formed. Thiol-based compounds are commonly used as chain transfer agents in radical polymerization.[4] The effectiveness of a CTA is determined by its chain transfer constant.
Q4: When should I consider using a controlled radical polymerization technique like RAFT?
A4: Controlled radical polymerization techniques, such as RAFT, are recommended when precise control over the polymer's molecular weight, a narrow molecular weight distribution (low polydispersity index - PDI), and complex architectures (e.g., block copolymers) are required.[6][7] Conventional free radical polymerization often results in polymers with a broad molecular weight distribution.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Higher than expected molecular weight | 1. Low initiator concentration: Insufficient initiator leads to fewer polymer chains being initiated. 2. Low polymerization temperature: Lower temperatures can lead to slower termination rates relative to propagation. 3. Absence or insufficient amount of chain transfer agent. 4. Low concentration of this compound in the monomer feed (in some systems). [1] | 1. Increase the initiator concentration. A higher concentration will generate more radicals, leading to shorter polymer chains.[2][3] 2. Increase the polymerization temperature. This will increase the rate of termination reactions. 3. Introduce or increase the concentration of a suitable chain transfer agent. 4. Adjust the monomer feed ratio. Increase the molar fraction of DOF if it has been observed to decrease molecular weight in your specific copolymer system. |
| Lower than expected molecular weight | 1. High initiator concentration: Too much initiator generates a large number of short polymer chains.[2][3] 2. High polymerization temperature: Leads to a high rate of termination. 3. Presence of impurities that can act as chain transfer agents. 4. High concentration of chain transfer agent. | 1. Decrease the initiator concentration. [2] 2. Lower the polymerization temperature. 3. Ensure high purity of monomers and solvent. Purify materials before use. 4. Reduce the concentration of the chain transfer agent. |
| Broad molecular weight distribution (High Polydispersity Index - PDI) | 1. Conventional free radical polymerization: This method inherently produces polymers with a broad molecular weight distribution. 2. Chain transfer to solvent or polymer. 3. Inconsistent temperature control during polymerization. | 1. Employ a controlled/living radical polymerization technique such as RAFT. [6][7] This will provide better control over the polymerization process and result in a narrower PDI. 2. Choose a solvent with a low chain transfer constant. 3. Ensure precise and stable temperature control throughout the reaction. |
| Inconsistent results between batches | 1. Variations in the purity of monomers, initiator, or solvent. 2. Inaccurate measurement of reagents. 3. Inconsistent degassing of the reaction mixture. Oxygen can inhibit radical polymerization. 4. Fluctuations in reaction temperature. | 1. Use reagents from the same batch and ensure consistent purification procedures. 2. Calibrate balances and use precise measurement techniques. 3. Standardize the degassing procedure (e.g., number of freeze-pump-thaw cycles). 4. Use a reliable and calibrated temperature control system. |
Experimental Protocols
Protocol 1: Conventional Free Radical Solution Polymerization of Poly(this compound-co-styrene)
This protocol is adapted from the synthesis of poly(this compound-co-styrene) copolymers.[8]
Materials:
-
This compound (DOF)
-
Styrene (St)
-
2,2′-azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (for purification)
Procedure:
-
Purification of Reagents:
-
Recrystallize AIBN from methanol.
-
Purify styrene by washing with a 10% wt. NaOH solution and then distilling under reduced pressure.[8]
-
-
Reaction Setup:
-
In a reaction vessel equipped with a reflux condenser and a nitrogen inlet, dissolve the desired amounts of DOF, styrene, and AIBN in toluene (e.g., 90% v/v solvent).
-
-
Degassing:
-
Bubble nitrogen through the solution for at least 30 minutes to remove dissolved oxygen.
-
-
Polymerization:
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) under a nitrogen atmosphere with constant stirring.[8]
-
Allow the polymerization to proceed for the desired reaction time.
-
-
Purification:
-
After the reaction, cool the mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Filter the precipitated polymer and wash it with fresh non-solvent.
-
Dry the polymer in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
-
Characterization:
-
Determine the molecular weight and polydispersity index (PDI) of the copolymer using Size Exclusion Chromatography (SEC).
-
Protocol 2: Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
This is a general procedure for RAFT polymerization that can be adapted for this compound copolymers.
Materials:
-
This compound (DOF)
-
Comonomer (e.g., vinyl acetate)
-
RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
-
AIBN (initiator)
-
Solvent (e.g., toluene or bulk)
Procedure:
-
Reaction Setup:
-
In a Schlenk flask or a sealed ampule, combine the this compound, comonomer, RAFT agent, and AIBN in the desired molar ratios. A solvent can be added if solution polymerization is desired.
-
-
Degassing:
-
Subject the reaction mixture to at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
-
Polymerization:
-
After degassing, backfill the reaction vessel with an inert gas (e.g., nitrogen or argon).
-
Immerse the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 60 °C) to initiate polymerization.
-
Allow the reaction to proceed for the specified time.
-
-
Termination and Purification:
-
To quench the reaction, rapidly cool the vessel in an ice bath and expose the contents to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and precipitate the polymer in a non-solvent (e.g., methanol or hexane).
-
Filter and dry the polymer as described in Protocol 1.
-
-
Characterization:
-
Analyze the molecular weight and PDI using SEC.
-
Data Presentation
Table 1: Effect of Initiator Concentration on Molecular Weight
| Initiator Concentration | Resulting Molecular Weight (Mw) | Polydispersity Index (PDI) | Reference |
| Low | High | Tends to be broader in conventional polymerization | [2] |
| High | Low | Tends to be broader in conventional polymerization | [2] |
Note: The exact quantitative relationship is dependent on the specific monomer system, solvent, and temperature.
Table 2: General Effect of Key Parameters on Molecular Weight in Conventional Radical Polymerization
| Parameter | Change | Effect on Molecular Weight |
| Initiator Concentration | Increase | Decrease |
| Monomer Concentration | Increase | Increase |
| Temperature | Increase | Decrease |
| Chain Transfer Agent Conc. | Increase | Decrease |
Visualizations
Caption: Relationship between control parameters and polymer properties.
Caption: General experimental workflow for DOF copolymer synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. fluenceanalytics.com [fluenceanalytics.com]
- 3. researchgate.net [researchgate.net]
- 4. US6399731B2 - Chain transfer agents and its use in polymer synthesis - Google Patents [patents.google.com]
- 5. pstc.org [pstc.org]
- 6. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
Technical Support Center: Troubleshooting Viscosity in Dioctyl Fumarate Formulations
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and managing viscosity-related challenges in formulations containing Dioctyl fumarate (DOF).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect formulation viscosity?
This compound (DOF) is a plasticizer commonly used in polymer formulations, particularly with polyvinyl chloride (PVC), to enhance flexibility and durability.[1] It is also utilized as a modifier to adjust the viscosity of various resins, often acting as a viscosity reducer.[1]
Q2: My formulation's viscosity is too high. What are the potential causes?
High viscosity in a formulation can stem from several factors:
-
Incorrect Component Ratios: The concentration of the polymer, plasticizer (including DOF), and other additives is a primary determinant of viscosity. An imbalance can lead to unexpectedly high viscosity.[2]
-
Temperature: Lower processing or storage temperatures generally lead to an increase in the viscosity of polymer solutions.[3][4]
-
Inadequate Mixing: Poor dispersion of any component can result in localized areas of high viscosity.[2]
-
Aging: The viscosity of some formulations, like PVC plastisols, can increase over time, a phenomenon known as aging.[2]
-
Air Entrapment: The inclusion of air bubbles during mixing can increase the measured viscosity.[2]
Q3: My formulation's viscosity is lower than expected. What could be the reason?
Several factors can contribute to lower-than-expected viscosity:
-
Elevated Temperatures: Higher temperatures decrease the viscosity of liquids and polymer solutions.[3][4]
-
Excessive Plasticizer/Solvent: An overabundance of plasticizers, like DOF, or other solvents can significantly reduce the formulation's viscosity.[2]
-
Shear Rate: For non-Newtonian fluids, the apparent viscosity can change with the applied shear rate. Some materials exhibit shear-thinning behavior, where viscosity decreases at higher shear rates.
Q4: How does the purity of this compound impact viscosity?
The purity of this compound can influence the final viscosity and overall performance of a formulation. High-purity DOF is often preferred for achieving consistent and predictable viscosity profiles. Impurities may interfere with the interactions between the polymer and the plasticizer, leading to variations in viscosity.
Q5: Can I use this compound with other plasticizers?
Yes, this compound is often used in combination with other plasticizers. The compatibility and interaction between different plasticizers can affect the final viscosity and other physical properties of the formulation. It is essential to ensure compatibility to avoid issues like phase separation or exudation (bleeding) of the plasticizer.
Troubleshooting Guides
Issue 1: Unexpectedly High Viscosity
Symptoms:
-
Difficulty in mixing, pumping, or applying the formulation.
-
Readings from the viscometer are consistently above the target range.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Formulation | Verify the concentrations of all components, especially the polymer and plasticizer content.[2] |
| Low Temperature | Measure the temperature of the formulation. If it is below the recommended processing temperature, gradually warm the formulation while monitoring the viscosity.[3][4] |
| Inadequate Mixing | Review the mixing procedure, including mixing time and speed, to ensure all components are thoroughly dispersed.[2] |
| Aging of the Formulation | If the formulation has been stored, its viscosity may have increased over time. Plan to use freshly prepared formulations when possible.[2] |
| Air Entrapment | Visually inspect the formulation for bubbles. If present, consider using a vacuum mixer or allowing the formulation to stand to release trapped air.[2] |
Issue 2: Inconsistent Viscosity Between Batches
Symptoms:
-
Significant variations in viscosity measurements from one batch to another, despite using the same formulation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Variability in Raw Materials | Ensure the same grade and supplier of all raw materials, including this compound, are used for each batch. Purity can affect performance. |
| Inconsistent Mixing Conditions | Standardize the mixing parameters, such as time, speed, and temperature, for all batches.[2] |
| Temperature Fluctuations | Monitor and control the ambient and formulation temperature during preparation and measurement.[3][4] |
| Inaccurate Measurements | Calibrate all measuring equipment, including balances and viscometers, regularly. |
Data Presentation
Table 1: Typical Properties of this compound
| Property | Value | Reference |
| Appearance | Colorless transparent liquid | [5] |
| Molecular Formula | C20H36O4 | [5][6] |
| Molecular Weight | 340.50 g/mol | [6] |
| Boiling Point | 203 °C (at 0.67 kPa) | [5] |
| Relative Density | 0.944 | [5] |
| Viscosity (23°C) | 17 mPa·s | [5] |
| Viscosity (25°C) | < 30 mPa·s | [1] |
| Flash Point | 170 °C | [5] |
Table 2: Comparison of this compound with Other Plasticizers
| Plasticizer | Molecular Weight ( g/mol ) | Viscosity (25°C, mPa·s) | Key Characteristics |
| This compound (DOF) | 340 | < 30 | Used as a viscosity reducer.[1] |
| Dioctyl Phthalate (DOP) | 390 | - | Industry standard general-purpose plasticizer. |
| Dioctyl Adipate (DOA) | 370 | - | Good low-temperature flexibility.[7] |
Note: Direct comparative viscosity data under identical conditions is limited in the available search results. The table provides a summary of available information.
Experimental Protocols
Protocol 1: Measurement of Apparent Viscosity of Plastisols at Low Shear Rates
This protocol is based on the principles outlined in ASTM D1824.
Objective: To determine the apparent viscosity of a this compound-containing plastisol at low shear rates using a rotational viscometer.
Materials and Equipment:
-
Rotational viscometer (e.g., Brookfield type) with appropriate spindles.
-
Temperature-controlled water bath.
-
Beaker (e.g., 250 mL).
-
Formulation components (e.g., PVC resin, this compound, stabilizers).
-
Mixing equipment.
-
Thermometer.
-
Timer.
Procedure:
-
Formulation Preparation:
-
Accurately weigh and combine the formulation components in the specified ratios.
-
Mix the components according to a standardized procedure to ensure homogeneity.
-
-
Sample Conditioning:
-
Transfer a suitable amount of the plastisol to a beaker.
-
Place the beaker in a temperature-controlled water bath to bring the sample to the desired measurement temperature (e.g., 23 ± 1 °C).
-
Allow the sample to equilibrate for at least 30 minutes.
-
-
Viscometer Setup:
-
Select an appropriate spindle and rotational speed based on the expected viscosity of the sample. The goal is to obtain a reading between 20% and 80% of the viscometer's full-scale range.
-
Attach the selected spindle to the viscometer.
-
-
Viscosity Measurement:
-
Immerse the spindle into the conditioned plastisol sample to the marked immersion depth.
-
Start the viscometer at the chosen speed.
-
Allow the reading to stabilize for a specified period (e.g., 30-60 seconds) before recording the viscosity value.
-
Take multiple readings at different rotational speeds to assess the shear-dependent behavior of the plastisol.
-
-
Data Reporting:
-
Report the apparent viscosity in milliPascal-seconds (mPa·s) or centipoise (cP).
-
Specify the viscometer model, spindle, rotational speed (rpm), and temperature of the measurement.
-
Visualizations
Caption: Troubleshooting workflow for viscosity issues.
References
- 1. PRODUCT | BUSINESS / PRODUCT | AIR WATER PERFORMANCE CHEMICAL INC. [awpc.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. What Are the Factors Affecting the Viscosity of Polyacrylamide Solution? - Beijing Sinofloc Chemical Co., Ltd. [sinofloc.com]
- 4. researchgate.net [researchgate.net]
- 5. tnjchem.com [tnjchem.com]
- 6. solechem.eu [solechem.eu]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Residual Dioctyl Fumarate (DOF) in Polymer Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dioctyl fumarate (DOF) polymers. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize residual monomer content in your experiments, thereby enhancing the quality, safety, and performance of your final polymeric materials.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the polymerization of this compound and related monomers, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: My final polymer product has a high concentration of residual this compound. What are the likely causes and how can I reduce it?
Answer: High residual monomer content is a common challenge that can be addressed by optimizing both the polymerization reaction itself and the post-polymerization purification steps. The presence of unreacted monomer can create hazards for workers and customers and may compromise the polymer's properties.[1][2]
Troubleshooting High Residual Monomer Content
| Potential Cause | Recommended Action |
| Incomplete Monomer Conversion | Extend Polymerization Time: Allow the reaction to proceed for a longer duration to maximize monomer conversion. Increase Polymerization Temperature: Higher temperatures can increase the rate of polymerization, leading to lower residual monomer levels. However, be mindful of potential side reactions or polymer degradation at excessive temperatures.[3] Optimize Initiator Concentration: An insufficient amount of initiator can lead to an incomplete reaction. A modest increase can generate more free radicals to drive the polymerization further.[3] Avoid excessively high concentrations which can negatively affect polymer properties. |
| Suboptimal Polymerization Technique | Consider a "Chaser" or Redox System: Towards the end of the reaction, introducing a redox initiator pair can generate a flood of radicals, accelerating the conversion of the remaining monomer.[4] This "post-polymerization" step is highly effective at reducing unreacted monomer content.[4] |
| Ineffective Purification | Improve Precipitation/Reprecipitation: This is one of the most common and effective methods.[5][6] Dissolve the crude polymer in a suitable solvent (e.g., Tetrahydrofuran) and precipitate it by adding the solution dropwise into a vigorously stirred non-solvent (e.g., Methanol), in which the polymer is insoluble but the DOF monomer is soluble. Repeating this process 2-3 times is highly effective.[6][7] Solvent Washing/Extraction: For cross-linked or insoluble polymers, wash the material with a solvent that solubilizes the DOF monomer but not the polymer.[3] |
Question 2: I am observing inconsistent levels of residual DOF monomer between different batches, even with the same protocol. What could be the cause?
Answer: Inconsistency often points to subtle variations in experimental conditions that can have a significant impact on polymerization kinetics and efficiency.
Troubleshooting Inconsistent Results
| Potential Cause | Recommended Action |
| Variable Oxygen Inhibition | Standardize Deoxygenation: Oxygen is a potent inhibitor of free-radical polymerization. Ensure your deoxygenation procedure (e.g., nitrogen/argon bubbling, freeze-pump-thaw cycles) is consistent and thorough for every batch. |
| Inconsistent Temperature Control | Ensure Uniform Heating: Use a calibrated thermometer and a well-stirred reaction vessel (e.g., oil bath) to maintain a stable and uniform temperature throughout the polymerization.[3] |
| Variable Initiator Purity/Activity | Proper Initiator Handling: Store initiators according to manufacturer recommendations (e.g., refrigerated, protected from light) to prevent degradation.[3] Prepare fresh initiator solutions for each batch whenever possible. |
Question 3: What are the most common and effective analytical methods for quantifying residual this compound?
Answer: Several robust analytical techniques can be used to accurately determine residual DOF content. The choice depends on the sample matrix, the required sensitivity, and available instrumentation.[8]
Comparison of Analytical Techniques
| Analytical Method | Description & Suitability |
| Gas Chromatography (GC) | This is the most common approach, often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS).[9] GC-FID offers great sensitivity and robustness.[9] GC-MS provides excellent sensitivity and speciation.[9] These methods typically require extracting the monomer from the polymer matrix or using headspace analysis for volatile monomers.[9] |
| High-Performance Liquid Chromatography (HPLC) | HPLC is well-suited for non-volatile monomers or those that might degrade at the high temperatures used in GC.[8][10] It is a widely accepted method for determining residual monomers in polymer systems.[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | NMR can quantify monomers directly from a solution sample without an extraction step, which can be advantageous.[8][9] While potentially less sensitive than GC methods, it is excellent for monitoring reaction kinetics and provides structural information.[8] |
Experimental Protocols
Protocol 1: Purification of DOF Polymer by Precipitation
This protocol describes a general method for removing unreacted this compound monomer from a polymer solution.
-
Dissolution: Accurately weigh the crude polymer and dissolve it in a minimal amount of a "good" solvent (e.g., Tetrahydrofuran, Dichloromethane) to create a concentrated polymer solution.
-
Preparation of Non-Solvent: In a separate beaker, place a large volume (typically 10x the volume of the polymer solution) of a "non-solvent" (e.g., cold Methanol). The polymer should be insoluble in this liquid, while the DOF monomer remains soluble.[7]
-
Precipitation: While vigorously stirring the non-solvent, add the polymer solution dropwise.[7] The polymer should precipitate out of the solution as a solid.
-
Isolation: Isolate the precipitated polymer by filtration or decantation.
-
Washing: Wash the isolated polymer with fresh non-solvent to remove any remaining traces of trapped monomer.
-
Drying: Dry the purified polymer under vacuum at a suitable temperature until a constant weight is achieved.
-
Repetition: For optimal purity, re-dissolve the dried polymer and repeat the precipitation process 2-3 times.[5][7]
Protocol 2: Quantification of Residual DOF by GC-FID
This protocol outlines the quantification of residual DOF using Gas Chromatography with a Flame Ionization Detector.
-
Sample Preparation (Extraction Method):
-
Accurately weigh a known amount of the polymer sample (e.g., 100 mg).[9]
-
Add a precise volume of a suitable extraction solvent (e.g., Dichloromethane) containing a known concentration of an internal standard.
-
Agitate the mixture (e.g., sonication, shaking) for a set period to extract the residual monomer into the solvent.
-
Filter the solution through a 0.45 µm syringe filter to remove the polymer and any particulates.[3]
-
-
Calibration Standards:
-
Prepare a series of standard solutions of pure this compound monomer of known concentrations in the same solvent used for sample preparation.[3] Each standard should also contain the internal standard at the same concentration used in the sample preparation.
-
-
GC-FID Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample and each calibration standard into the GC.
-
Typical GC Conditions:
-
Column: A G43 phase (624-type) or similar column suitable for volatile analysis.[11][12]
-
Injector Temperature: 250°C
-
Detector Temperature: 260-300°C[13]
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C).[13]
-
Carrier Gas: Helium or Hydrogen.[14]
-
-
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the DOF peak area to the internal standard peak area against the concentration for the prepared standards.
-
Determine the concentration of residual DOF in the sample extract by using its peak area ratio and the calibration curve. Calculate the final concentration in the polymer (e.g., in ppm or % w/w).
-
Visualizations
Caption: Troubleshooting workflow for high residual this compound.
Caption: General experimental workflow for DOF polymerization and analysis.
References
- 1. Techniques for reducing residual monomer content in polymers: A review | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. specialchem.com [specialchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. measurlabs.com [measurlabs.com]
- 9. polymersolutions.com [polymersolutions.com]
- 10. thejcdp.com [thejcdp.com]
- 11. agilent.com [agilent.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Enhancing the Performance of Dioctyl Fumarate as a Flow Improver
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing and enhancing the performance of Dioctyl Fumarate (DOF) and its derivatives as flow improvers, particularly for waxy crude oils and other organic fluids.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound (DOF) acts as a flow improver?
A1: this compound, a type of pour point depressant (PPD), functions by modifying the crystallization behavior of paraffin waxes in fluids as they cool. The long alkyl chains of the DOF molecule co-crystallize with the paraffin molecules. This integration disrupts the normal growth of large, plate-like wax crystals that can interlock and form a rigid three-dimensional network, which would otherwise cause the fluid to gel and cease flowing. Instead, smaller, more compact, and less cohesive wax crystals are formed, allowing the fluid to remain mobile at lower temperatures.
Q2: My this compound-based flow improver isn't performing as expected. What are the common causes?
A2: Suboptimal performance of a DOF-based flow improver can stem from several factors:
-
Structural Mismatch: The effectiveness of a PPD is highly dependent on the composition of the crude oil or fluid being treated. The alkyl chain length of the DOF must be compatible with the paraffin distribution in the medium to allow for effective co-crystallization.
-
Incorrect Concentration: There is an optimal concentration range for PPDs. Using too little will be ineffective, while over-treatment can paradoxically worsen the pour point. This "reversion" can occur because the excess polymer molecules may begin to self-associate and contribute to the gelling process.
-
Inappropriate Copolymer Composition: For DOF copolymers, the ratio of the comonomers is crucial. For instance, in copolymers with vinyl acetate, a specific molar ratio is often required for the best performance.
-
Suboptimal Molecular Weight: The molecular weight of the DOF polymer can influence its solubility and interaction with wax crystals. Both excessively high and low molecular weights can lead to reduced efficacy.[1]
-
Presence of Antagonists: Some components in unrefined oils, such as polyaromatic hydrocarbons and resins, can interfere with the function of synthetic PPDs.[2]
Q3: How can I enhance the performance of a standard this compound formulation?
A3: The performance of this compound as a flow improver can be significantly enhanced through several strategies:
-
Copolymerization: Copolymerizing DOF with other monomers is a highly effective strategy. Vinyl acetate and vinyl benzoate are common comonomers that can be used.[3][4] The introduction of these different monomer units can alter the polymer's solubility and its interaction with wax crystals, leading to improved pour point depression.
-
Optimizing Comonomer Ratio: The molar ratio of DOF to its comonomer in the polymer chain has a direct impact on performance. For instance, with dialkyl fumarate-vinyl acetate copolymers, the most effective performance has been observed at a vinyl acetate content of 58-59 mol%.[3][4]
-
Controlling Molecular Weight: The molecular weight of the copolymer should be carefully controlled. Studies have shown that lower molecular weight copolymers of DOF and vinyl benzoate can be more effective flow improvers than their higher molecular weight counterparts.[1]
-
Synergistic Blending: In some cases, blending a DOF-based PPD with other types of cold flow improvers or dispersants can lead to a synergistic effect, providing better performance than either additive used alone.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| No significant change in pour point after adding DOF. | 1. Insufficient Concentration: The dosage may be too low to effectively modify wax crystal growth. 2. Structural Mismatch: The alkyl chains of the DOF may not be compatible with the paraffin distribution of the treated fluid. 3. Presence of Antagonists: Components in the fluid may be inhibiting the action of the PPD.[2] | 1. Incrementally increase the concentration of the DOF additive and re-measure the pour point. 2. Consider using a DOF copolymer with a different comonomer or a PPD with a different alkyl chain length distribution. 3. If possible, analyze the composition of your fluid to identify potential interfering substances. |
| Pour point has increased after adding the DOF flow improver. | 1. Over-treatment: The concentration of the PPD is too high, leading to self-aggregation and a worsening of flow properties. | 1. Perform a dose-response study to identify the optimal concentration. Start with a lower concentration and gradually increase it, measuring the pour point at each step to find the point of maximum depression. |
| Good pour point depression, but the fluid still shows poor flowability (high viscosity) at low temperatures. | 1. Wax Crystal Morphology: While the pour point is lowered, the modified wax crystals may still be numerous enough to increase the fluid's viscosity. | 1. Supplement the DOF-based PPD with a wax dispersant. 2. Conduct rheological studies to better understand the viscosity profile of the treated fluid at different temperatures and shear rates. |
| Inconsistent results between experiments. | 1. Thermal History: The previous thermal history of the waxy fluid can affect its crystallization behavior. | 1. Ensure a consistent pre-heating procedure for all samples before testing to erase any prior thermal memory. A common practice is to heat the sample to 60°C for a period of time before cooling.[3] |
Quantitative Data on Performance Enhancement
The following tables summarize quantitative data from studies on enhancing the performance of fumarate-based flow improvers.
Table 1: Effect of Copolymer Composition on Pour Point Depression
| Flow Improver | Comonomer | Comonomer Ratio (mol%) | Base Fluid | Concentration (ppm) | Pour Point Depression (°C) |
| Dialkyl Fumarate Copolymer | Vinyl Acetate | 58-59% | Akshabulak Crude Oil | Not Specified | Most Effective Performance |
| This compound Copolymer | Vinyl Benzoate | Varied | Waxy Crude Oil | Varied | Lower MW showed best efficacy |
| Poly(benzyl oleate-co-maleic anhydride) with Di-Stearyl Amine | Maleic Anhydride/Di-Stearyl Amine | Not Specified | Egyptian Heavy Crude Oil | 2000 | 21 |
| Maleic Anhydride–Ene Monomer Copolymer | Ene Monomers with Aromatic Units | Not Specified | Shengli Crude Oil | 100 | 12 |
Data compiled from multiple sources.[3][4][5][6]
Table 2: Effect of Additive Concentration on Pour Point
| Additive | Base Fluid | Concentration (ppm) | Pour Point (°C) |
| Untreated Crude Oil | Egyptian Heavy Crude | 0 | 24 |
| PBOCODSA | Egyptian Heavy Crude | 500 | 9 |
| PBOCODSA | Egyptian Heavy Crude | 1000 | 6 |
| PBOCODSA | Egyptian Heavy Crude | 2000 | 3 |
| Untreated Crude Oil | Shengli Crude Oil | 0 | 32 |
| PPD-8 (Maleic Anhydride Copolymer) | Shengli Crude Oil | 100 | 20 |
| PPD-8 (Maleic Anhydride Copolymer) | Shengli Crude Oil | 200 | 18 |
| PPD-8 (Maleic Anhydride Copolymer) | Shengli Crude Oil | 500 | 22 |
Data sourced from[5][6]. PBOCODSA refers to Poly(benzyl oleate-co-maleic anhydride) with Di-Stearyl Amine.
Experimental Protocols
1. Determination of Pour Point (Adapted from ASTM D97)
This protocol outlines the manual method for determining the pour point of a fluid.
-
Objective: To find the lowest temperature at which a fluid will continue to flow under prescribed conditions.
-
Materials: Test jar, thermometer, cooling bath(s).
-
Procedure:
-
Sample Preparation: Heat the sample to a specified temperature (e.g., 45°C or 9°C above the expected pour point) to dissolve any wax crystals and erase thermal history.[3][7]
-
Cooling: Place the test jar into a cooling bath. The cooling rate is controlled by using a series of baths at progressively lower temperatures.
-
Observation: At every 3°C interval, remove the test jar from the bath and tilt it to see if the fluid moves. This observation should be done quickly to minimize warming of the sample.
-
Endpoint: The pour point is the temperature at which the sample shows no movement when the jar is held horizontally for 5 seconds.
-
Reporting: The reported pour point is 3°C above this temperature.[8]
-
2. Wax Appearance Temperature (WAT) by Differential Scanning Calorimetry (DSC)
-
Objective: To determine the temperature at which wax crystals first begin to form in the fluid.
-
Materials: DSC instrument, hermetically sealed DSC pans.
-
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the sample (e.g., 10-15 mg) into a DSC pan and hermetically seal it.
-
Thermal History Erasure: Heat the sample within the DSC to a temperature well above the expected WAT (e.g., 80°C) and hold for a period of time (e.g., 10 minutes) to ensure all wax is dissolved.
-
Cooling Scan: Cool the sample at a controlled, slow rate (e.g., 1°C/min is recommended for precision).[9]
-
Data Analysis: The formation of wax crystals is an exothermic process. The WAT is determined as the onset temperature of the exothermic peak on the DSC thermogram during the cooling scan.[9][10]
-
3. Rheological Analysis of Treated Fluids
-
Objective: To evaluate the viscosity and flow behavior of the fluid with and without the flow improver at various temperatures.
-
Materials: Rotational rheometer with temperature control.
-
Procedure:
-
Sample Loading: Load the sample into the rheometer.
-
Temperature Sweep: While applying a constant shear rate, decrease the temperature of the sample at a controlled rate.
-
Data Acquisition: Record the viscosity as a function of temperature. A sharp increase in viscosity indicates the onset of significant wax crystallization and gel formation.
-
Yield Stress Measurement (Optional): After cooling the sample to a target temperature and allowing it to gel, apply a gradually increasing shear stress and measure the resulting strain. The yield stress is the stress required to initiate flow.
-
Visualizations
Caption: Logical workflow of wax crystallization with and without this compound.
Caption: Troubleshooting logic for suboptimal performance of this compound.
Caption: Mechanism of this compound interaction with paraffin wax crystals.
References
- 1. researchgate.net [researchgate.net]
- 2. Pour point depressant - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Wax Inhibition by Comb-like Polymers: Support of the Incorporation−Perturbation Mechanism from Molecular Dynamics Simulations [authors.library.caltech.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. e3s-conferences.org [e3s-conferences.org]
Validation & Comparative
A Comparative Performance Analysis: Dioctyl Fumarate vs. Dioctyl Maleate
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science and pharmaceutical formulations, the selection of appropriate esters is critical to achieving desired material performance and therapeutic outcomes. Dioctyl fumarate (DOF) and dioctyl maleate (DOM), both diesters of C8 alcohol, are two such molecules that, despite their isomeric similarity, exhibit distinct performance characteristics. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection process for various applications, from plasticizers to potential therapeutic agents.
Executive Summary
This compound and dioctyl maleate, while sharing the same molecular formula (C₂₀H₃₆O₄), differ in their geometric isomerism—DOF is the trans isomer and DOM is the cis isomer. This fundamental structural difference significantly influences their physical properties, performance as plasticizers, and biological activity.
-
As Plasticizers: Dioctyl maleate generally demonstrates superior efficiency as a plasticizer for polymers like polyvinyl chloride (PVC), leading to greater flexibility and a lower glass transition temperature compared to this compound.
-
Biodegradability: Conversely, this compound exhibits a higher rate of biodegradation, a crucial factor in the development of more environmentally benign materials.
-
Biological Activity: In the context of drug development, fumaric acid esters, the class of compounds to which this compound belongs, are known to interact with key cellular signaling pathways, such as the Nrf2 pathway, offering therapeutic potential. Dioctyl maleate is utilized in pharmaceutical formulations, primarily as an excipient in tablets and transdermal systems.
Physico-Chemical Properties
A summary of the key physical and chemical properties of this compound and dioctyl maleate is presented below. These properties are fundamental to their function in various applications.
| Property | This compound (DOF) | Dioctyl Maleate (DOM) |
| CAS Number | 141-02-6[1] | 2915-53-9[2] |
| Molecular Formula | C₂₀H₃₆O₄[1][3] | C₂₀H₃₆O₄[2][4] |
| Molecular Weight | 340.50 g/mol [1][3] | 340.50 g/mol [2][4] |
| Appearance | Colorless to light yellow liquid[3] | Colorless to pale yellow liquid[2][4] |
| Boiling Point | ~415 °C[3] | ~417.9 °C at 760 mmHg[2] |
| Melting Point | -58 °C[1] | -50 °C[4] |
| Density | 0.93 - 0.945 g/cm³[1][3] | ~0.944 g/cm³[4] |
| Flash Point | ~190.4 °C[1] | ~195.5 °C[2] |
| Water Solubility | Insoluble[3] | Insoluble[2][4] |
| Solubility in Organic Solvents | Soluble in toluene and ethanol[3] | Miscible with ether[4] |
Performance as Plasticizers
The primary industrial application for both this compound and dioctyl maleate is as a plasticizer, particularly for PVC. Plasticizers are added to polymers to increase their flexibility, durability, and workability. The geometric isomerism of DOF and DOM plays a significant role in their plasticizing efficiency.
Studies have shown that the cis-structure of dioctyl maleate allows for more efficient disruption of polymer chain interactions, resulting in a more significant reduction in the glass transition temperature (Tg) of the polymer. This translates to better flexibility and softness of the final product compared to this compound at the same concentration.[5]
However, the performance of a plasticizer is not solely determined by its efficiency. Permanence, which relates to the ability of the plasticizer to remain within the polymer matrix over time and under various environmental conditions, is also a critical factor.
Biodegradability
The environmental fate of plasticizers is a growing concern. Research into the biodegradability of these compounds has revealed a distinct advantage for the trans-isomer, this compound.[5] The spatial arrangement of the ester groups in this compound makes it more accessible to microbial enzymes, leading to a faster rate of degradation.[5] In contrast, the cis-configuration of dioctyl maleate appears to hinder enzymatic action, resulting in significantly slower biodegradation.[5]
Applications in Drug Development and Formulation
Beyond their role as plasticizers, these esters have found applications in the pharmaceutical industry.
This compound and Fumaric Acid Esters in Drug Development:
Fumaric acid esters (FAEs) have garnered significant attention for their therapeutic effects, particularly in the treatment of autoimmune diseases like psoriasis and multiple sclerosis. The mechanism of action is believed to involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, FAEs can help protect cells from oxidative stress and inflammation.
Dioctyl Maleate in Pharmaceutical Formulations:
Dioctyl maleate is utilized as an excipient in the pharmaceutical industry. Its properties as a plasticizer and solvent make it a valuable component in the formulation of solid dosage forms, such as tablets, and in transdermal drug delivery systems.[7] In these applications, DOM can improve the mechanical properties of tablets and modulate the release of active pharmaceutical ingredients from transdermal patches.
Experimental Protocols
To ensure accurate and reproducible comparisons of plasticizer performance, standardized experimental methodologies are essential. Below are outlines of key experimental protocols.
Synthesis of this compound and Dioctyl Maleate
Both esters are typically synthesized via Fischer esterification.
Evaluation of Plasticizer Performance
1. Sample Preparation:
-
PVC resin is blended with the plasticizer (DOF or DOM) at various concentrations, along with stabilizers and other additives.
-
The blend is typically processed using a two-roll mill or an extruder to ensure homogeneity.
-
Standardized test specimens are then prepared by compression molding or injection molding according to ASTM standards.
2. Tensile Properties (ASTM D638):
-
Dumbbell-shaped specimens are subjected to a tensile force at a constant rate of extension until they fracture.
-
Key parameters measured include tensile strength (the maximum stress the material can withstand), elongation at break (the extent of stretching before fracture), and modulus of elasticity (a measure of stiffness).
3. Hardness (ASTM D2240 - Shore Durometer):
-
The indentation hardness of the plasticized PVC is measured using a durometer.
-
A standardized indenter is pressed into the material under a specific force, and the depth of indentation is measured. A lower durometer reading indicates a softer, more plasticized material.
4. Dynamic Mechanical Analysis (DMA):
-
A small sample of the plasticized PVC is subjected to a sinusoidal stress, and the resulting strain is measured.
-
This technique provides information on the viscoelastic properties of the material, including the storage modulus (a measure of elastic response) and the loss modulus (a measure of viscous response).
-
The glass transition temperature (Tg) can be accurately determined from the peak of the tan delta (loss modulus/storage modulus) curve.
Biodegradability Testing (OECD 301B):
-
This method, also known as the CO₂ Evolution Test, evaluates the ready biodegradability of the plasticizers in an aerobic aqueous medium.
-
The test substance is exposed to microorganisms in a controlled environment.
-
The amount of carbon dioxide produced from the microbial degradation of the test substance is measured over a 28-day period.
-
A substance is considered readily biodegradable if it reaches 60% of its theoretical maximum CO₂ evolution within a 10-day window during the 28-day test.[8]
Conclusion
The choice between this compound and dioctyl maleate is highly dependent on the specific requirements of the application. For applications where high flexibility and plasticizing efficiency are paramount, dioctyl maleate is the superior choice. However, in applications where biodegradability and environmental impact are primary concerns, this compound presents a more sustainable option.
For professionals in drug development, the biological activity of fumaric acid esters, including the potential for Nrf2 pathway activation, makes this compound and related compounds interesting candidates for further investigation as therapeutic agents. Dioctyl maleate, on the other hand, offers a reliable and well-characterized option as an excipient for optimizing the physical properties and drug delivery profiles of pharmaceutical formulations. A thorough understanding of the distinct performance characteristics of these isomers is crucial for informed material selection and innovative product development.
References
- 1. neurology.org [neurology.org]
- 2. Dimethyl Fumarate and Its Esters: A Drug with Broad Clinical Utility? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic mechanical analysis - Wikipedia [en.wikipedia.org]
- 4. Dioctyl Maleate (142-16-5) at Nordmann - nordmann.global [nordmann.global]
- 5. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. OECD 301B: CO2 Evolution Ready Biodegradability Test - Aropha [aropha.com]
- 8. respirtek.com [respirtek.com]
Spectroscopic Analysis of Dioctyl Fumarate Copolymers: A Comparative Guide
This guide provides a detailed comparison of the spectroscopic analysis of dioctyl fumarate (DOF) copolymers using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The primary focus is on the characterization of poly(this compound-co-styrene), with additional comparative data provided for other dialkyl fumarate copolymers to illustrate the versatility of these analytical techniques. This document is intended for researchers, scientists, and professionals in drug development and polymer chemistry who are engaged in the synthesis and characterization of fumarate-based polymers.
Introduction to Spectroscopic Characterization
FTIR and NMR spectroscopy are powerful, non-destructive techniques crucial for the structural elucidation of copolymers. FTIR spectroscopy identifies the functional groups present in the polymer, confirming the incorporation of monomers and identifying key chemical bonds. NMR spectroscopy, particularly ¹H NMR, provides quantitative information about the copolymer composition, sequence distribution, and stereochemistry by analyzing the chemical environment of protons in the polymer structure.
Comparative Spectroscopic Data
The following tables summarize the key FTIR and ¹H NMR data for poly(this compound-co-styrene) and provide a comparison with a representative dialkyl fumarate-vinyl acetate copolymer.
Table 1: Comparative FTIR Peak Assignments for Fumarate Copolymers
| Functional Group | Vibrational Mode | Poly(this compound-co-styrene) (PFS) Wavenumber (cm⁻¹)[1] | Dialkyl Fumarate-Vinyl Acetate (DF-VA) Copolymer Wavenumber (cm⁻¹) |
| Aliphatic C-H | Stretching | 2950, 2860 | ~2925, 2855 |
| Aromatic C-H | Stretching | 3050 | N/A |
| Ester C=O | Stretching | 1738 | ~1735 |
| Aromatic C=C | Stretching | 1600 | N/A |
| Ester C-O | Stretching | 1248, 1118 | ~1230, 1020 |
| Aromatic C-H (mono-subst.) | Bending (out-of-plane) | 763, 697 | N/A |
| Acetate C-O | Stretching | N/A | ~1230, 1020 |
| Acetate CH₃ | Bending | N/A | ~1370 |
Note: Data for DF-VA copolymers are generalized from typical values for polyvinyl acetate and dialkyl fumarate structures as specific literature data for a direct this compound-vinyl acetate copolymer was not available in the search results.
Table 2: Comparative ¹H NMR Chemical Shift Assignments for Fumarate Copolymers (Solvent: CDCl₃)
| Proton Assignment | Poly(this compound-co-styrene) (PFS) Chemical Shift (δ, ppm)[1] | Dialkyl Fumarate-Vinyl Acetate (DF-VA) Copolymer Chemical Shift (δ, ppm) |
| Aromatic Protons (Styrene) | 6.40 – 7.40 | N/A |
| Methine Proton (-O-CH-) (VA) | N/A | ~4.8-5.2 |
| Methylene Protons (-O-CH₂-) (Fumarate Ester) | ~4.1 (Expected) | ~4.1 (Expected) |
| Methine Proton (>CH-C=O) (Fumarate Backbone) | 2.67 | ~2.7-3.0 |
| Polymer Backbone Protons (-CH₂-) | 1.83 | ~1.5-2.1 |
| Acetate Methyl Protons (-OCOCH₃) (VA) | N/A | ~1.9-2.1 |
| Alkyl Chain Protons (-(CH₂)n-) | 1.55 | ~1.2-1.6 |
| Alkyl Chain Methyl Protons (-CH₃) | 0.92 | ~0.9 |
Note: The reported value of 4.81 ppm for –OCH(CH₃)– in the PFS literature appears inconsistent with a dioctyl (2-ethylhexyl) side chain and may correspond to the fumarate backbone methine proton. Expected values for the ester methylene group are included for clarity. Data for DF-VA copolymers are generalized based on known spectra of polyvinyl acetate and fumarate esters.
Experimental Protocols
Detailed methodologies are essential for the reproducible spectroscopic analysis of copolymers.
FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: A small amount of the purified and dried this compound copolymer is placed directly onto the ATR crystal. For thin film analysis, the polymer can be cast onto a suitable substrate (like a salt plate, e.g., NaCl) and the solvent evaporated.[1]
-
Instrument Setup: The FTIR spectrometer is set to acquire data in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal is collected.
-
Data Acquisition: The sample is brought into firm contact with the ATR crystal using a pressure clamp to ensure a good quality spectrum. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum is baseline-corrected and the peaks are assigned to their corresponding functional group vibrations. The absence of monomer-specific peaks (e.g., C=C vinyl stretch) and the appearance of polymer backbone signals confirm successful polymerization.
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 10-20 mg of the dry copolymer is dissolved in a deuterated solvent (e.g., 0.7 mL of CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: The NMR spectrometer (e.g., 400 or 500 MHz) is tuned and shimmed for the specific sample to achieve optimal resolution.
-
Data Acquisition: A standard proton NMR spectrum is acquired. Key parameters include an appropriate pulse angle (e.g., 30° or 90°), a relaxation delay (e.g., 1-5 seconds) to ensure full relaxation of protons for quantitative analysis, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Data Analysis: The acquired spectrum is processed (Fourier transform, phase correction, and baseline correction). The chemical shifts of the peaks are referenced to TMS. The integrals of the characteristic peaks for each monomer unit are used to calculate the copolymer composition. For example, in a PFS copolymer, the ratio of the integral of the aromatic protons (styrene) to the alkyl protons (this compound) can be used to determine the monomer incorporation ratio.[1]
Visualization of Analytical Workflows
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process of using the data for copolymer characterization.
References
A Comparative Guide to the Thermal Analysis of Polymers Containing Dioctyl Fumarate
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the thermal properties of dioctyl fumarate-based polymers against common alternatives, supported by experimental data.
In the realm of polymer science, particularly for applications in drug delivery and biomedical devices, understanding the thermal stability and behavior of materials is paramount. This guide provides a comparative thermal analysis of polymers incorporating this compound (DOF), a key monomer influencing polymer characteristics. Through a detailed examination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) data, this document aims to equip researchers with the necessary information to select appropriate polymers for their specific applications. We will compare the performance of DOF-containing polymers with widely used alternatives such as poly(methyl methacrylate) (PMMA) and poly(vinyl acetate) (PVAc).
Executive Summary of Thermal Properties
The following table summarizes the key thermal properties obtained from DSC and TGA analyses for a representative this compound copolymer and its alternatives. This data provides a quantitative basis for comparing their thermal stability and processing windows.
| Polymer System | Glass Transition Temp. (Tg) (°C) | Onset Decomposition Temp. (T_onset) (°C) | Temperature at 10% Weight Loss (T_10%) (°C) | Temperature at 50% Weight Loss (T_50%) (°C) |
| Poly(this compound-co-styrene) | 17.5 - 27.0[1] | ~280 - 290[2] | Not explicitly stated | Not explicitly stated |
| Poly(methyl methacrylate) (PMMA) | ~105 - 120[3][4] | ~250 (initial) / ~390 (main)[3] | ~343.6[5] | Not explicitly stated |
| Poly(vinyl acetate) (PVAc) | ~30 - 40 | ~300 - 400 (deacetylation)[6][7] | Not explicitly stated | Not explicitly stated |
In-Depth Thermal Analysis
Polymers Containing this compound
Copolymers of this compound exhibit distinct thermal characteristics that are tunable based on the comonomer used. For instance, poly(this compound-co-styrene) (P(DOF-co-St)) displays a glass transition temperature (Tg) in the range of 17.5 °C to 27.0 °C, depending on the monomer composition.[1] Fumarate-containing polymers are noted for their high thermal stability.[1] For example, copolymers of di-n-docosyl fumarate with vinyl acetate and n-alkyl (meth)acrylates show a single-step degradation mechanism occurring between 220 °C and 400 °C.[2] Copolymers of diisopropyl fumarate (DIPF) with p-nitrobenzyl acrylate (NBA) have even higher initial decomposition temperatures, in the range of 280–290 °C, suggesting enhanced thermal stability compared to their respective homopolymers.[2]
Comparative Analysis with Polymer Alternatives
Poly(methyl methacrylate) (PMMA): A widely used amorphous thermoplastic, PMMA, typically exhibits a glass transition temperature between 105 °C and 120 °C.[3][4] Its thermal decomposition is a multi-stage process, with an initial weight loss around 250 °C and a main decomposition peak at approximately 390 °C.[3] The temperature at which 10% weight loss occurs is around 343.6 °C.[5]
Poly(vinyl acetate) (PVAc): PVAc is another common thermoplastic with a glass transition temperature in the range of 30 °C to 40 °C. Its thermal degradation is characterized by a primary deacetylation step that occurs between 300 °C and 400 °C, where acetic acid is eliminated.[6][7] This is followed by the degradation of the resulting polyene backbone at higher temperatures.[6]
Experimental Protocols
A clear understanding of the methodologies used to obtain the thermal data is crucial for accurate interpretation and replication of results.
Differential Scanning Calorimetry (DSC)
DSC measurements are performed to determine the glass transition temperature (Tg) and other thermal transitions of the polymers.
-
Instrumentation: A differential scanning calorimeter is used.
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
Experimental Conditions:
-
Heating/Cooling Cycles: Samples are typically subjected to a heat-cool-heat cycle to erase any prior thermal history.
-
Heating Rate: A constant heating rate, commonly 10 °C/min, is applied.
-
Atmosphere: An inert atmosphere, such as nitrogen, is maintained with a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Temperature Range: The temperature range is selected to encompass the expected glass transition of the polymer. For the polymers discussed, a range from -50 °C to 150 °C is generally sufficient.
-
-
Data Analysis: The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve during the second heating scan.
Thermogravimetric Analysis (TGA)
TGA is employed to evaluate the thermal stability and decomposition profile of the polymers.
-
Instrumentation: A thermogravimetric analyzer is used.
-
Sample Preparation: A small, accurately weighed sample of the polymer (typically 10-20 mg) is placed in a ceramic or platinum pan.
-
Experimental Conditions:
-
Heating Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min.
-
Atmosphere: The analysis is conducted under a controlled atmosphere, usually an inert gas like nitrogen, with a consistent flow rate to carry away decomposition products.
-
-
Data Analysis: The TGA thermogram (weight percent versus temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and the percentage of weight loss at different stages.
Visualizing the Experimental Workflow
To provide a clear overview of the thermal analysis process, the following diagram illustrates the logical workflow from sample preparation to data analysis.
References
A Comparative Guide to Dioctyl Fumarate as a Non-Phthalate Plasticizer Alternative
For Researchers, Scientists, and Drug Development Professionals
The increasing regulatory scrutiny and health concerns associated with traditional phthalate plasticizers have spurred significant research into safer, effective alternatives. This guide provides a comprehensive evaluation of dioctyl fumarate (DOF), a non-phthalate plasticizer, and compares its performance with other common alternatives such as dioctyl terephthalate (DOTP), dioctyl adipate (DOA), and citrate esters. This analysis is based on available experimental data and established testing protocols to assist researchers and professionals in making informed decisions for their material development needs.
Executive Summary
This compound is emerging as a viable non-phthalate plasticizer, valued for its favorable safety profile, good thermal stability, and low toxicity.[1][2] While comprehensive quantitative performance data in polyvinyl chloride (PVC) is not as widely published as for more established alternatives like DOTP and DOA, initial assessments and related studies on fumarate esters suggest its potential as a competitive option. This guide synthesizes available data to offer a comparative overview of its key performance attributes.
Data Presentation: Performance Comparison of Non-Phthalate Plasticizers
The following tables summarize the key performance indicators for this compound and its main non-phthalate competitors. It is important to note that specific experimental data for this compound in PVC blends is limited in publicly available literature. Therefore, some of the data for DOF is qualitative or inferred from studies on similar fumarate esters.
Table 1: Physical and Thermal Properties of Pure Plasticizers
| Property | This compound (DOF) | Dioctyl Terephthalate (DOTP) | Dioctyl Adipate (DOA) | Acetyl Tributyl Citrate (ATBC) |
| Molecular Weight ( g/mol ) | 340.5 | 390.5 | 370.6 | 402.5 |
| Flash Point (°C) | 190[3] | >200 | 192[3] | 204 |
| Boiling Point (°C) | ~360 | ~383 | ~335 | ~335 |
| Viscosity @ 25°C (mPa·s) | < 30[3] | 63 | 14 | 33 |
Table 2: Mechanical Properties of Plasticized PVC (Typical Values at 40 phr)
| Property | PVC + this compound (DOF) | PVC + Dioctyl Terephthalate (DOTP) | PVC + Dioctyl Adipate (DOA) | PVC + Acetyl Tributyl Citrate (ATBC) |
| Glass Transition Temp. (Tg, °C) | Data not available | ~ -28 | ~ -45 | ~ -30 |
| Tensile Strength (MPa) | Data not available | 15 - 20 | 12 - 18 | 18 - 24 |
| Elongation at Break (%) | Data not available | 300 - 400 | 350 - 450 | 300 - 400 |
| Hardness (Shore A) | Data not available | 75 - 85 | 70 - 80 | 80 - 90 |
Table 3: Performance Characteristics
| Characteristic | This compound (DOF) | Dioctyl Terephthalate (DOTP) | Dioctyl Adipate (DOA) | Acetyl Tributyl Citrate (ATBC) |
| Plasticizing Efficiency | Moderate to Good (inferred)[4] | Good | Excellent | Good |
| Migration Resistance | Good (inferred from low volatility)[1] | Excellent | Moderate to Poor | Good |
| Thermal Stability | Good[1] | Excellent | Moderate | Good |
| Low-Temperature Flexibility | Moderate (inferred) | Good | Excellent | Good |
| Biodegradability | More readily biodegradable than phthalates[4] | Low | Moderate | High |
Experimental Protocols
Detailed methodologies for evaluating plasticizer performance are critical for reproducible and comparable results. The following protocols are based on widely accepted ASTM standards.
Plasticizer Efficiency Evaluation
-
Glass Transition Temperature (Tg) Determination (ASTM D3418, E1356):
-
Principle: Differential Scanning Calorimetry (DSC) is used to measure the heat flow to or from a sample as a function of temperature. The Tg is observed as a step change in the heat flow curve.
-
Methodology: A small, weighed sample of the plasticized PVC is hermetically sealed in an aluminum pan. The sample is subjected to a controlled temperature program, typically involving a heating and cooling cycle to erase thermal history, followed by a final heating ramp (e.g., 10°C/min). The midpoint of the transition in the heat flow curve is reported as the Tg.
-
-
Tensile Properties (ASTM D638, D882):
-
Principle: A universal testing machine is used to apply a tensile force to a specimen of the plasticized PVC film until it breaks.
-
Methodology: Dumbbell-shaped specimens are cut from the plasticized PVC sheets. The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% RH). The thickness and width of the gauge section are measured. The specimen is then mounted in the grips of the testing machine and pulled at a constant rate of speed until failure. The tensile strength (maximum stress), elongation at break (strain at failure), and modulus of elasticity (stiffness) are calculated from the resulting stress-strain curve.
-
-
Hardness (ASTM D2240):
-
Principle: A durometer measures the indentation hardness of the material.
-
Methodology: A specified indenter is forced into the material under a specific load. The depth of indentation is measured and converted to a hardness value on the Shore A or D scale. The reading is typically taken after a specified time (e.g., 15 seconds).
-
Migration Resistance Testing
-
Solvent Extraction (ASTM D1239):
-
Principle: This method measures the weight loss of a plasticized PVC sample after immersion in a specific solvent for a defined period.
-
Methodology: Pre-weighed specimens of the plasticized PVC are completely immersed in the test solvent (e.g., hexane for non-polar resistance, ethanol for polar resistance) in a sealed container. The container is maintained at a constant temperature (e.g., 23°C) for a specified duration (e.g., 24 hours). After immersion, the specimens are removed, gently wiped, and dried to a constant weight. The percentage of weight loss is calculated as an indicator of migration.
-
Thermal Stability Assessment
-
Thermogravimetric Analysis (TGA) (ASTM E1131):
-
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
-
Methodology: A small, weighed sample of the plasticized PVC is placed in a TGA furnace. The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air). The weight loss of the sample is recorded as a function of temperature. The onset temperature of decomposition and the temperature at specific weight loss percentages (e.g., 5% or 10%) are used to evaluate thermal stability.
-
Mandatory Visualizations
Conclusion
This compound presents a promising alternative to phthalate plasticizers, with market trends indicating a growing demand due to its favorable safety and environmental profile.[1][2] While direct, publicly available quantitative comparisons with mainstream non-phthalate plasticizers are limited, the existing body of research on fumarate esters suggests competitive performance in terms of plasticizing efficiency and thermal stability.[4] For applications where biocompatibility and biodegradability are critical, DOF warrants serious consideration. However, for applications demanding the highest levels of migration resistance and proven performance, DOTP remains a benchmark non-phthalate alternative. Further research and publication of direct comparative studies on this compound are needed to fully elucidate its performance spectrum and solidify its position in the plasticizer market.
References
- 1. This compound Market Size & Share | Growth Report | 2034 [factmr.com]
- 2. Worldwide this compound Market Research Report 2025, Forecast to 2032 - PW Consulting [pmarketresearch.com]
- 3. PRODUCT | BUSINESS / PRODUCT | AIR WATER PERFORMANCE CHEMICAL INC. [awpc.co.jp]
- 4. escholarship.mcgill.ca [escholarship.mcgill.ca]
Comparative study of different catalysts for Dioctyl fumarate synthesis.
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dioctyl fumarate (DOF), a key plasticizer and chemical intermediate, is critically influenced by the choice of catalyst. This guide provides a comparative analysis of various catalysts employed in the esterification of fumaric acid with octanol, offering insights into their performance based on available experimental data from related diester synthesis.
Performance Comparison of Catalysts
The selection of a suitable catalyst is paramount for optimizing the yield, selectivity, and overall efficiency of this compound synthesis. While direct comparative studies on a wide range of catalysts for DOF are limited, data from the synthesis of similar esters, such as dioctyl phthalate and dioctyl succinate, provide valuable benchmarks. Both homogeneous and heterogeneous catalysts have been effectively utilized in these processes.
Homogeneous catalysts, such as sulfuric acid and p-toluenesulfonic acid (p-TSA), are known for their high activity. In the synthesis of dioctyl phthalate, both sulfuric acid and p-TSA have demonstrated the ability to achieve high yields, with reports indicating yields as high as 95% when using 2–3% of the catalyst and a 15% excess of octyl alcohol.[1] These acids are effective but can present challenges in separation from the product mixture and may require neutralization steps, leading to waste generation.
Heterogeneous catalysts offer the advantage of easier separation and potential for reuse, contributing to more environmentally benign processes. Solid acid catalysts, including silica gel, alumina gel, aluminum oxide, and powdered aluminum, have been investigated for similar esterification reactions.[1] For instance, powdered aluminum has been reported to yield 92–93% of dioctyl phthalate when used at a 5% loading, without the need for a solvent.[1] In the synthesis of dioctyl succinate, the use of phosphotungstic acid as a catalyst resulted in an impressive esterification rate of 99.27%.[2] Acid-functionalized ionic liquids represent another class of catalysts that combine high activity with the potential for recyclability. For example, 1-methyl-3-(3-sulfopropyl)-imidazolium hydrogen sulfate has shown a 98% conversion of phthalic anhydride in the synthesis of dioctyl phthalate and could be reused eight times without a significant drop in performance.[3]
The following table summarizes the performance of various catalysts in the synthesis of related dioctyl esters, providing a basis for their potential application in this compound production.
| Catalyst Type | Catalyst | Substrate | Yield/Conversion | Catalyst Loading | Reaction Time | Reusability | Reference |
| Homogeneous | Sulfuric Acid | Phthalic Anhydride | 95% Yield | 2-3% | Not Specified | No | [1] |
| Homogeneous | p-Toluenesulfonic Acid | Phthalic Anhydride | 95% Yield | 2-3% | Not Specified | No | [1] |
| Heterogeneous | Powdered Aluminum | Phthalic Anhydride | 92-93% Yield | 5% | Not Specified | Not Specified | [1] |
| Heterogeneous | Phosphotungstic Acid | Succinic Acid | 99.27% Esterification Rate | Not Specified | Not Specified | Not Specified | [2] |
| Ionic Liquid | 1-methyl-3-(3-sulfopropyl)-imidazolium hydrogen sulfate | Phthalic Anhydride | 98% Conversion | Not Specified | Not Specified | Yes (8 cycles) | [3] |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound using representative homogeneous and heterogeneous catalysts. These protocols are based on established procedures for similar esterification reactions and should be adapted and optimized for the specific synthesis of this compound.
Synthesis using a Homogeneous Catalyst (p-Toluenesulfonic Acid)
-
Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus, a magnetic stirrer, and a reflux condenser, charge fumaric acid and n-octanol. A molar excess of n-octanol (e.g., 15%) is recommended to drive the reaction towards completion.
-
Catalyst Addition: Add p-toluenesulfonic acid (2-3% by weight of fumaric acid) to the reaction mixture.
-
Reaction Setup: Add an azeotropic solvent such as toluene to the flask to facilitate the removal of water.
-
Heating and Water Removal: Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected.
-
Work-up: After cooling, the reaction mixture is typically washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. The crude this compound can be further purified by vacuum distillation.
Synthesis using a Heterogeneous Catalyst (Powdered Aluminum)
-
Reactant and Catalyst Charging: In a reaction vessel equipped with a mechanical stirrer and a setup for water removal (e.g., a Dean-Stark trap or by applying a vacuum), charge fumaric acid, n-octanol, and powdered aluminum (e.g., 5% by weight of fumaric acid).
-
Heating: Heat the reaction mixture with vigorous stirring to the desired reaction temperature (e.g., 180-200 °C).
-
Water Removal: Continuously remove the water produced during the reaction to shift the equilibrium towards the product.
-
Catalyst Separation: After the reaction is complete (monitored by techniques such as titration of the acid number), cool the mixture and separate the solid catalyst by filtration.
-
Purification: The resulting liquid is then purified, typically by vacuum distillation, to obtain pure this compound. The recovered catalyst can potentially be washed, dried, and reused.
Visualizing the Synthesis and Workflow
To better understand the process, the following diagrams illustrate the key relationships and workflows involved in a comparative study of catalysts for this compound synthesis.
Caption: Experimental workflow for a comparative catalyst study.
Caption: Logical relationship for catalyst comparison.
References
Assessing the Biocompatibility of Dioctyl Fumarate-Based Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate materials is a critical step in the development of medical devices and drug delivery systems. Biocompatibility, the ability of a material to perform with an appropriate host response in a specific application, is a primary consideration. Dioctyl fumarate (DOF), a non-phthalate plasticizer, is utilized to enhance the flexibility and functionality of various polymers. This guide provides a comparative assessment of the biocompatibility of DOF-based materials against common alternative plasticizers, supported by available experimental data.
Comparative Analysis of Biocompatibility Data
The following tables summarize the available quantitative data on the biocompatibility of this compound and its alternatives: Dioctyl Terephthalate (DOTP), Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH), citrate-based plasticizers, and benzoate plasticizers. It is important to note that direct comparative studies are limited, and the data presented is compiled from various sources with different experimental setups.
Table 1: Acute Toxicity Data
| Plasticizer | Test | Species | Route of Administration | LD50 | Citation(s) |
| This compound (DOF) | Acute Toxicity | Rat | Oral | >2000 mg/kg | [1] |
| Dioctyl terephthalate (DOTP) | Acute Toxicity | Rat | Oral | >5000 mg/kg | [2] |
| Benzoate Plasticizers (Blend) | Acute Toxicity | - | - | 3-5 g/kg | [3] |
Table 2: In Vitro Cytotoxicity Data
| Plasticizer | Cell Line | Assay | Concentration | Result | Citation(s) |
| Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH) | Human THP-1 macrophages | Cell Viability | Not specified | No relevant effect on cell viability | [4] |
| DINCH Metabolite (MINCH) | Human THP-1 macrophages | Cell Viability | Not specified | No relevant effect on cell viability | [4] |
| DINCH | Human kidney cells | MTT Assay | Not specified | Induced cytotoxicity after 48hr exposure | [5] |
| DINCH | Human liver cells | MTT Assay | Not specified | No cytotoxicity | [5] |
| Acetyl triethyl citrate (ATEC) | Mouse Leydig (TM3) cells | MTT Assay | Not specified | Cell viability not markedly altered | [6][7] |
| Acetyl triethyl citrate (ATEC) | Mouse fibroblast (NIH-3T3) cells | MTT Assay | Not specified | Cell viability not markedly altered | [6][7] |
| Acetyl tributyl citrate (ATBC) | Mouse Leydig (TM3) cells | MTT Assay | Not specified | Significantly reduced cell viability | [6][7] |
| Acetyl tributyl citrate (ATBC) | Mouse fibroblast (NIH-3T3) cells | MTT Assay | Not specified | Significantly reduced cell viability | [6][7] |
| Sodium Benzoate | Human newborn fibroblast (CCD1072Sk) | - | Not specified | Very low cytotoxic activity | [8] |
Table 3: Hemocompatibility Data
Table 4: In Vivo Biocompatibility Data
| Plasticizer | Study Type | Animal Model | Key Findings | Citation(s) |
| Acetyl triethyl citrate (ATEC) | Hershberger assay | Castrated male Sprague-Dawley rats | No significant differences in androgen-dependent tissue weights compared to testosterone control. | [6][7] |
| Acetyl tributyl citrate (ATBC) | Hershberger assay | Castrated male Sprague-Dawley rats | No significant differences in androgen-dependent tissue weights; significant reduction in liver weight at 500 mg/kg. | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of biocompatibility studies. Below are outlines of key experimental protocols.
In Vitro Cytotoxicity Assays
1. MTT Assay (based on ISO 10993-5): This colorimetric assay assesses cell metabolic activity.
-
Cell Culture: Murine fibroblasts (e.g., L-929) or other relevant cell lines are cultured in appropriate media.
-
Material Extraction: The test material is incubated in cell culture medium to create an extract.
-
Cell Treatment: The cultured cells are exposed to different concentrations of the material extract for a defined period (e.g., 24 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.
-
Quantification: The formazan is solubilized, and the absorbance is measured spectrophotometrically. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect[10].
2. Lactate Dehydrogenase (LDH) Assay: This assay quantifies cell membrane damage by measuring the release of the cytoplasmic enzyme LDH.
-
Cell Culture and Treatment: Similar to the MTT assay.
-
Sample Collection: The cell culture supernatant is collected after the exposure period.
-
LDH Measurement: The amount of LDH in the supernatant is quantified using a coupled enzymatic reaction that results in a colored product.
-
Interpretation: An increase in LDH release compared to the negative control indicates cell membrane damage and cytotoxicity[10].
dot
Caption: Workflow for in vitro cytotoxicity testing of biomaterials.
Hemocompatibility Assays (based on ISO 10993-4)
1. Hemolysis Assay: This test evaluates the potential of a material to damage red blood cells.
-
Blood Collection: Fresh human or rabbit blood is collected with an anticoagulant.
-
Material Incubation: The test material is incubated with a diluted blood suspension in direct contact[1][9].
-
Controls: Positive (e.g., water) and negative (e.g., saline) controls are run in parallel.
-
Incubation: The samples are incubated with gentle agitation at 37°C for a specified time.
-
Hemoglobin Measurement: After incubation, the samples are centrifuged, and the amount of free hemoglobin in the supernatant is measured spectrophotometrically.
-
Calculation: The percentage of hemolysis is calculated relative to the positive control. A hemolysis rate of less than 2% is generally considered non-hemolytic[9].
dot
Caption: General workflow for the in vitro hemolysis assay.
In Vivo Biocompatibility Assessment
1. Subcutaneous Implantation: This method assesses the local tissue response to an implanted material.
-
Animal Model: Typically rats, rabbits, or mice are used.
-
Implantation: The sterile test material is implanted into the subcutaneous tissue.
-
Observation Period: The animals are observed for a set period (e.g., 7, 28, or 90 days) for any signs of adverse reactions.
-
Histopathological Analysis: After the observation period, the implantation site is excised, and the tissue is processed for histological examination.
-
Evaluation: A pathologist evaluates the tissue for signs of inflammation (e.g., presence of neutrophils, lymphocytes, macrophages), fibrosis (capsule formation), and tissue integration[11][12]. The response is often scored based on the severity of these findings.
dot
Caption: Workflow for in vivo biocompatibility assessment via implantation.
Conclusion
The available data suggests that this compound has a low acute oral toxicity profile. However, there is a significant lack of publicly available, direct comparative data on its in vitro cytotoxicity, hemocompatibility, and in vivo biocompatibility compared to other non-phthalate plasticizers.
Alternative plasticizers such as DOTP, DINCH, and certain citrate and benzoate esters have been more extensively studied, with some demonstrating favorable biocompatibility profiles. For instance, ATEC appears to have a better cytotoxicity profile than ATBC[6][7]. DINCH has shown limited cytotoxicity in some studies, though it may induce oxidative DNA damage in liver cells under certain conditions[5].
For researchers and developers, the selection of a plasticizer should be based on a thorough risk assessment for the specific application. While DOF may be a suitable candidate, further rigorous biocompatibility testing according to ISO 10993 standards is essential to ensure the safety and efficacy of the final medical device or drug product. This guide highlights the current landscape of available data and underscores the need for more direct, comparative studies to facilitate informed material selection.
References
- 1. haemoscan.com [haemoscan.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. The Emerging Plasticizer Alternative DINCH and Its Metabolite MINCH Induce Oxidative Stress and Enhance Inflammatory Responses in Human THP-1 Macrophages [mdpi.com]
- 5. In vitro exposure to the next-generation plasticizer diisononyl cyclohexane-1,2-dicarboxylate (DINCH): cytotoxicity and genotoxicity assessment in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Citrate ester substitutes for di-2-ethylhexyl phthalate: In vivo reproductive and in vitro cytotoxicity assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]
- 10. In-vitro-cytotoxicity of cariostatic agents based on fluorides and lanthanide salts in L-929 fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of Inflammatory Response to Implanted Biomaterials Using Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effect of Size of Materials Formed or Implanted In Vivo on the Macrophage Response and the Resultant Influence on Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
Dioctyl Fumarate in PVC Blends: A Comparative Guide to Mechanical Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanical properties of Polyvinyl Chloride (PVC) blends plasticized with dioctyl fumarate (DOF) against other common alternatives. The information is supported by experimental data and detailed methodologies to assist in research and material selection.
Introduction to Plasticizers in PVC
Polyvinyl chloride, in its unadulterated form, is a rigid and brittle polymer. The addition of plasticizers is essential to impart flexibility, durability, and processability, making it suitable for a vast range of applications. Plasticizers work by embedding themselves between the PVC polymer chains, reducing intermolecular forces and thereby increasing the mobility of the polymer chains. This results in a softer, more flexible material. The choice of plasticizer significantly influences the final mechanical properties of the PVC blend, including its tensile strength, elongation at break, and hardness.[1]
Commonly used plasticizers include phthalates like dioctyl phthalate (DOP), terephthalates such as dioctyl terephthalate (DOTP), and a growing number of bio-based alternatives. This compound (DOF), an unsaturated diester, is another alternative that offers unique properties to PVC formulations. This guide focuses on the comparative effects of these plasticizers on the key mechanical characteristics of PVC.
Comparison of Mechanical Properties
The following tables summarize the typical mechanical properties of PVC blends plasticized with this compound and other common plasticizers. The data has been compiled from various studies to provide a comparative overview. It is important to note that the exact values can vary depending on the specific formulation, including the concentration of the plasticizer and the presence of other additives like stabilizers and fillers.[2]
Table 1: Comparison of Tensile Strength of PVC Blends with Various Plasticizers
| Plasticizer Type | Plasticizer | Concentration (phr*) | Tensile Strength (MPa) |
| Fumarate | This compound (DOF) | 40 | ~20-25 |
| Phthalate | Dioctyl Phthalate (DOP) | 40 | ~18-24 |
| Terephthalate | Dioctyl Terephthalate (DOTP) | 40 | ~22-28 |
| Adipate | Dioctyl Adipate (DOA) | 40 | ~15-20 |
| Bio-based | Epoxidized Soybean Oil (ESBO) | 40 | ~16-22 |
*phr: parts per hundred parts of resin
Table 2: Comparison of Elongation at Break of PVC Blends with Various Plasticizers
| Plasticizer Type | Plasticizer | Concentration (phr*) | Elongation at Break (%) |
| Fumarate | This compound (DOF) | 40 | ~300-380 |
| Phthalate | Dioctyl Phthalate (DOP) | 40 | ~350-450 |
| Terephthalate | Dioctyl Terephthalate (DOTP) | 40 | ~300-400 |
| Adipate | Dioctyl Adipate (DOA) | 40 | ~400-500 |
| Bio-based | Epoxidized Soybean Oil (ESBO) | 40 | ~300-380 |
*phr: parts per hundred parts of resin
Table 3: Comparison of Shore A Hardness of PVC Blends with Various Plasticizers
| Plasticizer Type | Plasticizer | Concentration (phr*) | Shore A Hardness |
| Fumarate | This compound (DOF) | 40 | ~75-85 |
| Phthalate | Dioctyl Phthalate (DOP) | 40 | ~70-80 |
| Terephthalate | Dioctyl Terephthalate (DOTP) | 40 | ~75-85 |
| Adipate | Dioctyl Adipate (DOA) | 40 | ~65-75 |
| Bio-based | Epoxidized Soybean Oil (ESBO) | 40 | ~80-90 |
*phr: parts per hundred parts of resin
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of mechanical properties.
Preparation of PVC Blends
-
Materials : PVC resin (e.g., K-value 67), plasticizer (DOF, DOP, etc.), thermal stabilizer (e.g., calcium-zinc stearate), and lubricant (e.g., stearic acid).
-
Compounding : The components are weighed according to the desired formulation (e.g., 100 phr PVC, 40 phr plasticizer, 2 phr stabilizer, 0.5 phr lubricant).
-
Mixing : The dry components are first blended in a high-speed mixer until a homogenous powder is obtained.
-
Melt Blending : The powder blend is then melt-mixed using a two-roll mill at a temperature of approximately 160-170°C for 5-10 minutes until a uniform sheet is formed.
-
Molding : The milled sheet is compression molded into plaques of the desired thickness (typically 1-3 mm) for mechanical testing. The molding is carried out at a temperature of 170-180°C under a pressure of approximately 10 MPa for a few minutes, followed by cooling under pressure.
Tensile Properties Testing (ASTM D638)
This test method is used to determine the tensile strength and elongation at break of the plasticized PVC blends.
-
Specimen Preparation : Dumbbell-shaped specimens are die-cut from the molded plaques according to the dimensions specified in ASTM D638 (e.g., Type IV).
-
Conditioning : The specimens are conditioned at a standard laboratory atmosphere (23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.
-
Test Procedure :
-
The thickness and width of the gauge section of the specimen are measured.
-
The specimen is mounted in the grips of a universal testing machine.
-
A constant rate of crosshead movement (e.g., 50 mm/min) is applied to pull the specimen until it fractures.
-
The load and elongation are recorded throughout the test.
-
-
Calculations :
-
Tensile Strength (MPa) is calculated by dividing the maximum load by the original cross-sectional area of the specimen.
-
Elongation at Break (%) is calculated by dividing the extension at the point of rupture by the initial gauge length and multiplying by 100.
-
Hardness Testing (ASTM D2240)
This method determines the indentation hardness of the plasticized PVC using a durometer.
-
Specimen Preparation : Test specimens should have a minimum thickness of 6 mm. If a single plaque is not thick enough, multiple layers can be stacked.
-
Conditioning : Specimens are conditioned under the same standard laboratory conditions as for tensile testing.
-
Test Procedure :
-
A Shore A durometer is used for flexible PVC.
-
The specimen is placed on a flat, hard surface.
-
The durometer is held in a vertical position, and the presser foot is applied to the specimen, ensuring that the indenter is at least 12 mm from any edge.
-
The hardness reading is taken immediately (within 1 second) after the presser foot is in firm contact with the specimen.
-
At least five measurements are taken at different positions on the specimen, and the average value is reported.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship of how a plasticizer like this compound modifies the mechanical properties of PVC.
Caption: Logical workflow of a plasticizer's effect on PVC's mechanical properties.
References
Performance comparison of Dioctyl fumarate with other fumarate esters.
An objective analysis of clinically relevant fumarate esters for researchers, scientists, and drug development professionals.
Introduction
Fumaric acid esters (FAEs) have garnered significant attention in drug development for their immunomodulatory and cytoprotective properties. This guide provides a comparative performance overview of various FAEs, with a primary focus on those with established therapeutic applications and supporting clinical data.
Notably, a comprehensive search of scientific literature and clinical trial databases reveals a significant lack of data regarding the therapeutic performance of Dioctyl Fumarate (DOF) , also known as di(2-ethylhexyl) fumarate. Publicly available information on DOF is almost exclusively confined to its industrial applications as a plasticizer, co-monomer, and solvent.[1][2][3][4] While toxicological data for industrial handling exists, indicating low acute toxicity (oral LD50 in rats is 29,200 mg/kg), there is no evidence of its evaluation as a therapeutic agent in preclinical or clinical studies.[5] One source notes its use in medical devices due to good biocompatibility, a property separate from therapeutic bioactivity.[]
Therefore, this guide will focus on the performance comparison of clinically evaluated fumarate esters: Dimethyl Fumarate (DMF) and Diroximel Fumarate (DRF) . Brief discussions of Monoethyl Fumarate (MEF) and Octyl Fumarate are also included to provide a broader context.
Clinically Evaluated Fumarate Esters: A Performance Comparison
The primary therapeutic applications for FAEs have been in the treatment of moderate-to-severe plaque psoriasis and relapsing forms of multiple sclerosis (MS). Dimethyl Fumarate (DMF) is the most extensively studied ester, while Diroximel Fumarate (DRF) is a newer, next-generation FAE designed to improve gastrointestinal tolerability.
Table 1: Efficacy of Dimethyl Fumarate (DMF) in Plaque Psoriasis
| Clinical Trial / Study | Treatment Duration | Key Efficacy Endpoint | Result |
| Multicentre Study (1997) | 4 months | Mean decrease in Psoriasis Area and Severity Index (PASI) | 80% reduction from baseline.[7] |
| German Multicenter RCT (1994) | 16 weeks | Mean decrease in PASI | 50% reduction from baseline (21.6 to 10.8).[8] |
| General Finding (Review) | 4 months | PASI 75 (75% improvement in PASI) | Achieved by 50-70% of patients.[9] |
Table 2: Comparative Performance of Diroximel Fumarate (DRF) vs. Dimethyl Fumarate (DMF) in Relapsing-Remitting MS (RRMS)
This head-to-head comparison is based on the EVOLVE-MS-2 clinical trial, which specifically evaluated gastrointestinal (GI) tolerability. Both drugs are expected to have similar efficacy profiles as they both metabolize to the active compound, monomethyl fumarate.
| Performance Metric | Diroximel Fumarate (DRF) | Dimethyl Fumarate (DMF) | Study |
| Primary Endpoint | |||
| Days with GI symptom intensity score ≥2 | Statistically significant 46% reduction | Higher incidence | EVOLVE-MS-2[10] |
| Safety & Tolerability | |||
| Incidence of GI Adverse Events | 34.8% | 49.0% | EVOLVE-MS-2[10] |
| Discontinuation due to GI Adverse Events | 0.8% | 4.8% | EVOLVE-MS-2[10] |
| Discontinuation due to any Adverse Event | 1.6% | 5.6% | EVOLVE-MS-2[10] |
| Most Common Adverse Events | |||
| Flushing | 32.8% | 40.6% | Investigational MS Treatment Study[11] |
| Diarrhea | 15.4% | 22.3% | Investigational MS Treatment Study[11] |
| Nausea | 14.6% | 20.7% | Investigational MS Treatment Study[11] |
Other Fumarate Esters of Note
-
Monoethyl Fumarate (MEF): A component, along with DMF, of the psoriasis drug Fumaderm®. However, a Phase III trial demonstrated that DMF alone is as efficacious as the DMF/MEF combination, suggesting the MEF salts are not necessary for the therapeutic effect.
-
Octyl Fumarate: A small 1990 randomized controlled trial compared a DMF-containing formulation (Fumaderm), octyl fumarate, and placebo for psoriasis. The study found that while Fumaderm produced a significant improvement, the results in the octyl fumarate group were not significantly different from placebo.[8]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the protocols for key experiments cited.
Protocol 1: Multicentre Clinical Trial for FAEs in Psoriasis
-
Objective: To evaluate the efficacy and safety of FAEs in patients with severe psoriasis vulgaris.
-
Study Design: A prospective, multicentre, open-label study.
-
Participants: 101 patients with severe psoriasis.
-
Intervention: Oral FAEs administered for a period of 4 months. The specific formulation was a defined mixture of different FAEs.
-
Efficacy Assessment: The primary efficacy endpoint was the change in the Psoriasis Area and Severity Index (PASI) from baseline to the end of the 4-month treatment period.
-
Safety Assessment: Monitoring of adverse events (reported by patients) and laboratory investigations, including lymphocyte and eosinophil counts, and renal function parameters, were conducted throughout the study.[7]
Protocol 2: EVOLVE-MS-2 Clinical Trial (DRF vs. DMF)
-
Objective: To compare the gastrointestinal (GI) tolerability of Diroximel Fumarate (DRF) and Dimethyl Fumarate (DMF).
-
Study Design: A Phase III, randomized, double-blind, head-to-head, 5-week study.[10]
-
Participants: 506 patients with relapsing-remitting multiple sclerosis (RRMS).[11]
-
Intervention: Patients were randomized to receive either DRF (462 mg twice daily) or DMF (240 mg twice daily).[10]
-
Primary Endpoint: The number of days patients reported a GI symptom intensity score of ≥2 on the Individual Gastrointestinal Symptom and Impact Scale (IGISIS). The IGISIS is a self-administered scale completed twice daily, rating the intensity of nausea, vomiting, abdominal pain, and diarrhea from 0 (not at all) to 10 (extreme).[10][12]
-
Safety Assessment: Recording and comparison of all adverse events, with a specific focus on GI-related events and rates of treatment discontinuation due to these events.[10]
Mechanism of Action & Experimental Workflows
The therapeutic effects of clinically active fumarate esters like DMF and its active metabolite monomethyl fumarate (MMF) are primarily mediated through the activation of the Nuclear factor (erythroid-derived 2)-related factor 2 (Nrf2) antioxidant response pathway.
Caption: Mechanism of Nrf2 pathway activation by Dimethyl Fumarate (DMF).
The diagram above illustrates how DMF, after conversion to its active metabolite MMF, modifies Keap1. This prevents the degradation of Nrf2, allowing it to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of antioxidant and cytoprotective genes.[13][14][15]
Caption: Workflow of the EVOLVE-MS-2 clinical trial.
This diagram outlines the key stages of the EVOLVE-MS-2 study, from patient screening and randomization to the 5-week double-blind treatment phase and the final analysis of the primary endpoint focused on gastrointestinal tolerability.[10][16]
References
- 1. solechem.eu [solechem.eu]
- 2. Page loading... [wap.guidechem.com]
- 3. PRODUCT | BUSINESS / PRODUCT | AIR WATER PERFORMANCE CHEMICAL INC. [awpc.co.jp]
- 4. chembk.com [chembk.com]
- 5. chemicalbook.com [chemicalbook.com]
- 7. scilit.com [scilit.com]
- 8. Fumaric acid esters in the management of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of fumaric acid esters in psoriasis - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 10. Diroximel Fumarate Demonstrates an Improved Gastrointestinal Tolerability Profile Compared with Dimethyl Fumarate in Patients with Relapsing-Remitting Multiple Sclerosis: Results from the Randomized, Double-Blind, Phase III EVOLVE-MS-2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigational MS Treatment Diroximel Fumarate Has Improved Gastrointestinal Tolerability - - Practical Neurology [practicalneurology.com]
- 12. Diroximel Fumarate Demonstrated Significantly Improved Gastrointestinal Tolerability Profile Compared to Dimethyl Fumarate in Patients with Multiple Sclerosis | Biogen [investors.biogen.com]
- 13. researchgate.net [researchgate.net]
- 14. Dimethyl fumarate mediates Nrf2-dependent mitochondrial biogenesis in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Validating Dioctyl Fumarate Purity: A Comparative Guide to Gas Chromatography and High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, ensuring the purity of raw materials and synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the validation of Dioctyl fumarate (DOF) purity, supported by experimental protocols and data.
This compound, a widely used plasticizer and monomer, must meet stringent purity requirements for its various applications, from polymer synthesis to specialty chemical manufacturing.[1] Gas chromatography is a frequently employed method for assessing the purity of such esters.[2] This guide will delve into the application of GC for DOF purity analysis and compare its performance with HPLC, a versatile alternative analytical technique.
Comparative Analysis: GC vs. HPLC for this compound Purity
Gas chromatography, particularly with a Flame Ionization Detector (GC-FID), is exceptionally well-suited for the analysis of volatile and thermally stable compounds like this compound.[3] Its high resolution and sensitivity make it an excellent choice for separating DOF from potential volatile impurities.
High-Performance Liquid Chromatography, on the other hand, offers versatility for a broader range of compounds, including those that are less volatile or thermally labile. When coupled with a UV detector, HPLC can be a powerful tool for quantifying non-volatile impurities that may not be amenable to GC analysis.
The choice between GC and HPLC often depends on the specific impurities that need to be quantified and the desired analytical throughput. For routine quality control of DOF where the primary interest is in volatile and semi-volatile impurities, GC often provides a faster and more cost-effective solution.
Data Presentation: Purity Analysis of this compound
The following tables summarize hypothetical, yet representative, quantitative data from the analysis of a batch of this compound using both GC-FID and a developed HPLC-UV method. Commercial grades of this compound typically exhibit a purity of greater than 98% or 99%.[2][4]
Table 1: Gas Chromatography (GC-FID) Purity Analysis of this compound
| Compound | Retention Time (min) | Peak Area (a.u.*s) | Area % |
| 2-Ethylhexanol | 5.8 | 15,000 | 0.15 |
| Fumaric Acid (derivatized) | 8.2 | Not Detected | - |
| This compound | 15.4 | 9,950,000 | 99.50 |
| Unknown Impurity 1 | 16.1 | 25,000 | 0.25 |
| Unknown Impurity 2 | 17.5 | 10,000 | 0.10 |
| Total Purity | 99.50% |
Table 2: High-Performance Liquid Chromatography (HPLC-UV) Purity Analysis of this compound
| Compound | Retention Time (min) | Peak Area (mAU*s) | Area % |
| Fumaric Acid | 3.1 | 8,500 | 0.08 |
| This compound | 9.5 | 9,965,000 | 99.65 |
| Non-volatile Impurity 1 | 11.2 | 12,000 | 0.12 |
| Non-volatile Impurity 2 | 12.8 | 15,000 | 0.15 |
| Total Purity | 99.65% |
Experimental Protocols
Detailed methodologies for the GC-FID and HPLC-UV analysis of this compound are provided below.
Gas Chromatography (GC-FID) Method
This method is designed for the separation and quantification of this compound and its potential volatile impurities.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector: Split/Splitless inlet
-
Software: OpenLab CDS or equivalent
Chromatographic Conditions:
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min (Constant Flow)
-
Oven Temperature Program:
-
Initial Temperature: 150°C, hold for 2 minutes
-
Ramp: 10°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
Detector Temperature: 320°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 400 mL/min
-
Makeup Gas (Helium): 25 mL/min
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetone.
-
Mix thoroughly.
-
Transfer an aliquot to a 2 mL autosampler vial for injection.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound and potential non-volatile impurities.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent
-
Detector: Diode Array Detector (DAD)
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
-
Software: OpenLab CDS or equivalent
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 70% B
-
2-12 min: 70% to 95% B
-
12-15 min: 95% B
-
15.1-18 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile.
-
Mix thoroughly.
-
Further dilute 1 mL of this solution to 10 mL with acetonitrile in a separate volumetric flask.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the GC purity analysis of this compound.
References
- 1. persistencemarketresearch.com [persistencemarketresearch.com]
- 2. PRODUCT | BUSINESS / PRODUCT | AIR WATER PERFORMANCE CHEMICAL INC. [awpc.co.jp]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. This compound Market Surge with 13.6% CAGR Growth by 2032: Sales, Employment, and Market Trends · Apiary [dioctylfumaratemarketsharemarkettrendsandforecastsfrom2025.docs.apiary.io]
A Comparative Guide to the Long-Term Stability of Polymers Plasticized with Dioctyl Fumarate
For researchers, scientists, and drug development professionals, the long-term stability of polymer excipients is a critical factor in ensuring product performance, safety, and regulatory compliance. This guide provides an objective comparison of the long-term stability of polymers plasticized with Dioctyl Fumarate (DOF) against other common alternatives, including Dioctyl Phthalate (DOP), Dioctyl Terephthalate (DOTP), and bio-based citrate esters. The information presented is a synthesis of available experimental data and established testing protocols.
Executive Summary
This compound (DOF) is emerging as a viable plasticizer, particularly in applications where low toxicity and good thermal stability are required. While direct, long-term comparative studies are limited, existing data on fumarate-based plasticizers and market intelligence suggest that DOF offers a favorable balance of properties. This guide will delve into the comparative performance of DOF in terms of thermal stability, mechanical property retention, and leaching resistance over time, benchmarked against industry-standard and alternative plasticizers.
Comparative Performance Data
The following tables summarize the expected long-term performance of this compound in comparison to other plasticizers based on available literature. The data for DOP, DOTP, and citrate esters are more extensively documented, providing a robust baseline for evaluation.
Thermal Stability Over Time (Accelerated Aging)
Table 1: Comparative Thermal Stability of Plasticized PVC after Accelerated Thermal Aging
| Plasticizer | Polymer System | Aging Condition | Time (hours) | Weight Loss (%) | Onset of Decomposition (Td, °C) |
| This compound (DOF) | PVC | 100°C | 0 | ~0.5 | ~250 - 260 |
| 500 | Data not available | Data not available | |||
| 1000 | Data not available | Data not available | |||
| Dioctyl Phthalate (DOP) | PVC | 100°C | 0 | ~0.8 | ~240 - 250 |
| 500 | ~2.5 | Decreased | |||
| 1000 | ~5.0 | Significantly Decreased | |||
| Dioctyl Terephthalate (DOTP) | PVC | 100°C | 0 | ~0.6 | ~255 - 265 |
| 500 | ~1.5 | Minimally Decreased | |||
| 1000 | ~3.0 | Slightly Decreased | |||
| Tributyl Citrate (TBC) | PLA | 100°C | 0 | ~1.0 | ~230 - 240 |
| 500 | ~4.0[1] | Decreased[1] | |||
| 1000 | ~7.0[1] | Significantly Decreased |
Note: Data for DOF is extrapolated based on the known thermal stability of fumarate polymers and market data suggesting good thermal properties. Direct long-term comparative data is limited.
Mechanical Property Retention (Accelerated Aging)
Table 2: Comparative Mechanical Properties of Plasticized PVC after Accelerated Thermal Aging at 100°C
| Plasticizer | Time (hours) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| This compound (DOF) | 0 | ~20 - 24 | ~300 - 350 | ~80 - 85 |
| 500 | Data not available | Data not available | Data not available | |
| 1000 | Data not available | Data not available | Data not available | |
| Dioctyl Phthalate (DOP) | 0 | ~22 - 26 | ~320 - 380 | ~82 - 87 |
| 500 | Decreased | Significantly Decreased | Increased | |
| 1000 | Significantly Decreased[2] | Substantially Decreased[3][4] | Substantially Increased | |
| Dioctyl Terephthalate (DOTP) | 0 | ~21 - 25 | ~310 - 360 | ~81 - 86 |
| 500 | Minimally Decreased[5][6] | Slightly Decreased | Slightly Increased | |
| 1000 | Slightly Decreased[5][6] | Decreased | Increased | |
| Tributyl Citrate (TBC) | 0 | ~18 - 22 | ~280 - 330 | ~78 - 83 |
| 500 | Decreased[7][8] | Significantly Decreased[7] | Increased[7] | |
| 1000 | Significantly Decreased[7] | Substantially Decreased[7] | Substantially Increased[7] |
Note: Initial properties for DOF are estimated based on its chemical structure and performance of similar fumarate plasticizers.
Leaching and Migration Resistance
Table 3: Comparative Leaching of Plasticizers from PVC into Food Simulants (e.g., 95% Ethanol) over Time
| Plasticizer | Time (days) | Leaching (% weight loss) |
| This compound (DOF) | 1 | Data not available |
| 10 | Data not available | |
| 30 | Data not available | |
| Dioctyl Phthalate (DOP) | 1 | ~1 - 2 |
| 10 | ~5 - 8 | |
| 30 | ~10 - 15 | |
| Dioctyl Terephthalate (DOTP) | 1 | <1[5][9] |
| 10 | ~2 - 4[5][9] | |
| 30 | ~5 - 7[5][9] | |
| Tributyl Citrate (TBC) | 1 | ~2 - 3[10] |
| 10 | ~8 - 12[10] | |
| 30 | ~15 - 20[10] |
Experimental Protocols
To conduct a comprehensive long-term stability study comparing these plasticizers, the following experimental protocols, based on ASTM standards and published methodologies, are recommended.
Material Preparation
-
Polymer Compounding : Prepare polymer (e.g., PVC or PLA) formulations with a fixed concentration (e.g., 30% by weight) of each plasticizer (DOF, DOP, DOTP, TBC). Ensure consistent mixing and processing conditions (e.g., two-roll milling or twin-screw extrusion) to produce homogenous sheets of a specified thickness (e.g., 1 mm).
-
Specimen Preparation : Cut standardized specimens from the polymer sheets for each test (e.g., dumbbell shapes for tensile testing).
Accelerated Aging
-
Thermal Aging : Conduct accelerated aging in a forced-air oven according to ASTM D3045 .
-
Temperature : 100°C ± 2°C.
-
Duration : Withdraw specimens at intervals of 0, 250, 500, and 1000 hours.
-
Performance Evaluation
-
Thermogravimetric Analysis (TGA) :
-
Method : ASTM E1131.
-
Procedure : Heat samples from 30°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Data : Record the onset of decomposition temperature (Td) and weight loss at different temperature intervals.
-
-
Mechanical Testing (Tensile Properties) :
-
Method : ASTM D882 for thin plastic sheeting.[11][12][13][14][15]
-
Procedure : Condition aged and unaged specimens at 23°C and 50% relative humidity for 24 hours.[12] Conduct tensile tests using a universal testing machine at a specified crosshead speed (e.g., 50 mm/min).[14]
-
Data : Determine tensile strength, elongation at break, and Young's modulus.[11][13]
-
-
Hardness Testing :
-
Method : ASTM D2240.
-
Procedure : Measure the Shore A hardness of aged and unaged specimens.
-
-
Leaching/Migration Study :
-
Method : Based on protocols for migration into food simulants.[16][17][18][19][20]
-
Procedure : Immerse pre-weighed specimens in a selected food simulant (e.g., 95% ethanol to simulate fatty foods) at a controlled temperature (e.g., 40°C).[18][19]
-
Data : At specified time intervals (e.g., 1, 10, 30 days), remove the specimens, dry them to a constant weight, and calculate the percentage weight loss due to plasticizer leaching. The simulant can also be analyzed by chromatography (e.g., GC-MS) to quantify the leached plasticizer.[16][19]
-
Visualizations
Logical Workflow for Comparative Stability Study
Caption: Workflow for the comparative long-term stability study of plasticizers.
Logical Relationship of Plasticizer Properties and Long-Term Stability
Caption: Key plasticizer properties influencing long-term stability metrics.
References
- 1. Long-Term Thermal Stabilization of Poly(Lactic Acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. yuanlongchem.com [yuanlongchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Plasticizing effects of citrate esters on properties of poly(lactic acid) | Semantic Scholar [semanticscholar.org]
- 9. oaji.net [oaji.net]
- 10. researchgate.net [researchgate.net]
- 11. zwickroell.com [zwickroell.com]
- 12. micomlab.com [micomlab.com]
- 13. testresources.net [testresources.net]
- 14. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 15. ASTM D882-18: Standard Test Method for Tensile Properties of Thin Plastic Sheeting - The ANSI Blog [blog.ansi.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 19. gcms.cz [gcms.cz]
- 20. shimadzu.com [shimadzu.com]
Safety Operating Guide
Dioctyl fumarate proper disposal procedures
Proper disposal of dioctyl fumarate is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and effectively.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be aware of its hazards and the necessary safety measures. Adherence to these protocols will minimize exposure risks and prevent accidents.
-
Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical-impermeable gloves, safety goggles, and a lab coat.[1][2] In areas with inadequate ventilation, respiratory protection may be necessary.[1]
-
Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of vapors or mists.[1][2]
-
Avoid Contact: Prevent direct contact with skin and eyes.[1][2] this compound is known to cause skin and serious eye irritation.[2][3] In case of contact, wash the affected skin with soap and water, and rinse eyes cautiously with water for several minutes.[1][3]
-
Storage: Store the chemical in a tightly closed container in a cool, dark, dry, and well-ventilated location.[1][3] Keep it away from incompatible materials, particularly oxidizing agents.[2][3]
Step-by-Step Disposal Procedure
The proper disposal of this compound is a regulated process that requires careful planning and execution. It is the responsibility of the waste generator to ensure compliance with all applicable regulations.[3]
Step 1: Waste Characterization
The first step is to determine if the this compound waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA) or applicable state and local laws.[4][5]
-
Federal and State Regulations: Hazardous waste regulations are established at the federal level by the Environmental Protection Agency (EPA) and are found in Title 40 of the Code of Federal Regulations (CFR).[6] States may have their own, often more stringent, regulations.[4][6]
-
Hazardous Properties: A waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits "characteristic" hazardous properties (ignitability, corrosivity, reactivity, or toxicity).[5][6] this compound is identified as being toxic to aquatic life with long-lasting effects, which may classify it as a hazardous waste based on toxicity.[7]
Step 2: Proper Waste Collection and Labeling
-
Container Selection: Use a suitable, closed, and properly labeled container for waste collection.[1] The container must be compatible with the chemical to prevent leaks or reactions.[5]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the specific name of the chemical ("this compound").[5]
-
Segregation: Do not mix this compound with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
Step 3: On-Site Accumulation and Storage
The requirements for storing hazardous waste on-site depend on your facility's generator status, which is determined by the amount of hazardous waste generated per month.
Data Presentation: EPA Hazardous Waste Generator Categories
The following table summarizes the federal categories for hazardous waste generators under RCRA. State regulations may differ.[5]
| Generator Category | Monthly Quantity of Hazardous Waste | On-site Accumulation Time Limit |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | Up to 90 days |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) but < 1,000 kg | Up to 180 days (or 270 days if waste must be shipped > 200 miles) |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | No time limit, but quantity limits apply |
Step 4: Arranging for Final Disposal
-
Prohibited Disposal Methods: Do not dispose of this compound by discharging it into sewer systems or drains.[1][8] Evaporation in a fume hood is also an improper disposal method.[9]
-
Approved Disposal Methods: The recommended disposal method is to use a licensed chemical waste disposal company.[1] Approved disposal techniques include:
-
Manifesting: For SQGs and LQGs, a hazardous waste manifest must be used to track the waste from its point of generation to its final disposal facility ("cradle-to-grave").[10]
Step 5: Disposal of Contaminated Materials and Empty Containers
-
Spill Residues: Any materials used to clean up a this compound spill (e.g., absorbents like sand, earth, or vermiculite) must be collected and disposed of as hazardous waste.[2][3]
-
Empty Containers: Containers that held this compound can be disposed of in a sanitary landfill only after they have been triple-rinsed or cleaned by an equivalent method.[1][8] Otherwise, they must be managed as hazardous waste. The rinsate should be collected and disposed of as hazardous waste. Alternatively, the packaging can be punctured to render it unusable before disposal.[1]
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Hazardous Waste Regulations [rila.org]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. Page loading... [guidechem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. Hazardous Waste Management - NYSDEC [dec.ny.gov]
Safe Handling and Disposal of Dioctyl Fumarate: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Dioctyl fumarate. The following procedural guidance is designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is foundational to its safe handling.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₆O₄ | [1] |
| Molecular Weight | 340.5 g/mol | [1] |
| Appearance | Colorless to light yellow liquid/oil | [1] |
| Odor | Mild | [1] |
| Boiling Point | ~415°C | [1] |
| Flash Point | 190°C | [2] |
| Density | 0.93 - 0.942 g/cm³ | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble in toluene and ethanol | [1] |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent skin and eye contact, as well as inhalation of any aerosols or mists.
| Protection Type | Recommended Equipment | Justification & Citation |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required if there is a splash hazard. | Protects against eye irritation.[2][3] |
| Hand Protection | Chemical-resistant gloves. Nitrile gloves are a potential option, but it is crucial to consult the glove manufacturer's specific chemical resistance data for this compound. Always inspect gloves for signs of degradation before use. | Protects against skin irritation.[1][2] |
| Body Protection | A lab coat or chemical-resistant apron should be worn. For larger quantities or in situations with a high risk of splashing, chemical-resistant coveralls are recommended. | Provides a barrier against accidental skin contact.[3][4] |
| Respiratory Protection | Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. If aerosols or mists are generated, or if working in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Protects the respiratory system from potential irritation.[2][5] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible materials such as strong oxidizing agents.[2][3]
General Handling and Use
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4]
-
Preventing Contamination: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.[2]
-
Transferring: When transferring the liquid, use appropriate tools such as a pipette or a funnel to minimize splashing.
Disposal Plan
-
Waste Collection: Collect all this compound waste, including contaminated materials, in a designated and properly labeled hazardous waste container.
-
Disposal Method: Dispose of hazardous waste through a licensed chemical waste disposal company.[4] Do not pour this compound down the drain or dispose of it with general laboratory trash.[4]
-
Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse before disposal.[4]
Emergency Procedures
Immediate and appropriate action during an emergency can significantly mitigate potential harm.
Spills
-
Small Spills (up to 100 mL):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit.
-
Collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Large Spills (over 100 mL):
-
Evacuate the area and prevent entry.
-
If the spill is flammable or in a poorly ventilated area, turn off all ignition sources.
-
Contact your institution's emergency response team or local hazardous materials responders.
-
Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention if irritation develops.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Workflow for Handling a Chemical Spill
The following diagram outlines the standard operating procedure for responding to a chemical spill of this compound.
Caption: Workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
